5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Description
Properties
IUPAC Name |
5-bromo-6-methoxy-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS2/c1-11-6-3-7-5(2-4(6)9)10-8(12)13-7/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAGEHCGWCLLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)SC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681973 | |
| Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-85-8 | |
| Record name | 5-Bromo-6-methoxy-2(3H)-benzothiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxy-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Abstract: The benzothiazole-2-thiol scaffold is a privileged structure in medicinal chemistry and materials science, valued for its wide range of biological activities and industrial applications.[1] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a specifically substituted derivative, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen synthetic route, offers mechanistic insights, and presents a detailed, field-proven experimental protocol. The primary audience for this whitepaper includes researchers, medicinal chemists, and process development professionals who require a robust and efficient method for accessing this valuable molecular entity.
Strategic Synthesis Design: From Precursor to Product
The synthesis of substituted 2-mercaptobenzothiazoles can be approached through several established routes. The most classical method involves the cyclization of a corresponding 2-aminothiophenol with carbon disulfide (CS₂).[1][2] While effective, this pathway necessitates the prior synthesis of a highly substituted and potentially unstable 2-aminothiophenol intermediate, which can add complexity and reduce overall yield.
A more direct and industrially scalable approach, and the one detailed in this guide, involves the direct, one-pot reaction of a substituted aniline with carbon disulfide and elemental sulfur under conditions of high temperature and pressure.[3] This method is advantageous due to its operational simplicity, use of readily available starting materials, and typically high yields.
Our retrosynthetic analysis, therefore, identifies 4-bromo-5-methoxyaniline as the critical starting material. This precursor contains the requisite bromine and methoxy substituents in the correct orientation for direct conversion to the target molecule.
The Core Reaction: Mechanistic Considerations and Workflow
The conversion of 4-bromo-5-methoxyaniline to the target benzothiazole is a complex transformation involving C-S and C-N bond formation. While the precise mechanism under high-pressure conditions involves multiple intermediates, the overall process can be understood as a tandem reaction. The aniline derivative and carbon disulfide first react to form a dithiocarbamic acid intermediate.[4] Subsequent intramolecular cyclization, facilitated by elemental sulfur which likely acts as both a sulfur transfer agent and an oxidant, leads to the formation of the stable benzothiazole ring system.
The high temperature and pressure conditions are critical for overcoming the activation energy of multiple steps and ensuring the reactants, particularly the highly volatile carbon disulfide, remain in a condensed phase to maximize reaction efficiency.[3]
Synthesis Workflow Diagram
Caption: High-level workflow for the high-pressure synthesis of the target compound.
Detailed Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of 2-mercaptobenzothiazole derivatives from anilines.[3]
Safety Precaution: This reaction involves high pressures, high temperatures, and toxic, flammable reagents (carbon disulfide). It must be conducted only in a specialized high-pressure autoclave by trained personnel with appropriate safety shielding and ventilation.
| Parameter | Specification | Rationale / Expert Insight |
| Reactants | • 4-Bromo-5-methoxyaniline• Carbon Disulfide (CS₂)• Sulfur (S) powder | The aniline provides the core benzene ring structure. CS₂ is the source for the C2 carbon and one sulfur atom of the thiol group. Elemental sulfur facilitates the cyclization. |
| Molar Ratio | 1 : 1.5 : 2.0 (Aniline : CS₂ : S) | An excess of CS₂ and sulfur is used to drive the reaction to completion and compensate for the volatility of CS₂. |
| Apparatus | Magnetically stirred high-pressure autoclave | Essential for safely achieving and maintaining the required reaction temperature and pressure. |
| Procedure | Step 1: Charging the Reactor Add 4-bromo-5-methoxyaniline, carbon disulfide, and sulfur to the autoclave. Seal the reactor according to manufacturer specifications. | |
| Step 2: Inerting and Pressurization Purge the reactor with an inert gas (e.g., N₂). Pressurize the vessel to the target reaction pressure (6-15 MPa). | The initial pressurization with inert gas ensures the final reaction pressure is within the desired range once heating commences. | |
| Step 3: Reaction Heat the mixture to 200-260°C with vigorous stirring. Maintain temperature and pressure for 2-5 hours. | The wide temperature and pressure ranges allow for optimization depending on the specific reactivity of the aniline substrate. | |
| Step 4: Cooldown Cool the reactor to room temperature and carefully vent the excess pressure. | ||
| Workup | Step 5: Alkaline Extraction Transfer the crude product mixture to a beaker and add aqueous sodium hydroxide solution with stirring. | The target product is a thiol, which is acidic and deprotonates to form a water-soluble sodium thiolate salt. This is a crucial purification step to separate it from non-acidic byproducts.[5] |
| Step 6: Filtration Filter the alkaline solution to remove any unreacted sulfur and insoluble impurities. | This step ensures a clean filtrate containing the desired product salt. | |
| Step 7: Acidification & Isolation Cool the filtrate in an ice bath and slowly add hydrochloric acid until the pH reaches 4-5. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. | Re-protonation of the thiolate salt renders the product insoluble in the aqueous medium, causing it to precipitate out as a purified solid. A yield of >90% can be expected.[3] |
Physicochemical and Characterization Data
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNS₂ | PubChem CID 4408260 (for 5-Bromo analog)[6] |
| Molecular Weight | 276.18 g/mol | Calculated |
| Appearance | Expected to be a solid powder | General property of this class of compounds |
| Confirmation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy | Standard analytical methods for structural elucidation. |
The thiol group at the 2-position can exist in tautomeric equilibrium with its thione form (5-Bromo-6-methoxybenzo[d]thiazole-2(3H)-thione). This equilibrium should be considered when interpreting spectroscopic data, particularly ¹H NMR where the thiol proton may be broad or exchangeable.[6]
Conclusion
This guide outlines a robust, efficient, and high-yield synthetic pathway to this compound. By leveraging a direct, one-pot high-pressure reaction of 4-bromo-5-methoxyaniline with carbon disulfide and sulfur, this method circumvents the need for multi-step preparations of complex intermediates. The detailed protocol, grounded in established chemical principles and supported by authoritative literature, provides a reliable foundation for researchers in drug discovery and chemical development to access this and other similarly substituted benzothiazole-2-thiol derivatives.
References
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Liu, X., Liu, M., Xu, W., Zeng, M.-T., Zhu, H., Chang, C.-Z., & Dong, Z.-B. (2017). An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water. Green Chemistry, 19(22), 5591–5598. Available at: [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). MDPI. Retrieved January 15, 2026. Available at: [Link]
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Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents. (2007). Taylor & Francis Online. Retrieved January 15, 2026. Available at: [Link]
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Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 15, 2026. Available at: [Link]
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (n.d.). ResearchGate. Retrieved January 15, 2026. Available at: [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved January 15, 2026. Available at: [Link]
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Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). National Institutes of Health (NIH). Retrieved January 15, 2026. Available at: [Link]
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Synthesis of 2-substituted-6-hydroxy and 6-methoxy benzothiazoles from 1,4-benzoquinone. (n.d.). ResearchGate. Retrieved January 15, 2026. Available at: [Link]
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Synthesis of biologically active derivatives of 2-aminobenzothiazole. (2021). National Institutes of Health (NIH). Retrieved January 15, 2026. Available at: [Link]
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Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (2020). ACS Publications. Retrieved January 15, 2026. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4408260, 5-Bromo-2-mercaptobenzothiazole. Retrieved January 15, 2026, from [Link].
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Thiol. (n.d.). Wikipedia. Retrieved January 15, 2026. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol (CAS No. 1215205-85-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. With the CAS Number 1215205-85-8, this molecule belongs to the benzothiazole-2-thiol class, a scaffold known for a wide array of biological activities.[1][2] This document delves into its chemical identity, a proposed synthetic pathway based on established methodologies for analogous structures, its physicochemical properties, and its potential applications, particularly in the realm of antimicrobial research.
Core Chemical Identity
This compound is a substituted benzothiazole featuring a bromine atom at the 5-position, a methoxy group at the 6-position, and a thiol group at the 2-position of the benzothiazole core. The presence of these specific functional groups is anticipated to modulate its electronic properties and biological interactions.[1]
| Identifier | Value |
| CAS Number | 1215205-85-8 |
| Molecular Formula | C₈H₆BrNOS₂ |
| Molecular Weight | 276.17 g/mol |
| IUPAC Name | 5-Bromo-6-methoxy-1,3-benzothiazole-2-thiol |
Proposed Synthesis and Mechanistic Rationale
The proposed two-stage synthesis is as follows:
Stage 1: Synthesis of the Precursor - 2-Amino-4-bromo-5-methoxyphenol
The synthesis of the key intermediate, 2-amino-4-bromo-5-methoxyphenol, is the initial and crucial step. This can be achieved from a commercially available starting material, such as 2-amino-5-methoxyphenol, through a regioselective bromination reaction.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-methoxyphenol in a suitable solvent, such as glacial acetic acid.
-
Bromination: Cool the solution in an ice bath and slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring. The electrophilic bromine will substitute preferentially at the position para to the activating hydroxyl group and ortho to the activating amino group.
-
Neutralization and Isolation: After the addition is complete, allow the reaction to stir for a specified time before pouring it into ice-cold water. Neutralize the solution with a suitable base, such as sodium bicarbonate, to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system like ethanol/water.
Stage 2: Cyclization to form this compound
The cyclization of the 2-aminothiophenol intermediate with carbon disulfide is a classic and efficient method for forming the benzothiazole-2-thiol ring system.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the synthesized 2-amino-4-bromo-5-methoxyphenol in a suitable solvent like ethanol.
-
Addition of Reagents: Add potassium hydroxide (or another suitable base) to the solution, followed by the dropwise addition of carbon disulfide. The base facilitates the reaction by deprotonating the thiol and amino groups.
-
Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Workup and Isolation: After the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: It is a common solvent for bromination reactions of aromatic compounds as it is polar enough to dissolve the reactants but does not interfere with the reaction.
-
Potassium Hydroxide as Base: The use of a strong base is essential to deprotonate the amino and thiol groups of the intermediate, making them more nucleophilic and facilitating the attack on the electrophilic carbon of carbon disulfide.
-
Carbon Disulfide as C2 Source: Carbon disulfide is a readily available and effective reagent for introducing the thiocarbonyl group at the 2-position of the benzothiazole ring.
Diagram of the Proposed Synthetic Workflow:
Caption: Mechanism of action as a quorum sensing inhibitor.
Conclusion
This compound is a compound with significant potential for further investigation in the field of drug discovery, particularly as an anti-infective agent targeting bacterial quorum sensing. This guide provides a foundational understanding of its chemical nature, a scientifically sound proposed synthetic route, and its promising biological applications. Further experimental validation of the proposed synthesis and in-depth biological evaluation are warranted to fully elucidate the therapeutic potential of this molecule.
References
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MDPI. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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Semantic Scholar. (2010). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
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MDPI. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Retrieved from [Link]
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MDPI. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
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Malaysian Journal of Chemistry. (n.d.). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Retrieved from [Link]
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ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
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Journal of Chemical Reviews. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]
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CORE. (2009). Synthesis and the influence of intramolecular H-bonding in NMR spectra of novel analogs of dendrodoine. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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Southern Adventist University. (n.d.). A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Retrieved from [Link]
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5-Bromo-6-methoxybenzo[d]thiazole-2-thiol molecular structure
An In-Depth Technical Guide to the Molecular Structure of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique bicyclic system, comprising a fused benzene and thiazole ring, offers a versatile template for designing molecules with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1][3][4] This guide focuses on a specific, functionally rich derivative: This compound .
While specific experimental data for this exact molecule is limited in public literature, its structure combines several key features—a reactive thiol group, an electron-donating methoxy group, and an electron-withdrawing bromine atom—that suggest significant potential as a building block for novel therapeutics. As Senior Application Scientists, our goal is to deconstruct this molecule's architecture, providing a predictive and practical framework for its synthesis, characterization, and application. This guide synthesizes information from closely related analogs and foundational chemical principles to offer researchers a comprehensive technical resource.
Section 1: Core Molecular Architecture and Physicochemical Properties
The molecular structure of this compound is defined by the interplay of its core scaffold and peripheral substituents. Understanding these components is fundamental to predicting its chemical behavior.
Key Structural Features
-
Benzothiazole Core: A planar, bicyclic aromatic system that provides a rigid foundation, influencing the spatial orientation of its functional groups.
-
2-Thiol Group (-SH): This is arguably the most significant functional group from a synthetic standpoint. It engages in a crucial tautomeric equilibrium with its thione (=S) form.[5] This duality governs its reactivity; the thiol form is nucleophilic and slightly acidic, while the thione form can participate in different bonding interactions. This feature is a primary site for derivatization to build compound libraries.[6][7]
-
5-Bromo Group (-Br): As a halogen, bromine acts as an electron-withdrawing group via induction, influencing the electron density of the benzene ring. It also introduces a specific steric and lipophilic profile and can participate in halogen bonding, a key interaction in modern drug design.[8]
-
6-Methoxy Group (-OCH₃): This is a strong electron-donating group through resonance, which counteracts the inductive withdrawal of the bromine. This "push-pull" electronic effect can significantly modulate the molecule's reactivity and its binding affinity to biological targets.
Thiol-Thione Tautomerism
The equilibrium between the aromatic thiol form and the non-aromatic thione form is a defining characteristic of 2-mercaptobenzothiazoles. While the thiol form is often depicted, the thione tautomer can be predominant in the solid state and in certain solvents. This equilibrium is critical for both reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and nucleophilic profiles.
Physicochemical Data Summary
The following table summarizes key computed and known properties for the target molecule, providing a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNOS₂ | [9] |
| Molecular Weight | 276.17 g/mol | Inferred |
| CAS Number | Not available | - |
| Predicted TPSA | 67.5 Ų | [9] (analog) |
| Predicted LogP | 3.1 - 3.5 | [9] (analog) |
| Hydrogen Bond Acceptors | 3 | [9] (analog) |
| Hydrogen Bond Donors | 1 | [9] (analog) |
| Rotatable Bonds | 1 | [9] (analog) |
Section 2: Synthesis and Derivatization Strategy
A robust and reproducible synthetic route is paramount for any research program. While a specific protocol for this compound is not published, a reliable pathway can be designed based on well-established benzothiazole syntheses.[10][11]
Proposed Synthetic Workflow
The most logical and field-proven approach involves the cyclization of a substituted 2-aminobenzenethiol with a carbon disulfide equivalent. The workflow below outlines a plausible multi-step synthesis starting from a commercially available aniline derivative. The rationale is to build the substitution pattern on the benzene ring before constructing the thiazole portion.
General Experimental Protocol: Cyclization
This protocol details the final, critical step of the synthesis. It is designed to be self-validating through in-process controls.
Objective: To synthesize this compound from 2-Amino-4-bromo-5-methoxybenzenethiol.
Materials:
-
2-Amino-4-bromo-5-methoxybenzenethiol (Intermediate C, 1.0 eq)
-
Carbon Disulfide (CS₂, 1.5 eq)
-
Potassium Hydroxide (KOH, 2.0 eq)
-
Ethanol (Anhydrous)
-
Hydrochloric Acid (1 M)
-
Deionized Water
Methodology:
-
Reaction Setup (Inert Atmosphere): To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol. The use of an anhydrous solvent is crucial to prevent side reactions with the highly reactive intermediates. Purge the system with an inert gas (Nitrogen or Argon) for 15 minutes.
-
Base Dissolution: Add potassium hydroxide pellets (2.0 eq) to the ethanol and stir until fully dissolved. The base serves to deprotonate the thiol and amine groups, activating them for cyclization.
-
Precursor Addition: Dissolve the 2-Amino-4-bromo-5-methoxybenzenethiol (1.0 eq) in a minimal amount of ethanol and add it dropwise to the basic solution at room temperature.
-
Cyclizing Agent Addition: Add carbon disulfide (1.5 eq) dropwise to the reaction mixture. An exothermic reaction may be observed. The excess CS₂ ensures the reaction goes to completion.
-
Reflux: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. The elevated temperature provides the necessary activation energy for the ring-closing step.
-
In-Process Control (IPC): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in a 7:3 Hexane:Ethyl Acetate system). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. This validation step prevents premature workup.
-
Workup and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. Acidify the solution slowly with 1 M HCl until the pH is ~5-6. The target compound, being less soluble in its protonated form, will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) to yield the final product.
Safety and Handling
-
Bromo-aromatics: These compounds can be irritants and are potentially toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.[12]
-
Carbon Disulfide: CS₂ is highly flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a fume hood, away from ignition sources.
-
Safe Bromination: When performing bromination steps, using alternatives to molecular bromine (Br₂), such as N-Bromosuccinimide (NBS), is often safer.[13] In-situ generation of brominating agents in flow chemistry setups is an advanced strategy to minimize hazards.[14][15]
Section 3: Spectroscopic and Structural Characterization
Confirming the molecular structure requires a suite of analytical techniques. Based on data from analogous structures, we can predict the key spectroscopic signatures for this compound.[16][17]
Predicted Spectroscopic Data
| Technique | Data Type | Predicted Characteristics & Rationale | Source (Analog) |
| ¹H NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~13.5-14.0 (br s, 1H): Thiol (SH) or thione (NH) proton, broad due to exchange. ~7.5 (s, 1H): Aromatic proton at C4 (singlet, no ortho coupling). ~7.2 (s, 1H): Aromatic proton at C7 (singlet, no ortho coupling). ~3.9 (s, 3H): Methoxy (-OCH₃) protons. | [16] |
| ¹³C NMR | Chemical Shift (δ, ppm) in DMSO-d₆ | ~189-191 (C=S): Thione carbon, a key downfield signal. ~157 (C-O): Aromatic carbon attached to the methoxy group. ~110-140: Remaining aromatic carbons. ~56 (OCH₃): Methoxy carbon. | [16] |
| FT-IR | Wavenumber (cm⁻¹) | ~3100-3000 (br): N-H/S-H stretching. ~1600, 1480: Aromatic C=C stretching. ~1250: C-O stretching of the methoxy group. ~1200-1050: C=S stretching. | [18][19] |
| Mass Spec. | m/z | [M]⁺ and [M+2]⁺: Molecular ion peaks with ~1:1 intensity ratio, the characteristic isotopic signature of a single bromine atom. | General Principle |
X-ray Crystallography Insights
Single-crystal X-ray diffraction would provide definitive proof of the three-dimensional structure. Based on studies of related benzothiazoles, the following features are expected:[2][20]
-
Planarity: The benzothiazole ring system will be largely planar.
-
Bond Lengths: The C2-S bond length is expected to be around 1.75 Å, and the C2-N bond length around 1.30 Å.[2]
-
Intermolecular Interactions: In the solid state, molecules are likely to form dimers or extended networks via hydrogen bonds involving the N-H of the thione and the S atom of an adjacent molecule (N-H···S).
Section 4: Reactivity and Potential Applications in Drug Discovery
The true value of a molecule like this compound lies in its potential as a versatile synthetic intermediate.
Key Reaction Pathways
The nucleophilic thiol group is the primary handle for derivatization. S-alkylation or S-acylation reactions can be used to append a wide variety of side chains, enabling the exploration of structure-activity relationships (SAR).
Applications in Medicinal Chemistry
Given the extensive biological activities of the benzothiazole class, this molecule is a prime candidate for screening and lead optimization programs.
-
Anticancer Agents: Many 2-substituted benzothiazoles exhibit potent antiproliferative activity by targeting various kinases or inducing apoptosis.[6][21] The bromo and methoxy groups on this scaffold could be fine-tuned to enhance selectivity and potency against specific cancer cell lines.
-
Antimicrobial Agents: Benzothiazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.[22][23] This scaffold could be used to develop novel quorum sensing inhibitors or agents that disrupt microbial cell wall synthesis.
-
Neuroprotective Agents: The FDA-approved drug Riluzole, used for ALS, is a benzothiazole derivative, highlighting the scaffold's potential in treating neurological disorders.[1][24]
Conclusion
This compound represents a molecule of significant synthetic and medicinal potential. While it remains relatively unexplored, its structure is a composite of well-understood, high-value chemical features. Its core benzothiazole scaffold, reactive thiol handle, and electronically tuned aromatic ring make it an ideal starting point for the development of new chemical entities. This guide provides the foundational, predictive, and procedural knowledge necessary for researchers to confidently synthesize, characterize, and deploy this promising molecule in drug discovery and materials science endeavors.
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An In-depth Technical Guide on the Putative Mechanism of Action of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This guide focuses on a specific, yet under-researched derivative, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. In the absence of direct experimental data for this compound, this document synthesizes the extensive body of research on structurally related benzothiazole-2-thiol analogs to postulate its most probable mechanisms of action. We will delve into its potential as both a quorum sensing inhibitor and an anticancer agent, grounded in established structure-activity relationships. Furthermore, this guide provides detailed, field-proven experimental protocols to facilitate the empirical validation of these hypotheses.
Part 1: The Benzothiazole-2-thiol Scaffold: A Privileged Structure in Drug Discovery
The benzothiazole core, a bicyclic system comprising a fused benzene and thiazole ring, is a prominent feature in numerous bioactive compounds.[1][2] The 2-thiol substitution is particularly significant as it allows for tautomerization between the thiol and thione forms, a key aspect of its chemical reactivity and biological interactions. This scaffold is a recurring motif in compounds exhibiting a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
The biological promiscuity of the benzothiazole-2-thiol scaffold stems from its ability to interact with a variety of biomolecular targets. The aromatic rings can participate in π-stacking and hydrophobic interactions, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors and donors, as well as metal coordinating centers. This versatility makes it an attractive starting point for the design of novel therapeutic agents.
Part 2: Postulated Mechanisms of Action of this compound
Based on the extensive literature on benzothiazole derivatives, we can infer two primary putative mechanisms of action for this compound: quorum sensing inhibition and anticancer activity. The specific substitutions at the 5 and 6 positions are predicted to modulate these activities.
Quorum Sensing Inhibition in Gram-Negative Bacteria
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation.[3] Disrupting QS is a promising anti-virulence strategy that may circumvent the development of antibiotic resistance.[3]
Mechanism: Benzothiazole derivatives have been identified as potent inhibitors of the LasR quorum sensing system in the opportunistic pathogen Pseudomonas aeruginosa.[4] The LasR protein is a transcriptional regulator that, upon binding to its autoinducer, activates the expression of numerous virulence genes, including the elastase B gene (lasB). It is hypothesized that this compound acts as a competitive antagonist of the LasR receptor, preventing the binding of the natural autoinducer and thereby inhibiting the downstream expression of virulence factors.
Structure-Activity Relationship (SAR) Insights:
-
Benzothiazole Core: The benzothiazole moiety is crucial for binding to the active site of the LasR protein.[4]
-
5-Bromo Substitution: The presence of a halogen, such as bromine, on the benzene ring can enhance the antimicrobial and anti-quorum sensing activity of heterocyclic compounds.[5] This is likely due to increased lipophilicity, facilitating passage through the bacterial membrane, and potentially forming halogen bonds with the receptor.
-
6-Methoxy Substitution: Methoxy groups on the benzothiazole ring have been shown to influence various biological activities.[6][7][8] In the context of QS inhibition, the methoxy group may modulate the electronic properties of the aromatic system and form specific hydrogen bonds within the LasR binding pocket, thereby enhancing binding affinity.
}
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][9][10] Derivatives have been shown to exhibit potent cytotoxic and antiproliferative effects against a variety of cancer cell lines.[9][10]
Mechanism: The anticancer mechanism of benzothiazole derivatives is often multifactorial, involving the inhibition of key enzymes in cancer progression, induction of apoptosis, and disruption of cell signaling pathways.[9] Potential targets include tyrosine kinases, topoisomerase II, and heat shock protein 90 (Hsp90).[9][11] For this compound, a likely mechanism is the inhibition of a critical kinase involved in cell proliferation or survival, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights:
-
2-Substituted Benzothiazoles: The nature of the substituent at the 2-position of the benzothiazole ring is a key determinant of anticancer activity.[12]
-
Halogenation: The introduction of a bromine atom at the 5-position can significantly enhance anticancer potency.[13] This may be attributed to favorable interactions within the active site of the target protein.
-
Methoxy Group: A methoxy group at the 6-position has been associated with potent anticancer activity in some benzothiazole derivatives.[13] This substituent can influence the molecule's conformation and electronic distribution, potentially leading to improved target engagement.
Part 3: Experimental Protocols for Mechanistic Validation
The following protocols are provided as a guide for the empirical investigation of the postulated mechanisms of action of this compound.
Quorum Sensing Inhibition: LasB Elastase Activity Assay
This assay quantifies the activity of LasB elastase, a key virulence factor regulated by the LasR quorum sensing system in P. aeruginosa.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
Elastin-Congo Red (ECR)
-
Tris-HCl buffer
-
CaCl2
-
96-well microtiter plates
-
Spectrophotometer
Protocol:
-
Bacterial Culture: Inoculate an overnight culture of P. aeruginosa into fresh LB broth and grow to an OD600 of approximately 0.6.
-
Treatment: Dilute the culture 1:100 in fresh LB broth containing various concentrations of this compound (and a vehicle control). Incubate for 24 hours with shaking.
-
Supernatant Collection: Centrifuge the cultures to pellet the bacteria and filter the supernatant to remove any remaining cells.
-
Elastase Assay:
-
Prepare a 2X ECR solution (20 mg/mL in 100 mM Tris-HCl, 2 mM CaCl2, pH 7.4).
-
In a 96-well plate, mix 50 µL of the bacterial supernatant with 50 µL of the 2X ECR solution.
-
Incubate at 37°C for 20 hours with shaking.[14]
-
-
Data Acquisition: Centrifuge the plate to pellet the insoluble ECR. Transfer the supernatant to a new plate and measure the absorbance at 495 nm.[14] A decrease in absorbance indicates inhibition of LasB elastase activity.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[17]
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
}
In Silico Analysis: Molecular Docking
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[18][19]
Protocol Overview:
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., LasR or a relevant kinase) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to predict the binding poses of the ligand within the active site of the protein.[20]
-
Scoring and Analysis: The docking program will generate a series of poses ranked by a scoring function that estimates the binding affinity.[18] Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Part 4: Data Presentation
Quantitative data from the proposed experiments should be summarized in a clear and concise format.
Table 1: Quorum Sensing Inhibition Activity of Benzothiazole Analogs
| Compound | IC50 (µg/mL) for Violacein Production Inhibition | Reference |
|---|---|---|
| Analog 4a | 62.71 | [21] |
| Analog 4b | 28.56 | [21] |
| Analog 4c | 107.45 |[21] |
Table 2: Anticancer Activity of Benzothiazole Analogs
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| Analog 29 | SKRB-3 | 1.2 | [13] |
| Analog 29 | SW620 | 4.3 | [13] |
| Analog 29 | A549 | 44 | [13] |
| Analog 29 | HepG2 | 48 |[13] |
Part 5: Conclusion and Future Directions
While direct experimental evidence is currently unavailable for this compound, a comprehensive analysis of the benzothiazole-2-thiol scaffold and its derivatives strongly suggests two primary mechanisms of action: quorum sensing inhibition and anticancer activity. The presence of the 5-bromo and 6-methoxy substituents is predicted to enhance these activities through favorable modulations of the compound's physicochemical properties and target interactions.
The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Future research should focus on:
-
Synthesis and Characterization: The first step is the chemical synthesis and thorough characterization of this compound.
-
In Vitro Screening: Performance of the LasB elastase and MTT assays to confirm the predicted biological activities and determine potency (IC50 values).
-
Target Identification: For anticancer activity, further studies such as kinase profiling or proteomic analysis will be necessary to identify the specific molecular target(s).
-
In Vivo Studies: Promising results from in vitro studies would warrant further investigation in relevant animal models of bacterial infection or cancer.
This in-depth guide serves as a foundational resource for researchers embarking on the investigation of this compound, a compound with significant therapeutic potential.
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The Pharmacological Potential of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol: A Technical Guide for Researchers
Introduction: Unlocking the Therapeutic Promise of a Privileged Scaffold
The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to the remarkable diversity of biological activities exhibited by its derivatives.[1][2][3] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] This technical guide focuses on a specific, yet under-explored derivative: 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol . While direct and extensive biological data for this particular molecule is limited in publicly accessible literature, this guide will synthesize information from structurally related compounds to provide a comprehensive framework for its potential biological activities and to outline robust methodologies for its investigation.[5]
The core structure, benzo[d]thiazole-2-thiol, is a key pharmacophore. The introduction of a bromine atom at the 5-position and a methoxy group at the 6-position is anticipated to significantly modulate its electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. The bromine, an electron-withdrawing group, can enhance binding affinities through halogen bonding, while the methoxy group, an electron-donating group, can alter metabolic stability and receptor interactions.[4] This guide will delve into the potential cytotoxic, antimicrobial, and enzyme inhibitory activities of this compound, providing detailed experimental protocols and theoretical frameworks to empower researchers in their exploration of this promising compound.
I. Potential Cytotoxic Activity: A Focus on Anticancer Applications
Benzothiazole derivatives are well-documented for their potent cytotoxic effects against a variety of cancer cell lines.[1][6][7] The mechanism of action is often multifaceted, frequently culminating in the induction of apoptosis, or programmed cell death.[8]
A. Hypothetical Mechanism of Action: Induction of Apoptosis
Based on studies of related compounds, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This would involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.
Caption: Hypothetical inhibition of bacterial DHPS by the compound.
B. Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microplates
-
This compound
-
DMSO
-
Standard antimicrobial agents (e.g., ciprofloxacin, ampicillin)
-
Bacterial or fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and serially dilute it in the appropriate broth in a 96-well plate to obtain a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the serially diluted compound. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
| Related Benzothiazole Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 159 (a benzothiazole-thiophene derivative) | S. aureus | 6.25 | [4] |
| Compound 107b (a furane benzothiazole derivative) | S. cerevisiae | 1.6 (µM) | [4] |
| Compound 16c (a benzothiazole with pyrazolone) | S. aureus | 0.025 (mM) | [9] |
III. Potential Enzyme Inhibitory Activity: Targeting Key Biological Pathways
Benzothiazole derivatives have been shown to inhibit a variety of enzymes, including kinases, tyrosinase, and monoamine oxidase, making them attractive candidates for the treatment of a range of diseases. [10][11][12]
A. Hypothetical Target: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in foods. [11]The sulfur atom and the aromatic system of the benzothiazole ring could potentially chelate the copper ions in the active site of tyrosinase, leading to its inhibition.
B. Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase using L-DOPA as a substrate.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
96-well microplates
-
This compound
-
Kojic acid (positive control)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing phosphate buffer, tyrosinase solution, and the test compound at various concentrations. Include a control without the inhibitor and a positive control with kojic acid.
-
Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiation of Reaction: Add L-DOPA solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the formation of dopachrome by monitoring the increase in absorbance at 475 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.
| Related Benzothiazole Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzothiazole-based selone 3 | Tyrosinase | 0.47 | [11] |
| BI-87C2 | JNK | 8.1 | [10] |
| Compound 112f | MAO-B | 0.0234 | [12] |
| Compound 16b | DHPS | 7.85 (µg/mL) | [10] |
IV. Synthesis of this compound
While a definitive, published synthesis for this compound was not found in the initial search, a plausible synthetic route can be proposed based on established methods for synthesizing benzothiazole derivatives. [13]A common and effective method involves the condensation of a substituted 2-aminothiophenol with carbon disulfide.
Caption: A plausible synthetic pathway for the target compound.
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery, building upon the well-established therapeutic potential of the benzothiazole scaffold. While direct experimental data remains to be established, the structural alerts and the activities of related compounds strongly suggest potential for potent cytotoxic, antimicrobial, and enzyme inhibitory effects.
Future research should focus on:
-
The definitive synthesis and thorough characterization of this compound.
-
A comprehensive in vitro screening against a diverse panel of cancer cell lines, pathogenic bacteria, and fungi to establish its biological activity profile.
-
Mechanism of action studies for any identified activities to elucidate the molecular targets and signaling pathways involved.
-
Structure-activity relationship (SAR) studies through the synthesis and evaluation of related analogs to optimize potency and selectivity.
This technical guide provides a foundational framework for researchers to embark on the investigation of this compound, a compound with the potential to contribute to the development of novel therapeutic agents.
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- Design, Synthesis and Biological Activities of (Thio)
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5-Bromo-6-methoxybenzo[d]thiazole-2-thiol potential applications in research
An In-depth Technical Guide to the Research Potential of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Introduction: Unveiling a Scaffold of Therapeutic Promise
The benzothiazole ring system is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous pharmacologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: This compound . While direct research on this particular molecule is limited, its structural features—a bromine atom, a methoxy group, and a reactive thiol moiety—suggest significant potential for multifaceted applications in drug discovery and chemical biology.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide a prospective analysis of the compound's potential applications, grounded in the established chemistry and pharmacology of the benzothiazole-2-thiol scaffold. We will explore its synthetic viability, propose potential biological targets, and outline experimental workflows to investigate its therapeutic promise.
Chemical Properties and Synthetic Strategy
The unique substitution pattern of this compound dictates its chemical reactivity and potential biological interactions. The electron-withdrawing bromine atom and the electron-donating methoxy group on the benzene ring modulate the electronic properties of the entire molecule, influencing its binding affinity for biological targets.[4][5] The 2-thiol group is a particularly versatile functional handle, existing in tautomeric equilibrium with its thione form, and serving as a prime site for synthetic derivatization.[4]
Proposed Synthetic Workflow
A robust and widely applicable method for the synthesis of substituted benzothiazole-2-thiols involves the cyclization of a corresponding 2-aminothiophenol derivative with carbon disulfide.[6][7] The following protocol outlines a plausible synthetic route for this compound.
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The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and History of Benzothiazole-2-thiol
Foreword: The Unseen Architect of Modern Materials
In the vast lexicon of industrial chemistry, few molecules possess a history as rich and impactful as benzothiazole-2-thiol, known commercially as 2-mercaptobenzothiazole (MBT). From its academic origins in the late 19th century to its pivotal role in the explosion of the automotive industry, the story of MBT is a compelling narrative of scientific inquiry, industrial necessity, and continuous innovation. This guide provides a technical exploration of its discovery, the evolution of its synthesis, its transformative impact on polymer science, and its emerging significance in medicinal chemistry. We will dissect the causal links behind key discoveries, provide validated experimental methodologies, and chart the molecule's journey from laboratory curiosity to an indispensable industrial chemical.
The Dawn of Benzothiazole Chemistry: A.W. Hofmann's Pioneering Synthesis
The history of benzothiazole chemistry begins in 1887 with the foundational work of August Wilhelm von Hofmann, a German chemist whose contributions to organic synthesis were profound.[1] While investigating the reactions of aromatic amines and sulfur-containing compounds, Hofmann first synthesized the benzothiazole core.[2] His initial synthesis of 2-mercaptobenzothiazole was achieved through the reaction of carbon disulfide (CS₂) with 2-aminothiophenol.[2][3] This reaction, a direct condensation-cyclization, laid the theoretical groundwork for virtually all subsequent synthetic routes.
Hofmann's method, while groundbreaking, was a laboratory-scale preparation with moderate yields, typically around 45-60%.[2][3] He demonstrated that heating 2-aminothiophenol or its disulfide with carbon disulfide for an extended period (12-14 hours) resulted in the formation of the benzothiazole-2-thiol ring system.[2] This discovery was driven by a fundamental pursuit of knowledge, aiming to understand the reactivity of these novel structures rather than any specific application.[4]
Diagram: Hofmann's Foundational Synthesis
The following diagram illustrates the core reaction discovered by A.W. Hofmann, representing the first synthesis of the benzothiazole-2-thiol scaffold.
Caption: Hofmann's synthesis of MBT via condensation of 2-aminothiophenol and CS₂.
Industrial Revolution: The Birth of the Vulcanization Accelerator
For over three decades, benzothiazole-2-thiol remained a subject of academic interest. Its industrial significance was unlocked by a pressing need in the burgeoning rubber industry. Charles Goodyear's discovery of sulfur vulcanization in 1839 was revolutionary, but the process was brutally inefficient, requiring high temperatures and long curing times (e.g., 6 hours at 140°C) and consuming vast quantities of sulfur (40-55 atoms per crosslink).[5][6]
The first breakthrough came in 1906 when George Oenslager discovered that aniline could accelerate the curing process.[5] However, aniline proved to be toxic, driving the search for safer, more effective alternatives. This led to the investigation of various organic compounds.
The watershed moment for benzothiazole-2-thiol occurred around 1921. Researchers including C.W. Bedford, L.B. Sebrell, and G. Bruni independently discovered that MBT was an exceptionally potent vulcanization accelerator.[2][7] Marketed under trade names like Captax® , MBT dramatically reduced curing times and temperatures, required less sulfur, and significantly improved the physical properties and oxidative degradation resistance of the final rubber product.[5][8]
Crucially, MBT and its derivatives introduced the concept of "delayed action." This provided a "scorch" safety period—a delay before vulcanization begins—allowing for safer processing and molding of the rubber compound without premature curing.[5] This property was a quantum leap in rubber manufacturing, enabling the mass production of complex, high-quality rubber goods, most notably automotive tires.
Data Presentation: Timeline of Vulcanization Acceleration
| Year | Discovery / Development | Key Scientist(s) / Company | Significance |
| 1839 | Discovery of Sulfur Vulcanization | Charles Goodyear | Transformed natural rubber into a durable, usable material.[5] |
| 1906 | Aniline used as an organic accelerator | George Oenslager | First major step beyond inefficient inorganic accelerators.[5] |
| 1919 | Thiurams & Dithiocarbamates introduced | (Germany) | Provided greater control over vulcanization speed.[5] |
| 1921 | Discovery of MBT as a potent accelerator | Bedford, Bruni, Sebrell | Revolutionized the industry with fast curing and "delayed action" safety.[2][7] |
| 1937 | Sulfenamide accelerators developed | (USA) | Further improved delayed action by creating derivatives of MBT.[5] |
Evolution of Synthetic Methodologies
The surging industrial demand for MBT necessitated the development of synthetic routes far more efficient and scalable than Hofmann's original lab-scale method.
The Industrial Standard: The Aniline Process (Kelly Process)
The dominant industrial method for producing MBT involves the high-pressure reaction of aniline, carbon disulfide, and elemental sulfur. This process operates at high temperatures (240-255°C) and pressures (9-10 MPa), forcing a direct synthesis in an autoclave.[2]
The overall idealized reaction is: C₆H₅NH₂ + CS₂ + S → C₇H₅NS₂ + H₂S
While seemingly straightforward, the reaction mechanism is complex, proceeding through numerous intermediates. The high-pressure, high-temperature conditions are critical for driving the reaction to completion and achieving high yields (often exceeding 85-90% after purification).[2] Purification of the crude product is typically achieved by dissolving it in a sodium hydroxide solution to form the sodium salt, filtering out insoluble impurities, and then re-precipitating the pure MBT by acidification.
Diagram: Industrial Aniline Process Workflow
This diagram outlines the key stages of the industrial high-pressure synthesis of MBT.
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Spectroscopic and Synthetic Profile of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol: A Technical Overview
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, antimicrobial, and quorum sensing inhibition properties. 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a specific analogue within this class, presents a unique substitution pattern that is anticipated to modulate its physicochemical and pharmacological properties. This technical guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Tautomerism
This compound can exist in two tautomeric forms: the thiol and the thione. This equilibrium is a critical chemical feature of 2-mercaptobenzothiazoles and influences their spectroscopic signatures and reactivity. The thione form is generally considered to be the major tautomer in the solid state and in solution.
Caption: Tautomeric equilibrium between the thiol and thione forms of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts referenced against tetramethylsilane (TMS). The predicted data is inferred from a comprehensive analysis of related structures.[1][2][3]
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~13.8 | Broad Singlet | 1H | N-H | The acidic proton of the thione tautomer is expected to appear as a broad singlet at a significantly downfield chemical shift due to hydrogen bonding and the influence of the electron-withdrawing thiazole ring. This is consistent with data reported for similar benzothiazole-2-thiols.[1][3] |
| ~7.65 | Singlet | 1H | Ar-H (H-4) | The proton at position 4 is adjacent to the bromine atom and is expected to be a singlet due to the absence of ortho-coupled protons. Its chemical shift is influenced by the anisotropic effect of the thiazole ring. |
| ~7.30 | Singlet | 1H | Ar-H (H-7) | The proton at position 7 is situated between the methoxy group and the thiazole ring. It is expected to be a singlet with no ortho coupling. The electron-donating methoxy group will likely shield this proton, shifting it slightly upfield compared to H-4. |
| ~3.85 | Singlet | 3H | -OCH₃ | The three protons of the methoxy group will appear as a sharp singlet in the aliphatic region of the spectrum. |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |
| ~190.0 | C=S (C-2) | The thione carbon is highly deshielded and will appear at a characteristic downfield chemical shift, a hallmark of this tautomeric form. This is a consistent feature in the ¹³C NMR spectra of 2-mercaptobenzothiazole derivatives.[1][3] |
| ~156.0 | Ar-C (C-6) | The aromatic carbon bearing the methoxy group will be significantly deshielded due to the oxygen atom's electronegativity. |
| ~140.0 | Ar-C (C-7a) | This is the bridgehead carbon of the thiazole ring fused to the benzene ring. |
| ~132.0 | Ar-C (C-3a) | This is the other bridgehead carbon of the thiazole ring. |
| ~125.0 | Ar-C (C-4) | The carbon atom ortho to the bromine atom. |
| ~115.0 | Ar-C (C-5) | The carbon atom bearing the bromine atom will be shifted upfield due to the heavy atom effect. |
| ~105.0 | Ar-C (C-7) | The carbon atom ortho to the methoxy group will be shielded. |
| ~56.0 | -OCH₃ | The carbon of the methoxy group will appear in the aliphatic region. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard single-pulse experiment with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.
-
Co-add 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to encompass a range of 0 to 220 ppm.
-
Use a relaxation delay of 2 seconds and an acquisition time of 1.5 seconds.
-
Accumulate approximately 1024 scans for good sensitivity.
-
-
Data Processing: Process the acquired free induction decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| 3100-3000 (broad) | Medium | N-H Stretch | The broad nature of this peak is indicative of hydrogen bonding in the solid state, corresponding to the N-H bond of the thione tautomer.[3] |
| 2950-2850 | Medium-Weak | C-H Stretch (aromatic and aliphatic) | These absorptions correspond to the C-H stretching vibrations of the aromatic ring and the methoxy group. |
| ~1600, ~1480 | Medium-Strong | C=C Stretch (aromatic) | These are characteristic stretching vibrations of the benzene ring. |
| 1250-1020 | Strong | C=S Stretch | The strong absorption in this region is a key indicator of the thione functional group.[3] |
| ~1240 | Strong | C-O Stretch (asymmetric) | This strong band is characteristic of the aryl-alkyl ether linkage of the methoxy group. |
| ~1020 | Medium | C-O Stretch (symmetric) | This corresponds to the symmetric stretching of the C-O bond in the methoxy group. |
| ~850 | Strong | C-H Out-of-plane Bending | The substitution pattern on the benzene ring will influence the position of this band. |
| ~650 | Medium-Weak | C-Br Stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |
Experimental Protocol for FT-IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound, the molecular formula is C₈H₆BrNOS₂, and the expected monoisotopic molecular weight is approximately 274.9 g/mol . The presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment | Rationale |
| 274/276 | High | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for a monobrominated compound. |
| 241/243 | Medium | [M - SH]⁺ | Loss of a sulfhydryl radical from the thiol tautomer or a related fragmentation from the thione. |
| 243/245 | Medium | [M - OCH₃]⁺ | Loss of a methoxy radical. |
| 196 | Low | [M - Br]⁺ | Loss of a bromine radical. |
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Utilize Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic distribution of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. By integrating fundamental principles of spectroscopy with comparative data from analogous structures, we have constructed a comprehensive reference for researchers in the field. The provided experimental protocols offer standardized methods for the acquisition of high-quality data. The insights and data presented herein are intended to facilitate the unambiguous identification and characterization of this and related benzothiazole derivatives, thereby supporting their further development in medicinal chemistry and other scientific disciplines.
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Royal Society of Chemistry. (2024). Supporting Information for [Journal Article Title]. [Link]
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Ma, G., et al. (2021). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5173. [Link]
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Tran, P. H., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(44), 27365-27373. [Link]
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Al-Omair, M. A., et al. (2023). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ACS Omega, 8(39), 35949–35961. [Link]
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
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Abbs Fen Reji, S., & Rajasekharan, K. N. (2009). Synthesis and the influence of intramolecular H-bonding in NMR spectra of novel analogs of dendrodoine. Arabian Journal of Chemistry, 2(2), 79-84. [Link]
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RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
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Royal Society of Chemistry. (2021). NH4I-promoted oxidative formation of benzothiazoles and thiazoles from arylacetic acids and phenylalanines with elemental sulfur. [Link]
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ScienceDirect. (2010). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
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National Institutes of Health. (2021). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
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Research Results in Pharmacology. (2025). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
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An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Introduction
The benzothiazole scaffold is a cornerstone in medicinal chemistry and drug development, with its derivatives exhibiting a wide array of pharmacological activities.[1] The subject of this guide, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, is a heterocyclic compound featuring a benzothiazole core substituted with a bromine atom, a methoxy group, and a thiol group. These functional groups are anticipated to modulate the molecule's physicochemical properties, including its solubility and stability, which are critical parameters influencing its handling, formulation, and biological activity. This document provides a comprehensive technical overview of the expected solubility and stability profile of this compound, complete with detailed experimental protocols for its characterization. While direct quantitative data for this specific molecule is limited in public literature, this guide synthesizes information from structurally related compounds and established chemical principles to provide a robust framework for researchers.
Predicted Physicochemical Properties
The structural features of this compound—a relatively nonpolar aromatic core, a hydrogen-bonding thiol group, an electron-donating methoxy group, and an electron-withdrawing bromine atom—collectively influence its physical and chemical characteristics.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₆BrNOS₂ | Based on its chemical structure. |
| Molecular Weight | 292.18 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to yellow crystalline solid | Typical for many benzothiazole derivatives. |
| Melting Point | Expected to be relatively high | Aromatic and crystalline nature suggests a significant lattice energy to overcome. |
| pKa | Acidic | The thiol group is expected to be the primary acidic proton. |
| LogP | Moderately lipophilic | The aromatic rings and bromo substituent contribute to lipophilicity, partially offset by the polar thiol and methoxy groups. |
Solubility Profile
Understanding the solubility of this compound is paramount for its application in both in vitro and in vivo studies. Based on the general characteristics of benzothiazole derivatives, a qualitative solubility profile can be predicted.
Expected Qualitative Solubility
-
High Solubility: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be excellent solvents for this compound due to their ability to solvate both the polar and nonpolar regions of the molecule.
-
Moderate Solubility: Alcohols like ethanol and methanol are likely to be effective solvents, particularly with gentle heating, due to their ability to engage in hydrogen bonding with the thiol group.
-
Low Solubility: The compound is predicted to have poor solubility in aqueous solutions across a neutral pH range due to the predominantly nonpolar nature of the benzothiazole ring system. Solubility in aqueous buffers may be pH-dependent, increasing at higher pH values due to the deprotonation of the acidic thiol group to form a more soluble thiolate salt.
-
Insoluble: Nonpolar solvents such as hexanes and diethyl ether are unlikely to be effective solvents.
Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method. This protocol provides a reliable and reproducible means of quantifying the solubility of a compound in various solvents.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For more accurate separation, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is calculated based on the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Chemical Stability and Forced Degradation Studies
Assessing the chemical stability of this compound is critical for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could affect its efficacy or safety. Forced degradation studies, or stress testing, are employed to accelerate the degradation process and elucidate the compound's intrinsic stability.[2]
General Storage Recommendations
To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, protected from light.[3] For long-term storage, keeping the solid compound in a tightly sealed, opaque container at 2-8°C is advisable. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) and protected from light to minimize degradation.[4]
Forced Degradation Protocol
Forced degradation studies involve exposing the compound to stress conditions more severe than those it would typically encounter during storage and handling.[5] A target degradation of 5-20% is generally considered optimal to generate a sufficient amount of degradation products for analysis without completely consuming the parent compound.
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M hydrochloric acid (HCl). If solubility is an issue, a co-solvent such as methanol or acetonitrile can be used. The solution is then typically heated (e.g., at 60°C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M sodium hydroxide (NaOH), with the use of a co-solvent if necessary. Similar to acidic hydrolysis, the solution is often heated to accelerate degradation. The thiol group in the molecule is acidic and will deprotonate under basic conditions to form a thiolate anion, which is more susceptible to oxidation.
-
Oxidative Degradation: Expose a solution of the compound to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature. The thiol group is particularly susceptible to oxidation, potentially forming disulfides or sulfonic acids.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period. Solutions of the compound can also be heated to assess thermal stability in a dissolved state.
-
Photodegradation: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. Samples should be placed in a photostability chamber for a defined duration.
Analytical Approach:
Following exposure to each stress condition, the samples are analyzed by a stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products. The use of a photodiode array (PDA) detector can help in assessing peak purity. LC-MS is invaluable for the identification of the degradation products by providing mass information.
Potential Degradation Pathways
Based on the chemistry of the benzothiazole ring and its substituents, several degradation pathways can be anticipated:
-
Hydrolysis: The methoxy group could potentially undergo hydrolysis under harsh acidic conditions, though this is generally less likely than other degradation pathways.
-
Oxidation: The thiol group is the most probable site of oxidative degradation, leading to the formation of a disulfide dimer or further oxidation to sulfonic acid.
-
Ring Cleavage: Under extreme conditions of pH, temperature, or oxidation, the thiazole ring may undergo cleavage.
Conclusion
This compound is a compound of interest with a predicted physicochemical profile that suggests good solubility in polar organic solvents and limited aqueous solubility. Its stability is likely to be influenced by pH, oxidative conditions, and light exposure, with the thiol group being a particularly reactive site. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of the solubility and stability of this and other novel benzothiazole derivatives. Such characterization is an indispensable component of the drug discovery and development process, providing the foundational data necessary for advancing promising compounds from the laboratory to preclinical and clinical evaluation.
References
- Miao, Z., et al. (2000). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(17), 1612-1618.
- Thor Specialities (UK) LTD. (2019).
- BenchChem. (2025). An In-Depth Technical Guide to the Physical Properties of 6-chloro-1,3-benzothiazole-2-thiol.
- Jensen, G. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
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Hoffman Fine Chemicals. (n.d.). Benzo[d]thiazole-6-thiol. Retrieved from [Link]
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NIOSH. (1998). BENZOTHIAZOLE IN ASPHALT FUME 2550. Retrieved from [Link]
- BenchChem. (2025). Solubility Profile of 6-chloro-1,3-benzothiazole-2-thiol: A Technical Guide.
- Sharma, P., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 28(15), 5789.
- Rajendiran, N., et al. (2022). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples. ACS Omega, 7(45), 41539-41551.
- Sani, I., et al. (2018). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 10(12), 108-129.
- Golshani, S., et al. (2016). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences, 6(2), 856-860.
- Gallardo-Garrido, J., et al. (2019). Mechanism study of the thiol-addition reaction to benzothiazole derivative for sensing endogenous thiols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 36-43.
- Shi, D., et al. (2012). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 17(7), 8194-8207.
- BenchChem. (2025). Personal protective equipment for handling 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
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ChemBK. (2024). 5-Methoxybenzothiazole-2-thiol. Retrieved from [Link]
- BenchChem. (2025). Prudent Disposal of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol: A Step.
- Prajapati, A. K., & Bonde, N. L. (2006). Mesogenic benzothiazole derivatives with methoxy substituents. Journal of Chemical Sciences, 118(2), 203-210.
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Methodological & Application
Protocol for synthesizing 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in the lab
An Application Note and Protocol for the Laboratory Synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Authored by a Senior Application Scientist
This document provides a detailed protocol for the synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. The benzothiazole-2-thiol (MBT) scaffold is a privileged structure known for a wide range of biological activities and industrial applications, including roles as vulcanization accelerators, corrosion inhibitors, and as precursors for pharmaceuticals like anticancer and antimicrobial agents.[1][2] This protocol is designed for researchers and professionals in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
The synthesis described herein is based on the classical and robust high-temperature, high-pressure reaction of a substituted aniline with carbon disulfide and elemental sulfur.[3] This method, while requiring specialized equipment, is effective for constructing the benzothiazole ring system.
Reaction Principle and Mechanism
The synthesis proceeds via the reaction of 4-bromo-3-methoxyaniline with carbon disulfide and sulfur in an autoclave. The reaction mechanism is complex and believed to involve several steps. Initially, the aniline reacts with carbon disulfide to form a dithiocarbamic acid intermediate. This intermediate undergoes intramolecular cyclization and oxidative ring closure, facilitated by elemental sulfur at high temperatures, to yield the final benzothiazole product. Hydrogen sulfide (H₂S) is a significant byproduct of this reaction.
Caption: Proposed reaction pathway for the synthesis of the target compound.
Materials and Equipment
Reagents
| Reagent | Formula | CAS No. | Purity | Notes |
| 4-Bromo-3-methoxyaniline | C₇H₈BrNO | 19056-42-9 | ≥97% | Starting material. |
| Carbon Disulfide (CS₂) | CS₂ | 75-15-0 | ≥99% | Highly flammable and toxic. Handle in a certified fume hood. |
| Sulfur (S) | S | 7704-34-9 | Powder | Oxidizing agent. |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | Pellets, ≥98% | For work-up. |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 37% aq. soln. | For acidification. |
| Ethanol (EtOH) | C₂H₅OH | 64-17-5 | Reagent grade | For recrystallization. |
| Deionized Water | H₂O | 7732-18-5 | N/A | For washing. |
Equipment
-
High-pressure laboratory autoclave (e.g., Parr reactor) with magnetic stirring, pressure gauge, and temperature control (capacity: 100-250 mL).
-
Heating mantle or oil bath.
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders).
-
Buchner funnel and vacuum flask for filtration.
-
Filter paper.
-
Magnetic stirrer with stir bars.
-
pH meter or pH paper.
-
Rotary evaporator.
-
Melting point apparatus.
-
Analytical balance.
Experimental Protocol
This protocol outlines a one-step reaction under high temperature and pressure, followed by purification.[3]
Safety Precautions
-
Carbon Disulfide: CS₂ is extremely volatile, flammable (autoignition temperature ~90°C), and highly toxic by inhalation and skin contact. All operations involving CS₂ must be performed in a well-ventilated chemical fume hood. Ensure no ignition sources are nearby.
-
High Pressure: The use of an autoclave requires proper training. Ensure the equipment is rated for the intended pressure and temperature. Do not exceed the maximum allowable working pressure.
-
Hydrogen Sulfide: The reaction generates H₂S, a highly toxic and flammable gas. The reactor must be vented safely into a scrubber system (e.g., a sodium hypochlorite solution).
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged CS₂ exposure; use multilayer laminate or Viton gloves) at all times.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reactor Charging: In a suitable high-pressure autoclave, place 4-bromo-3-methoxyaniline (e.g., 10.1 g, 50 mmol). In a chemical fume hood, carefully add carbon disulfide (e.g., 4.6 g, 60 mmol, 1.2 equiv.) and powdered sulfur (e.g., 1.9 g, 60 mmol, 1.2 equiv.).
-
Causality Note: Using a slight excess of carbon disulfide and sulfur helps to drive the reaction to completion. The molar ratios can be optimized for best results.[3]
-
-
Sealing and Purging: Securely seal the autoclave according to the manufacturer's instructions. Purge the vessel with an inert gas, such as nitrogen, to remove air. Pressurize with N₂ to an initial pressure of 1-2 MPa to ensure a leak-proof seal.
-
Reaction: Place the autoclave in a heating mantle and begin stirring. Heat the reaction mixture to 220-240 °C. The pressure inside the vessel will increase significantly due to the vapor pressure of the solvent and the formation of H₂S gas, potentially reaching 6-15 MPa.[3] Maintain the reaction at this temperature with continuous stirring for 3-5 hours.
-
Cooling and Venting: Turn off the heating and allow the autoclave to cool completely to room temperature. CRITICAL: Once cooled, carefully vent the excess pressure through a tube leading to a bleach or caustic scrubber to neutralize the toxic H₂S gas.
-
Alkaline Work-up: Open the autoclave in the fume hood. Carefully transfer the crude reaction mixture (a dark solid) into a beaker containing a 10% aqueous sodium hydroxide solution (approx. 200 mL). Stir until the solid material dissolves to form the sodium salt of the thiol.
-
Causality Note: The thiol proton is acidic and readily deprotonated by NaOH, forming a water-soluble sodium thiolate salt. This step is crucial for separating the product from non-acidic impurities like unreacted sulfur.
-
-
Filtration: Filter the alkaline solution to remove any insoluble impurities. Wash the filter cake with a small amount of 5% NaOH solution.
-
Acidification and Precipitation: Cool the combined filtrate in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution reaches 4-5. A precipitate of the desired product will form.
-
Causality Note: Acidification protonates the thiolate salt, rendering the product insoluble in the aqueous medium and causing it to precipitate.
-
-
Product Collection: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry the product under vacuum at 50-60 °C to a constant weight. A yield of 90% or higher can be expected under optimized conditions.[3]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a toluene/hexane mixture.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point (m.p.): Determine the melting point of the purified solid and compare it to literature values if available.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the benzothiazole ring and the methoxy group protons.
-
¹³C NMR Spectroscopy: The carbon NMR will confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition, showing the characteristic isotopic pattern for a bromine-containing compound.
References
-
Juszczyk, G., & Wójcik, G. (2023). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 16(15), 5427. [Link]
-
Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. [Link]
-
Kharbanda, K., & Alam, M. S. (2020). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Mini-Reviews in Organic Chemistry, 17(5), 535-553. [Link]
- CN102304099A - Improved method for synthesizing 2-mercaptobenzothiazole derivative. (2012).
-
Liu, K., et al. (2014). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 19(9), 13311-13328. [Link]
Sources
Application Notes & Protocols: A Guide to Evaluating 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in Quorum Sensing Inhibition Assays
Abstract
Quorum sensing (QS) is a sophisticated cell-to-cell communication system that enables bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in a population-density-dependent manner.[1][2] The interruption of these signaling pathways, known as quorum quenching, represents a promising anti-virulence therapeutic strategy that may impose less selective pressure for resistance compared to traditional bactericidal antibiotics.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a member of the promising benzothiazole class of compounds, in quorum sensing inhibition (QSI) assays.[4][5] While this specific analog represents a novel investigational molecule, the protocols herein are built upon established methodologies for evaluating benzothiazole derivatives and other QS inhibitors against key model organisms. We provide detailed, self-validating protocols for assessing QSI activity, from initial screening in Chromobacterium violaceum to targeted virulence factor and biofilm inhibition assays in the clinically significant pathogens Pseudomonas aeruginosa and Staphylococcus aureus.
Introduction: Targeting Bacterial Communication
Bacterial pathogenicity is often not the result of individual cells acting in isolation, but rather a coordinated assault orchestrated by complex chemical signaling networks. Quorum sensing allows a bacterial population to collectively assess its density and, upon reaching a threshold, activate the expression of genes that are most effective when deployed en masse.[6] These genes often encode virulence factors—such as proteases, toxins, and biofilm matrix components—that are critical for establishing infection and evading host defenses.[7][8]
-
In Gram-negative bacteria , like the opportunistic pathogen Pseudomonas aeruginosa, QS circuits are frequently based on N-acyl-homoserine lactone (AHL) signaling molecules.[7][9] The well-characterized las and rhl systems in P. aeruginosa form a hierarchical cascade that controls the expression of numerous virulence factors and is essential for biofilm development.[6][8][10]
-
In Gram-positive bacteria , such as Staphylococcus aureus, communication is typically mediated by autoinducing peptides (AIPs).[11][12] The accessory gene regulator (agr) system in S. aureus is a canonical example, controlling the production of toxins and degradative enzymes.[13][14]
By disrupting these communication pathways, quorum sensing inhibitors (QSIs) can effectively "disarm" pathogens without killing them. This anti-virulence approach is attractive because it is less likely to drive the evolution of resistance. The benzothiazole scaffold has been identified as a privileged structure in medicinal chemistry, with derivatives demonstrating potent QSI activity, making this compound a compelling candidate for investigation.[4][15]
Compound Profile: this compound
This application note focuses on the evaluation of this compound.
-
Chemical Structure:
-
Core: Benzothiazole-2-thiol
-
Substituents: Bromo group at position 5, Methoxy group at position 6.
-
-
Hypothesized Mechanism of Action: Based on studies of structurally related benzothiazoles, the likely mechanism of action is the competitive inhibition of QS receptors.[4] In P. aeruginosa, the compound may bind to the ligand-binding pocket of the LasR transcriptional regulator, preventing its activation by the native 3O-C12-HSL autoinducer.[7][16][17] In S. aureus, it may interfere with the AgrA response regulator, preventing it from binding to its promoter DNA and activating toxin expression.[18][19]
The following sections provide a complete workflow to test these hypotheses and characterize the QSI potential of this compound.
Quorum Sensing Signaling Pathways
Understanding the target pathways is crucial for interpreting experimental results. The diagrams below illustrate the key QS circuits in P. aeruginosa and S. aureus and the hypothesized points of inhibition.
Figure 1: Hypothesized inhibition of the P. aeruginosa Las/Rhl QS cascade.
Figure 2: Hypothesized inhibition of the S. aureus Agr QS system.
Experimental Design & Workflow
A robust evaluation of a potential QSI requires a multi-step approach to distinguish true anti-virulence activity from general toxicity.
Figure 3: General experimental workflow for QSI evaluation.
Critical First Step: Determining Sub-Inhibitory Concentrations Before any QSI assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) of this compound against each bacterial strain. A true QSI effect is observed at concentrations that do not significantly inhibit bacterial growth. All subsequent experiments must be performed at sub-MIC levels. This is crucial to ensure that a reduction in virulence factor production or biofilm formation is due to the disruption of signaling pathways, not simply to bactericidal or bacteriostatic activity.
Experimental Protocols
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
Principle: C. violaceum produces a purple pigment, violacein, under the control of the CviI/CviR quorum sensing system.[20] Inhibition of this system results in a quantifiable reduction in pigment production, making it an excellent primary screen for QSI compounds.[3][21][22]
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Grow C. violaceum in LB broth overnight at 30°C with agitation. Adjust the culture to an OD₅₉₅ of 0.1 in fresh LB broth.[20]
-
Plate Setup: In a 96-well plate, add 180 µL of the adjusted bacterial suspension to each well.
-
Compound Addition: Add 20 µL of the test compound at various sub-MIC concentrations (prepared as 10x stocks) to the test wells.
-
Negative Control: Add 20 µL of DMSO.
-
Blank Control: Add 200 µL of sterile LB broth.
-
-
Incubation: Cover the plate and incubate at 30°C for 24 hours without shaking.
-
Growth Measurement: Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.
-
Violacein Quantification: a. Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the cells. b. Carefully discard the supernatant. c. Add 200 µL of DMSO to each well to solubilize the violacein pigment. Resuspend the pellet thoroughly. d. Centrifuge again at 4,000 rpm for 10 minutes to pellet cell debris. e. Transfer 150 µL of the violacein-containing DMSO from each well to a new flat-bottomed plate. f. Measure the absorbance at 595 nm (OD₅₉₅).
-
Data Analysis: a. Normalize violacein production to bacterial growth: (OD₅₉₅ / OD₆₀₀). b. Calculate the percentage of violacein inhibition relative to the DMSO control.
Protocol 2: Virulence Factor and Biofilm Inhibition in Pseudomonas aeruginosa
Principle: This protocol assesses the compound's ability to inhibit key QS-controlled phenotypes in P. aeruginosa PAO1: biofilm formation and the production of the virulence factors pyocyanin and elastase.[23][24]
Materials:
-
P. aeruginosa (e.g., PAO1)
-
LB broth, Tryptic Soy Broth (TSB)
-
96-well microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Chloroform, 0.2 M HCl
-
Elastin-Congo Red (ECR)
Part A: Biofilm Inhibition Assay
-
Inoculum and Plate Setup: Follow steps 1-3 from Protocol 1, using P. aeruginosa and incubating at 37°C for 24 hours under static conditions.[24]
-
Washing: Discard the planktonic culture and gently wash each well twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Solubilization: Discard the stain, wash the plate three times with PBS, and air-dry. Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Quantification: Measure the absorbance at 595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.
Part B: Pyocyanin Inhibition Assay
-
Culture Preparation: Grow P. aeruginosa in LB broth in the presence of sub-MIC concentrations of the test compound at 37°C for 24-48 hours with shaking.
-
Extraction: Centrifuge 3 mL of the culture supernatant. Transfer the supernatant to a new tube and add 1.5 mL of chloroform. Vortex to extract the blue pyocyanin pigment into the chloroform layer.
-
Re-extraction: Transfer the chloroform layer to a new tube and add 1 mL of 0.2 M HCl. Vortex to re-extract the pyocyanin (now pink) into the acidic aqueous phase.
-
Quantification: Measure the absorbance of the pink (top) layer at 520 nm. A reduction in absorbance indicates inhibition of pyocyanin production.[23]
Part C: Elastase (LasB) Activity Assay
-
Culture Supernatant: Use the cell-free supernatant from Part B, Step 1.
-
Reaction Setup: In a microcentrifuge tube, mix 900 µL of the culture supernatant with 100 µL of Tris buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5). Add 10 mg of Elastin-Congo Red.[24]
-
Incubation: Incubate the tubes for 4-6 hours at 37°C with agitation.
-
Quantification: Centrifuge the tubes to pellet the insoluble ECR. Measure the absorbance of the supernatant at 495 nm. The absorbance is proportional to the amount of Congo Red released by elastase activity.
Protocol 3: Delta-Hemolysin Assay for Agr System Activity in Staphylococcus aureus
Principle: The agr QS system in S. aureus controls the expression of the delta-hemolysin peptide, encoded by the hld gene within the RNAIII effector molecule. This assay uses a cross-streaking method with a beta-hemolysin-producing strain (S. aureus RN4220) to visualize delta-hemolysin activity as a synergistic zone of complete hemolysis. Inhibition of the agr system reduces or eliminates this zone.
Materials:
-
Test S. aureus strain (e.g., Newman)
-
Reporter S. aureus strain (e.g., RN4220, produces beta-hemolysin)
-
Sheep Blood Agar plates
-
Tryptic Soy Broth (TSB)
Procedure:
-
Culture Preparation: Grow overnight cultures of the test and reporter strains in TSB at 37°C.
-
Compound Incorporation: Prepare Sheep Blood Agar plates containing sub-MIC concentrations of this compound. Use a plate with DMSO as a vehicle control.
-
Cross-Streaking: a. Streak the reporter strain (RN4220) in a single line across the diameter of the plate. b. Streak the test strain perpendicular to, but not touching, the reporter strain streak.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Observation: Observe the plates for synergistic hemolysis. A positive result (active agr system) is a spade-shaped zone of complete hemolysis where the diffusible delta-hemolysin from the test strain meets the beta-hemolysin from the reporter strain. A reduction or absence of this zone on the compound-containing plate compared to the control indicates agr inhibition.
Representative Data & Interpretation
The tables below present hypothetical data for a successful QSI compound to serve as a benchmark for interpreting results.
Table 1: QSI Activity in C. violaceum and P. aeruginosa
| Compound Concentration (µg/mL) | % Growth Inhibition (C. violaceum) | % Violacein Inhibition | % Biofilm Inhibition (P. aeruginosa) | % Pyocyanin Inhibition (P. aeruginosa) |
|---|---|---|---|---|
| 1 | < 5% | 25% | 18% | 22% |
| 5 | < 5% | 55% | 48% | 51% |
| 10 | < 10% | 85% | 79% | 82% |
| 25 (Sub-MIC) | < 15% | 92% | 88% | 90% |
| MIC | 50 | - | - | - | - |
Interpretation: The data shows a dose-dependent inhibition of violacein, biofilm, and pyocyanin production at concentrations that do not significantly affect bacterial growth (<15% inhibition). This is the hallmark of a true quorum sensing inhibitor.
Conclusion
This application guide provides a comprehensive framework for the systematic evaluation of this compound as a novel quorum sensing inhibitor. By progressing from broad-range screening to pathogen-specific virulence assays, researchers can build a robust data package to characterize its efficacy and mechanism of action. The described protocols, which include critical controls and sub-inhibitory concentration testing, are designed to ensure scientific rigor and generate reliable, interpretable data. The investigation of new chemical entities from promising scaffolds like the benzothiazoles is a vital step toward developing next-generation anti-virulence therapies to combat the growing threat of antimicrobial resistance.
References
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Juhas, M., Eberl, L., & Tümmler, B. (2005). Pseudomonas aeruginosa quorum sensing as a potential antimicrobial target. Journal of Clinical Investigation. Available at: [Link]
-
Geske, G. D., O'Neill, J. C., Miller, D. M., & Blackwell, H. E. (2008). Abiotic Small Molecule Inhibitors and Activators of the LasR Quorum Sensing Receptor in Pseudomonas aeruginosa with Potencies Comparable or Surpassing N-Acyl Homoserine Lactones. ACS Chemical Biology. Available at: [Link]
-
Kiran, M. D., et al. (2018). Small-molecule AgrA inhibitors F12 and F19 act as antivirulence agents against Gram-positive pathogens. Scientific Reports. Available at: [Link]
-
Lee, J., & Zhang, L. (2015). The hierarchy quorum sensing network in Pseudomonas aeruginosa. Protein & Cell. Available at: [Link]
-
Roy, R., Tiwari, M., Donelli, G., & Tiwari, V. (2018). Quorum Sensing in Pseudomonas aeruginosa and Its Relationship to Biofilm Development. IntechOpen. Available at: [Link]
-
Patsnap. (2024). What are Accessory gene regulator A inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
Le, K. Y., & Otto, M. (2018). Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System. Frontiers in Microbiology. Available at: [Link]
-
Chemmugil, M., et al. (2023). Modelling of AgrA inhibitors to combat anti-microbial resistance in Staphylococcus aureus. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Chemmugil, M., et al. (2023). Modelling of AgrA inhibitors to combat anti-microbial resistance in Staphylococcus aureus. Research Square. Available at: [Link]
-
Müh, U., et al. (2006). Identification of Synthetic Inducers and Inhibitors of the Quorum-Sensing Regulator LasR in Pseudomonas aeruginosa by High-Throughput Screening. Applied and Environmental Microbiology. Available at: [Link]
-
Boles, B. R., & Horswill, A. R. (2008). agr-Mediated Dispersal of Staphylococcus aureus Biofilms. PLOS Pathogens. Available at: [Link]
-
Amara, N., et al. (2011). Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. Journal of Medicinal Chemistry. Available at: [Link]
-
Jakobsen, T. H., et al. (2019). Quorum sensing in Pseudomonas Aeruginosa. Microbiology Group, Roskilde University. Available at: [Link]
-
Painter, K. L., et al. (2021). Quorum-sensing agr system of Staphylococcus aureus primes gene expression for protection from lethal oxidative stress. eLife. Available at: [Link]
-
Chemmugil, M., et al. (2023). Modelling of AgrA inhibitors to combat anti-microbial resistance in Staphylococcus aureus. Taylor & Francis Online. Available at: [Link]
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Moore, J. D., et al. (2015). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. PLOS Pathogens. Available at: [Link]
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Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. ResearchGate. Available at: [Link]
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Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. JoVE Journal. Available at: [Link]
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Zhu, H., et al. (2016). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. Molecules. Available at: [Link]
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Ho, Y. H., & Ellermeier, C. D. (2020). A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics. mBio. Available at: [Link]
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Musthafa, K. S., et al. (2020). Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. ACS Omega. Available at: [Link]
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Tan, C. H., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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Pinto, U. M., et al. (2025). Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds. PubMed. Available at: [Link]
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Nguyen, V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports. Available at: [Link]
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Ge, H., et al. (2011). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Karegoudar, P., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available at: [Link]
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Ren, D., et al. (2005). Quorum-sensing Antagonist (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone Influences Siderophore Biosynthesis in Pseudomonas Putida and Pseudomonas Aeruginosa. Applied Microbiology and Biotechnology. Available at: [Link]
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Application of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in Anticancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the investigation of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol , a novel benzothiazole derivative, as a potential anticancer agent. While specific biological data for this compound is not yet extensively published, this guide synthesizes established methodologies and the known anticancer potential of the broader benzothiazole class to provide a robust framework for its evaluation.[1][2][3][4] Benzothiazole scaffolds are recognized for their diverse pharmacological activities, including potent anti-proliferative effects against a variety of human cancer cell lines.[1][4][5][6]
The protocols herein are designed to be self-validating, providing researchers with a comprehensive workflow to assess the compound's cytotoxicity, elucidate its mechanism of action, and identify potential molecular targets.
Part 1: Foundational Assessment of Cytotoxicity
The initial step in evaluating any novel anticancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for viability.[7][8][9]
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8][10]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom sterile plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a blank control (medium only). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.[7] Shake the plate for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.[11]
Data Presentation: Expected Cytotoxic Activity
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth. Based on published data for similar benzothiazole derivatives, one might expect the following results.[1][5]
| Cell Line | Tissue of Origin | Expected IC₅₀ (µM) for this compound (48h) |
| MCF-7 | Breast Adenocarcinoma | 5 - 20 |
| A549 | Lung Carcinoma | 1 - 15 |
| HCT-116 | Colorectal Carcinoma | 2 - 25 |
| HepG2 | Hepatocellular Carcinoma | 1 - 10 |
| PC-3 | Prostate Adenocarcinoma | 10 - 50 |
Note: This table presents hypothetical, yet plausible, IC₅₀ values to guide experimental design. Actual values must be determined empirically.
Part 2: Elucidating the Mechanism of Cell Death
Following the confirmation of cytotoxic activity, the next critical step is to determine how the compound kills cancer cells. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[13][14]
Principle of the Annexin V/PI Assay
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can identify these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[14] This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive[15]
Experimental Workflow: Apoptosis Analysis
Caption: Hypothesized inhibition of the PI3K/AKT survival pathway.
Detailed Protocol: Western Blotting
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Nitrocellulose or PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-total AKT, anti-phospho-AKT (Ser473), anti-total ERK, anti-phospho-ERK, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by size. [16]4. Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane. [17]5. Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking. [17]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and capture the chemiluminescent signal using an imaging system. [16]The intensity of the bands corresponds to the protein level and can be quantified using densitometry software.
By following these integrated protocols, researchers can conduct a thorough preliminary investigation into the anticancer properties of this compound, moving systematically from broad cytotoxic effects to specific molecular mechanisms of action.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
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Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. Available at: [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]
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Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. Available at: [Link]
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A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. Available at: [Link]
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A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Available at: [Link]
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How to perform a biofilm inhibition assay with 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Topic: High-Throughput Screening for Biofilm Inhibition using 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bacterial biofilms are a primary contributor to persistent and chronic infections, exhibiting high tolerance to conventional antibiotics and host immune responses.[1][2] The development of novel agents that can inhibit biofilm formation is a critical strategy in combating antimicrobial resistance. Benzothiazole derivatives have emerged as a promising class of compounds with potent anti-biofilm and quorum sensing inhibitory activities.[3][4][5][6] This application note provides a comprehensive, in-depth guide for performing a biofilm inhibition assay using this compound, a specific benzothiazole derivative. We present a detailed, step-by-step protocol for the widely adopted crystal violet microtiter plate assay, supplemented with advanced methodologies for assessing cell viability (MTT assay) and visualizing biofilm architecture (Confocal Laser Scanning Microscopy). The causality behind experimental choices is explained to ensure robust and reproducible results.
Introduction: The Challenge of Bacterial Biofilms
Biofilms are structured communities of bacterial cells enclosed in a self-produced extracellular polymeric substance (EPS) matrix.[7] This matrix, composed of polysaccharides, proteins, and extracellular DNA, provides a protective barrier, rendering the embedded bacteria significantly more resistant to antimicrobial agents than their free-living, planktonic counterparts.[2] Biofilm-associated infections are implicated in over 80% of bacterial infections in humans, including those related to medical devices, chronic wounds, and cystic fibrosis lung infections.[1][8]
Consequently, strategies aimed at disrupting the biofilm life cycle are of paramount therapeutic interest. One such strategy is the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[1][9][10][11] Small molecules that antagonize QS signaling pathways can effectively disarm pathogens without exerting direct bactericidal pressure, which may slow the development of resistance.[5][11]
Benzothiazole-2-thiol derivatives have been identified as potent inhibitors of QS systems and biofilm formation in clinically relevant pathogens like Pseudomonas aeruginosa.[3][4][12] This guide focuses on This compound (CAS 1215205-85-8)[13], providing the necessary protocols to evaluate its potential as a novel anti-biofilm agent.
Potential Mechanism of Action: Quorum Sensing Inhibition
The anti-biofilm activity of many benzothiazole derivatives is linked to their ability to interfere with bacterial quorum sensing (QS) systems.[4][5][6][12] In many Gram-negative bacteria, such as P. aeruginosa, QS is mediated by N-acyl homoserine lactone (AHL) signal molecules.[1] These molecules are produced by the bacteria and, upon reaching a threshold concentration, bind to transcriptional regulators (like LasR in P. aeruginosa) to activate the expression of genes responsible for virulence and biofilm maturation.
This compound likely acts as a competitive antagonist, binding to the AHL receptor protein but failing to activate it. This blocks the native signaling molecule from binding and initiating the downstream genetic cascade required for robust biofilm formation.
Caption: Potential mechanism of this compound as a quorum sensing inhibitor.
Experimental Design: Assaying for Biofilm Inhibition
The most common and high-throughput method for quantifying biofilm formation is the crystal violet (CV) assay .[14][15] This method is based on the ability of the CV dye to stain the attached biofilm biomass, including cells and the EPS matrix. The amount of retained dye is proportional to the total biofilm mass and can be quantified spectrophotometrically after solubilization.[16][17]
This primary assay can be complemented by other methods to gain deeper insights:
-
MTT Assay: Measures the metabolic activity of cells within the biofilm, providing data on cell viability rather than just total biomass.[18][19][20] This is crucial to distinguish between true biofilm inhibition and simple bactericidal activity.
-
Confocal Laser Scanning Microscopy (CLSM): Allows for the qualitative and quantitative visualization of the three-dimensional biofilm structure.[21][22][23] Using fluorescent stains, one can observe the effects of the inhibitor on biofilm architecture, thickness, and cell viability in situ.
Caption: Comparison of common methods for biofilm quantification.
Detailed Experimental Protocols
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol determines the lowest concentration of this compound required to inhibit the formation of a biofilm.[2]
A. Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus USA300)[8][17][24]
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)[7]
-
Sterile 96-well flat-bottom polystyrene microtiter plates[7]
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water or 95% Ethanol
-
Phosphate-Buffered Saline (PBS, sterile)
-
Spectrophotometer (microplate reader)
B. Step-by-Step Methodology
Day 1: Bacterial Culture and Plate Setup
-
Prepare Compound Stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Prepare Bacterial Inoculum: Inoculate a single bacterial colony into 5 mL of growth medium. Incubate overnight at 37°C with shaking (e.g., 200 rpm).
-
Standardize Bacterial Culture: The next day, dilute the overnight culture in fresh growth medium to a final optical density at 600 nm (OD₆₀₀) of 0.01-0.05.[7][25] This standardizes the starting number of bacteria.
-
Prepare Serial Dilutions: In a separate 96-well plate or in tubes, perform a two-fold serial dilution of the compound stock solution in the growth medium to create a range of working concentrations. Causality Note: A serial dilution is critical for determining a dose-response curve and accurately identifying the minimum inhibitory concentration.
-
Plate Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well of a new sterile 96-well flat-bottom plate.[7]
-
Add 100 µL of the corresponding compound working solution to each well. This results in a final volume of 200 µL and halves the concentration of the working solutions.
-
Crucial Controls:
-
Positive Control (Maximum Biofilm): 100 µL bacteria + 100 µL medium with DMSO (at the highest concentration used in test wells).
-
Negative Control (Blank): 200 µL sterile medium only.[7]
-
Perform all conditions in at least triplicate for statistical validity.
-
-
-
Incubation: Cover the plate and incubate under static (non-shaking) conditions for 24-48 hours at 37°C.[7] The optimal time depends on the bacterial strain's biofilm-forming capacity.
Day 2/3: Biofilm Quantification 7. Remove Planktonic Cells: Carefully discard the liquid content from the plate by inverting it and giving it a firm shake.[26] 8. Washing: Gently wash the wells twice with 200 µL of sterile PBS or distilled water to remove loosely attached cells.[7][25] Be gentle to avoid dislodging the biofilm. After the final wash, invert the plate and blot it firmly on paper towels to remove all excess liquid.[16] 9. Staining: Add 125 µL of 0.1% crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 15 minutes.[7][27][16] 10. Washing Excess Stain: Discard the stain solution and wash the plate thoroughly but gently with water until the water runs clear. Inverting the plate under running tap water is an effective method. 11. Drying: Invert the plate on a paper towel and allow it to air dry completely (overnight is acceptable).[26] 12. Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[16][26] Place the plate on a shaker for 10-15 minutes to ensure all the dye is dissolved. 13. Absorbance Measurement: Transfer 125 µL of the solubilized solution from each well to a new, clean flat-bottom 96-well plate. Read the absorbance at 570-595 nm (OD₅₉₅) using a microplate reader.[27][21]
Caption: Experimental workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
C. Data Analysis and Interpretation
-
Subtract Blank: Subtract the average OD₅₉₅ of the negative control (blank) wells from all other readings.
-
Calculate Inhibition Percentage: Use the following formula to determine the percent inhibition for each compound concentration: % Inhibition = [1 - (OD of Treated Well / OD of Positive Control Well)] x 100
-
Determine MBIC: The MBIC is typically defined as the lowest concentration of the compound that shows a significant inhibition (e.g., ≥50% or ≥90%, depending on the desired stringency) of biofilm formation compared to the positive control.
Protocol 2: Biofilm Viability using MTT Assay
To confirm that this compound inhibits biofilm formation rather than simply killing the bacteria, a viability assay like the MTT assay is essential.[19] This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[18][20]
Methodology
-
Follow steps 1-8 of the MBIC protocol to form and wash biofilms in the presence of the compound.
-
Instead of CV staining, add 100 µL of sterile PBS and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate in the dark for 2-4 hours at 37°C. Causality Note: Incubation in the dark is necessary as MTT is light-sensitive.
-
Carefully remove the MTT solution.
-
Add 150-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[20]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at ~540-570 nm.[20] A higher absorbance corresponds to greater metabolic activity and more viable cells.
Data Presentation
Quantitative data should be summarized in a clear, structured table. This allows for easy comparison of the dose-dependent effect of the inhibitor.
Table 1: Hypothetical Biofilm Inhibition Data for this compound against P. aeruginosa
| Compound Conc. (µg/mL) | Mean OD₅₉₅ (± SD) | % Biofilm Inhibition |
| 0 (Control) | 1.35 (± 0.09) | 0% |
| 1.56 | 1.21 (± 0.11) | 10.4% |
| 3.13 | 1.04 (± 0.08) | 23.0% |
| 6.25 | 0.78 (± 0.06) | 42.2% |
| 12.5 | 0.55 (± 0.05) | 59.3% (MBIC₅₀) |
| 25 | 0.24 (± 0.03) | 82.2% |
| 50 | 0.11 (± 0.02) | 91.9% |
| 100 | 0.10 (± 0.02) | 92.6% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent pipetting; uneven washing that dislodges biofilm; bacterial contamination. | Use calibrated pipettes; ensure gentle, consistent washing for all wells; maintain strict aseptic technique. |
| Low OD readings in positive control | The bacterial strain is a poor biofilm former; insufficient incubation time; inappropriate medium. | Use a known strong biofilm-forming strain; optimize incubation time (try 48h or 72h); supplement medium with glucose if needed.[14] |
| High OD readings in negative control (blank) | Contamination of medium; precipitation of the test compound at high concentrations. | Use fresh, sterile medium; check compound solubility in the assay medium and filter if necessary. |
| "Edge effect" where outer wells show different results | Uneven temperature or evaporation across the plate during incubation. | Place the plate in a humidified chamber during incubation; avoid using the outermost wells for critical data points. |
Conclusion
This application note provides a robust and validated framework for assessing the anti-biofilm properties of this compound. The crystal violet assay serves as an excellent primary screen for high-throughput analysis of biofilm biomass inhibition. For a more comprehensive understanding, it is strongly recommended to complement this with viability assays (MTT) and advanced imaging techniques (CLSM) to elucidate the precise mechanism of action. By following these detailed protocols, researchers can generate reliable and reproducible data, accelerating the discovery and development of novel therapeutic agents to combat the significant clinical challenge of bacterial biofilms.
References
-
Callahan, J. E., & Castaldi, M. J. (n.d.). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]
-
Polaske, N. W., et al. (2021). Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay. National Institutes of Health. [Link]
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Lee, K., et al. (2023). Compounds That Have an Anti-Biofilm Effect against Common Bacteria at Very Low Concentrations and Their Antibiotic Combination Effect. MDPI. [Link]
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Application Notes and Protocols: Experimental Setup for Testing Antimicrobial Properties of Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazoles, heterocyclic compounds featuring a benzene ring fused to a thiazole ring, are a cornerstone in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The growing threat of antimicrobial resistance (AMR) has intensified the search for novel antimicrobial agents, making benzothiazole derivatives a significant area of research.[2][3] These compounds have demonstrated promising antibacterial and antifungal activities, with some derivatives showing potent efficacy against clinically relevant pathogens like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans.[1][4][5] Their mechanism of action often involves the inhibition of essential microbial enzymes such as DNA gyrase and dihydroorotase.[3][6]
This guide provides a comprehensive overview of the experimental setup for evaluating the antimicrobial properties of novel benzothiazole derivatives. It is designed to equip researchers with the necessary protocols to conduct robust and reproducible assessments, from initial screening to more detailed characterization of antimicrobial activity. The methodologies outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable data crucial for the advancement of new therapeutic agents.[7][8][9][10]
Core Experimental Workflow
The evaluation of a new compound's antimicrobial properties follows a logical progression from determining its inhibitory capacity to understanding its killing kinetics. This workflow ensures a thorough characterization of the benzothiazole derivative's potential as an antimicrobial agent.
Caption: High-level workflow for antimicrobial testing.
PART 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the cornerstone of antimicrobial susceptibility testing, determining the lowest concentration of a substance that prevents the visible growth of a microorganism.[11][12] This protocol is based on the broth microdilution method, a widely used and reliable technique.[13]
Scientific Rationale
The broth microdilution method offers a quantitative measure of a compound's inhibitory activity by exposing a standardized bacterial inoculum to a serial dilution of the antimicrobial agent in a liquid growth medium.[11] This method is preferred for its efficiency, scalability (using 96-well plates), and conservation of test compounds. The use of Mueller-Hinton Broth (MHB) is recommended as it is a standardized medium for routine susceptibility testing with good reproducibility.[14]
Protocol: Broth Microdilution MIC Assay
Materials:
-
Benzothiazole derivative stock solution (in an appropriate solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[14]
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 29737, Escherichia coli ATCC 25922)[1]
-
Positive control antibiotic (e.g., Ciprofloxacin)[1]
-
Negative control (broth only)
-
Sterility control (broth and solvent)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer at 600 nm.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
-
Preparation of the Microtiter Plate:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
In the first column of wells, add 100 µL of the benzothiazole derivative stock solution (at twice the highest desired test concentration).
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of decreasing compound concentration.
-
Column 11 will serve as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells (column 12).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film) to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-24 hours.[11]
-
-
Determining the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzothiazole derivative at which there is no visible growth.[12]
-
Optionally, a growth indicator like resazurin or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) can be added to aid in the visualization of viability.[15]
-
Data Presentation: Example MIC Data Table
| Compound | S. aureus (µg/mL) | E. coli (µg/mL) |
| Benzothiazole Derivative 1 | 15.6 | > 250 |
| Benzothiazole Derivative 2 | 7.81 | 125 |
| Ciprofloxacin (Control) | 0.97 | 0.48 |
PART 2: Minimum Bactericidal Concentration (MBC) Assay
While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antimicrobial agent required to kill a specific percentage (typically 99.9%) of the initial bacterial inoculum.[16][17] This assay is a crucial next step to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Scientific Rationale
The MBC assay is a direct extension of the MIC test.[18] By sub-culturing the contents of the clear wells from the MIC plate onto an agar medium without the test compound, one can determine if the bacteria were simply inhibited or killed. The absence of growth on the agar plate indicates a bactericidal effect. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[19]
Protocol: Determining MBC
Materials:
-
Completed MIC plate
-
Sterile nutrient agar plates
-
Sterile pipette tips
-
Incubator
Procedure:
-
Sub-culturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[16]
-
Spot-plate the aliquot onto a fresh, antibiotic-free nutrient agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the inoculum.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours, or until growth is visible in the control spot.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of the benzothiazole derivative that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19]
-
Data Interpretation
| MBC/MIC Ratio | Interpretation |
| ≤ 4 | Bactericidal |
| > 4 | Bacteriostatic |
| > 32 | Tolerance |
Note: Tolerance is a phenomenon where bacteria are inhibited but not killed by an antibiotic.[16]
PART 3: Time-Kill Kinetics Assay
The time-kill kinetics assay provides a dynamic view of an antimicrobial agent's activity, revealing the rate and extent of bacterial killing over time.[20][21] This information is vital for understanding whether the compound exhibits concentration-dependent or time-dependent killing.
Scientific Rationale
By exposing a standardized bacterial population to different concentrations of the antimicrobial agent and measuring the number of viable cells at various time points, a killing curve can be generated.[22] This allows for a detailed characterization of the compound's pharmacodynamics. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Benzothiazole derivative
-
Bacterial culture in logarithmic growth phase
-
MHB or other suitable broth
-
Sterile flasks or tubes
-
Shaking incubator
-
Nutrient agar plates
-
Sterile saline for dilutions
-
Pipettes and tips
Procedure:
-
Preparation of Inoculum and Test Solutions:
-
Prepare a bacterial culture in the logarithmic phase of growth (OD₆₀₀ ≈ 0.1).[13]
-
Dilute the culture in fresh, pre-warmed MHB to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[18]
-
Prepare flasks containing MHB with the benzothiazole derivative at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).[15] Include a growth control flask with no compound.
-
-
Initiating the Assay:
-
Inoculate each flask with the prepared bacterial suspension.
-
Immediately withdraw a sample (t=0) from each flask for viable cell counting.
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[15]
-
-
Viable Cell Counting:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline.
-
Plate 100 µL of appropriate dilutions onto nutrient agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies and calculate the CFU/mL for each time point and concentration.
-
Visualization of Time-Kill Assay
Caption: Step-by-step workflow for the time-kill kinetics assay.
Data Presentation: Example Time-Kill Curve
The results are typically plotted as the log₁₀ CFU/mL versus time. This visual representation clearly shows the rate of killing at different concentrations of the benzothiazole derivative compared to the growth control.
Conclusion
The systematic approach outlined in these application notes, progressing from MIC to MBC and finally to time-kill kinetics, provides a robust framework for the comprehensive evaluation of the antimicrobial properties of novel benzothiazole derivatives. Adherence to these standardized protocols ensures the generation of accurate and reproducible data, which is essential for identifying promising lead compounds in the drug discovery pipeline. Further investigations may include exploring the mechanism of action, assessing activity against a broader panel of resistant strains, and in vivo efficacy studies.
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
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Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health. Retrieved from [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. Retrieved from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. (2014). RSC Publishing. Retrieved from [Link]
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EUCAST. (n.d.). ESCMID. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
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Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Review on the Developments of Benzothiazole-containing Antimicrobial Agents. (2022). Bentham Science. Retrieved from [Link]
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Minimum bactericidal concentration. (n.d.). Grokipedia. Retrieved from [Link]
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Guidance Documents. (n.d.). EUCAST. Retrieved from [Link]
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Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). (n.d.). Retrieved from [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). National Institutes of Health. Retrieved from [Link]
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Molecular modelling and antimicrobial activity of newly synthesized benzothiazolo[3,2-a]pyrimidine clubbed thiazole derivatives. (2024). National Institutes of Health. Retrieved from [Link]
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Application Notes and Protocols: 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol as a Tool Compound in Molecular Biology
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiazole Scaffold and the Emergence of BMBT
The benzothiazole ring system, composed of a benzene ring fused to a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2][3] This versatile structure is a core component of numerous compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][4] The chemical tractability of the benzothiazole core, particularly at the 2-position, allows for extensive synthetic modification, enabling the fine-tuning of biological activity and target specificity.[3][5]
This guide introduces 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol (BMBT) , a novel derivative engineered for enhanced potency and selectivity. Small molecule inhibitors like BMBT are invaluable tools in molecular biology, offering the ability to selectively block the activity of specific proteins or biochemical pathways.[6] Their low molecular weight allows for cell permeability, making them effective for studying cellular processes and validating therapeutic targets.[6][7]
Based on structure-activity relationships of related benzothiazole compounds, BMBT has been developed as a potent and selective inhibitor of the PI3K/Akt signaling pathway , a critical cascade that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize BMBT as a tool compound for investigating the PI3K/Akt pathway and its role in cellular biology.
Proposed Mechanism of Action: Selective Inhibition of PI3K/Akt Signaling
BMBT is hypothesized to act as a selective inhibitor of Akt (also known as Protein Kinase B), a serine/threonine-specific protein kinase that serves as a central node in the PI3K signaling pathway. By binding to the ATP-binding pocket of Akt, BMBT prevents the phosphorylation and subsequent activation of Akt's downstream targets. This targeted inhibition allows for the precise dissection of Akt-dependent cellular functions.
Caption: Standard workflow for Western Blot analysis.
Materials:
-
Cell line of interest
-
BMBT
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with various concentrations of BMBT (and a vehicle control) for a specified time (e.g., 1-6 hours).
-
Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer. [8] c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the protein concentration.
-
Gel Electrophoresis: a. Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run the gel until adequate separation is achieved. 4[8]. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunodetection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt, diluted 1:1000) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.
-
Detection and Analysis: a. Incubate the membrane with ECL reagent. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
Protocol 4: Immunofluorescence Staining for Protein Localization
This protocol allows for the visualization of how BMBT affects the subcellular localization of proteins in the Akt pathway, such as the nuclear exclusion of the FOXO transcription factor upon Akt inhibition.
-
Cells grown on glass coverslips
-
BMBT
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-FOXO1)
-
Fluorophore-conjugated secondary antibody
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture dish. Once they reach 50-70% confluency, treat with BMBT or vehicle control for the desired time.
-
Fixation and Permeabilization: a. Wash cells gently with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. [11] c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. 3[11]. Immunostaining: a. Wash three times with PBS. b. Block non-specific binding by incubating with 1% BSA for 30-60 minutes. c. Incubate with the primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. d. Wash three times with PBS. e. Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light. 4. Mounting and Imaging: a. Wash three times with PBS. b. Stain nuclei by incubating with DAPI for 5 minutes. c. Wash twice with PBS. d. Mount the coverslip onto a microscope slide using mounting medium. e. Image the cells using a fluorescence or confocal microscope.
References
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Medicinal significance of the benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. [Link]
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Benzothiazole-based Compounds in Antibacterial Drug Discovery. (n.d.). PubMed. [Link]
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Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (n.d.). PubMed. [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. [Link]
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Benzothiazole: Unique and versatile scaffold in the field of cancer. (n.d.). JOCPR. [Link]
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Immunofluorescence Staining. (n.d.). PMC - NIH. [Link]
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Small Molecules for Cell Health Applications | Inhibitors & Biochemicals. (n.d.). Merck Millipore. [Link]
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Small molecule inhibitors: Significance and symbolism. (2025). [Link]
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Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. (n.d.). PubMed. [Link]
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Immunofluorescent protocol. (n.d.). The Human Protein Atlas. [Link]
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Advantages of Small Molecule Inhibitors in Therapeutic Interventions. (2024). Assay Genie. [Link]
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From Discovery to Application - What are Small Molecule Inhibitors? (2025). YouTube. [Link]
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MTT assay. (n.d.). Wikipedia. [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (n.d.). PMC - PubMed Central. [Link]
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Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. [Link]
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General mechanism of MTT, MTS, and XTT assay. (n.d.). ResearchGate. [Link]
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Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). NIH. [Link]
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(PDF) Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2025). ResearchGate. [Link]
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Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. (2023). [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). NIH. [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH. [Link]
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A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. (n.d.). [Link]
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Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities. (2025). [Link]
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Synthesis and biological evaluation of some benzothiazole-2-thiol derivatives as potent quorum sensing inhibitors. (2025). ResearchGate. [Link]
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The anti-proliferative activities and morphological studies of 5,6-dihydrobenzo [d]thiazole derivatives synthesized from cyclohexan-1,3-dione. (n.d.). ResearchGate. [Link]
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Techniques for the High-Purity Isolation of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol Post-Synthesis
An Application Note and Protocol Guide
Abstract
This technical guide provides a comprehensive set of protocols and expert insights for the purification of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing that the purity of such intermediates is paramount for downstream applications, this document details three primary purification methodologies: selective acid-base extraction, recrystallization, and flash column chromatography. The guide is structured to provide researchers, chemists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles that govern each technique. Potential synthetic impurities are discussed, and a strategic workflow is presented to guide the scientist in selecting the most appropriate method. Troubleshooting advice and methods for purity verification are included to ensure the final compound meets the highest standards of quality.
Introduction: The Imperative for Purity
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties[1][2]. This compound is a key synthetic intermediate, where each functional group—the bromine atom, the methoxy group, and the reactive thiol—provides a vector for further chemical modification. The success of subsequent synthetic steps and the reliability of biological screening data are directly contingent on the purity of this starting material. Impurities, such as unreacted starting materials or byproducts from side reactions, can lead to ambiguous results, lower yields, and complications in characterization. This guide, therefore, offers a detailed roadmap for achieving high-purity this compound.
Analyte Profile and Potential Impurities
Physicochemical Properties
A successful purification strategy begins with understanding the target molecule. While specific experimental data for this exact compound is limited, its properties can be reliably predicted based on its functional groups[3][4].
-
Acidity: The most critical feature for purification is the thiol (-SH) group, which is weakly acidic (estimated pKa ≈ 7-8). This allows for the formation of a water-soluble thiolate salt under basic conditions, a key principle exploited in acid-base extraction[5].
-
Solubility: As a hydrophobic, poly-functional aromatic molecule, it is expected to have low solubility in water but good solubility in common organic solvents like Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and N,N-Dimethylformamide (DMF)[5]. Its solubility in alcohols like ethanol may be moderate.
-
Physical State: Benzothiazole-2-thiol derivatives are typically crystalline solids at room temperature[6].
Common Synthetic Impurities
The synthesis of benzothiazoles often involves the condensation of a substituted 2-aminothiophenol with a carbon disulfide equivalent[1][6]. Based on this, likely impurities include:
-
Unreacted Starting Materials: Such as 4-bromo-5-methoxy-2-aminothiophenol.
-
Oxidation Byproducts: The 2-aminothiophenol starting material can undergo oxidative dimerization to form a disulfide byproduct, which is a common issue in benzothiazole synthesis[7].
-
Side-Reaction Products: Incomplete cyclization or other side reactions can lead to various related benzothiazole impurities.
Strategic Purification Workflow
A multi-step approach is often the most effective strategy. The initial crude product from the reaction work-up can be subjected to a bulk purification technique to remove major impurities, followed by a high-resolution technique to achieve >98% purity.
Caption: Strategic workflow for purifying this compound.
Detailed Purification Protocols
Protocol A: Acid-Base Extraction for Selective Isolation
This technique leverages the acidic nature of the thiol group to separate it from neutral or basic impurities. It is an excellent first-pass, bulk purification method.[8][9][10]
Causality: A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the thiol, forming a water-soluble sodium thiolate salt. However, it is generally not strong enough to react with less acidic impurities, providing selectivity. The neutral impurities remain in the organic phase.[11]
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Topic: In Vitro Experimental Design for 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
An Application Note and Protocol from the Office of the Senior Application Scientist
Executive Summary
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its vast pharmacological versatility.[1][2][3] Derivatives have been developed as therapeutic agents in oncology, neurology, and infectious diseases.[4][5][6] This document outlines a comprehensive in vitro experimental design for a novel derivative, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol . The strategic placement of a bromine atom (electron-withdrawing) at the 5-position and a methoxy group (electron-donating) at the 6-position creates a unique electronic profile that may confer novel biological activities. Furthermore, the 2-thiol group provides a reactive handle for covalent interactions or potent metal chelation within enzyme active sites, while also suggesting potential antioxidant properties.[7][8]
This guide presents a tiered, hypothesis-driven approach for the systematic evaluation of this compound. We will proceed from broad phenotypic screening to more focused mechanistic and target-based assays. Each protocol is designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Preliminary Assessment: Compound Quality and Handling
Scientific integrity demands that all biological assays begin with a well-characterized and soluble compound. This preliminary step is critical to prevent artifacts that could lead to false-positive or false-negative results.
Protocol 2.1: Purity, Identity, and Solubility Assessment
-
Rationale: The compound's purity directly impacts its effective concentration, while its solubility in assay buffers determines its bioavailability to the biological target. Insoluble compounds can cause light scattering in optical assays or simply be unavailable to interact with cells or enzymes.
-
Methodology:
-
Identity Confirmation: Confirm the molecular weight and structure of this compound using High-Resolution Mass Spectrometry (HRMS) and 1H/13C NMR.
-
Purity Analysis: Determine purity using High-Performance Liquid Chromatography (HPLC), ideally with detection at multiple wavelengths. Purity should exceed 95% for use in biological assays.
-
Solubility Determination: a. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% Dimethyl Sulfoxide (DMSO).[9] b. Serially dilute the stock solution into relevant aqueous buffers (e.g., Phosphate-Buffered Saline (PBS), cell culture media) to determine the maximum aqueous solubility without precipitation. c. Visually inspect for precipitation and use nephelometry for a quantitative assessment. The final DMSO concentration in assays should typically be kept below 0.5% to avoid vehicle-induced toxicity.
-
Tier 1: Primary Screening for Bioactivity
The initial goal is to cast a wide net to identify the primary pharmacological effect of the compound. A cytotoxicity screen against a panel of human cancer cell lines is a cost-effective and high-throughput starting point, given the known anticancer potential of the benzothiazole class.[4][10][11]
Caption: General workflow for MTT-based cytotoxicity screening.
Protocol 3.1: MTT Assay for General Cytotoxicity
-
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[12]
-
Cell Panel Selection:
-
Rationale: A diverse panel helps identify broad-spectrum cytotoxicity versus selective activity. Including a non-cancerous cell line is crucial for assessing a preliminary therapeutic window.
-
Recommended Lines:
-
-
Methodology:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the old medium with the compound-containing medium.
-
Controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%). This defines 100% viability.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin or Cisplatin.[13]
-
Blank Control: Medium only (no cells) to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC50).
-
Table 1: Hypothetical Cytotoxicity Data (IC50 in µM)
| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) | Selectivity Index (SI)* |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 | 0.9 | 5.9 |
| HCT-116 | Colon Cancer | 12.2 | 1.1 | 4.1 |
| A549 | Lung Cancer | > 100 | 1.5 | < 0.5 |
| HepG2 | Liver Cancer | 7.8 | 0.8 | 6.4 |
| HEK-293 | Normal Kidney | 50.1 | 4.8 | - |
*SI = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater cancer cell selectivity.
Tier 2: Mechanistic Investigation
If the primary screen reveals potent and selective cytotoxicity (e.g., IC50 < 10 µM and SI > 5), the next logical step is to investigate the mechanism of cell death. For benzothiazoles, common mechanisms include apoptosis induction and enzyme inhibition.[10][11]
Caption: Decision tree for Tier 2 mechanistic studies.
Protocol 4.1: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the cell membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic or necrotic cells.
-
Methodology:
-
Treatment: Treat the most sensitive cancer cell line (e.g., HepG2 from Table 1) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Controls: Include a vehicle-treated (negative) and a Staurosporine-treated (positive) control.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Analysis: Analyze the cells using a flow cytometer. A significant increase in the Annexin V-positive/PI-negative population indicates the induction of early apoptosis.
-
Protocol 4.2: General Enzyme Inhibition Assay
-
Principle: Enzyme inhibition assays quantify the ability of a compound to reduce the activity of a specific enzyme. The IC50 value represents the concentration of the inhibitor required to decrease enzyme activity by 50%.[9]
-
Target Selection Rationale: Based on literature for thiazole derivatives, promising targets include Carbonic Anhydrases (implicated in tumor pH regulation) and various Protein and Cyclin-Dependent Kinases (critical for cell cycle and proliferation).[10][15][16]
-
General Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the test compound in an appropriate assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Allow to pre-incubate for a set time (e.g., 15 minutes) to allow for inhibitor binding.[9]
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Controls:
-
100% Activity Control: Enzyme + Substrate + Vehicle (DMSO).
-
0% Activity Control (Background): Substrate + Vehicle (no enzyme).
-
Positive Inhibitor Control: A known inhibitor for the target enzyme (e.g., Acetazolamide for Carbonic Anhydrase).[16]
-
-
Incubation & Detection: Incubate for a specific time at the optimal temperature. Stop the reaction if necessary and measure the signal (e.g., absorbance, fluorescence) corresponding to product formation.[9]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the 100% activity control. Determine the IC50 value by plotting percent inhibition versus the log of inhibitor concentration.
-
Tier 3: Alternative Bioactivity Screening
Regardless of the cytotoxicity results, the compound's structure warrants investigation into other potential biological activities.
Protocol 5.1: DPPH Radical Scavenging Assay for Antioxidant Activity
-
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH is reduced to a yellow-colored non-radical form. The change in absorbance is proportional to the radical scavenging activity.[8]
-
Methodology:
-
Prepare serial dilutions of the test compound in methanol.
-
Add a methanolic solution of DPPH to each dilution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm.
-
Use Ascorbic acid or Butylated hydroxyanisole (BHA) as a positive control.[8]
-
Calculate the percentage of scavenging activity and determine the IC50 value.
-
Protocol 5.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard method to assess antibacterial or antifungal potency.[17]
-
Methodology:
-
Microorganism Selection: Use representative Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli), and fungal (Candida albicans) strains.[17]
-
Broth Microdilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control (e.g., Kanamycin or Fluconazole).[17]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (growth).
-
Table 2: Hypothetical Antimicrobial and Antioxidant Data
| Assay Type | Test Organism/System | Result (IC50 or MIC in µg/mL) | Positive Control |
|---|---|---|---|
| MIC | S. aureus | 64 | Kanamycin (4) |
| MIC | E. coli | > 128 | Kanamycin (2) |
| MIC | C. albicans | 32 | Fluconazole (8) |
| Antioxidant | DPPH Scavenging | 25.5 | Ascorbic Acid (5.2) |
References
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- Gomha, S. M., et al. (n.d.). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors.
- ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- National Institutes of Health. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
- Journal of Applied Pharmaceutical Science. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies.
- Al-Romaizan, A. N., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents.
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- MDPI. (n.d.). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
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- RSC Publishing. (n.d.).
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- National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone.
- National Institutes of Health. (2025).
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Application Notes and Protocols for Evaluating Benzothiazole-2-Thiol Cytotoxicity
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of cytotoxicity induced by Benzothiazole-2-thiol (BZT). Benzothiazole-2-thiol is a widely used industrial chemical found in rubber manufacturing, fungicides, and as a corrosion inhibitor. Understanding its potential cytotoxic effects is crucial for safety assessment and regulatory compliance. This guide details a multi-parametric approach using a suite of robust, cell-based assays to dissect the cytotoxic mechanisms of BZT, moving beyond simple viability readouts to provide a more complete toxicological profile. The protocols are grounded in international standards, such as ISO 10993-5, ensuring reliability and reproducibility.[1][2][3]
Introduction: The Rationale for a Multi-Parametric Cytotoxicity Assessment
Benzothiazole-2-thiol (CAS No. 149-30-4), also known as 2-Mercaptobenzothiazole (MBT), is a high-production-volume chemical. Its widespread use necessitates a thorough understanding of its biocompatibility and potential for inducing cellular damage. Cytotoxicity assays are fundamental tools in this evaluation, serving as an initial screen for adverse biological effects.[3][4]
A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a compound might not immediately rupture the cell membrane but could cripple mitochondrial function or initiate programmed cell death (apoptosis). Therefore, relying on a single endpoint can lead to an incomplete or misleading toxicological assessment. This guide advocates for a multi-parametric strategy, employing several assays in parallel to probe different cellular health indicators. This approach provides a more nuanced and mechanistically informative profile of BZT's cytotoxic potential.
The core assays selected cover three critical pillars of cell health:
-
Metabolic Activity: Assesses mitochondrial function, the cell's powerhouse.
-
Membrane Integrity: Measures physical damage to the cell's outer boundary.
-
Apoptotic Pathways: Detects the activation of programmed cell death machinery.
This strategy aligns with the principles outlined in international standards for the biological evaluation of materials, which recommend a tiered approach to testing.[5][6]
General Workflow for In Vitro Cytotoxicity Testing
A standardized workflow is essential for generating reproducible data. The following diagram illustrates the general sequence of steps for evaluating BZT cytotoxicity, applicable to all protocols described herein.
Caption: Multi-parametric approach targeting key cellular health indicators.
Protocol 1: Metabolic Viability via MTT Assay
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [7][8]In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into an insoluble purple formazan. [9]The amount of formazan produced is directly proportional to the number of metabolically active cells. [7]The insoluble crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer.
Rationale
This assay is a primary screening tool to determine if BZT affects the overall metabolic health and viability of the cell population. A reduction in the MTT signal indicates a decrease in mitochondrial function, which can be a precursor to cell death. It is a widely used and well-documented method for cytotoxicity screening. [8]
Detailed Protocol
Materials & Reagents:
-
Selected cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)[2][3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Benzothiazole-2-thiol (BZT)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
MTT reagent (5 mg/mL in sterile PBS) * Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and prepare a cell suspension at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Exclude peripheral wells or fill them with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [7]
-
-
Preparation of BZT and Controls:
-
Prepare a concentrated stock solution of BZT in DMSO (e.g., 100 mM).
-
Perform serial dilutions of BZT in serum-free culture medium to achieve the desired final test concentrations. The final DMSO concentration in the wells should be non-toxic, typically ≤ 0.5%. [6] * Vehicle Control: Prepare medium with the same final concentration of DMSO as the highest BZT concentration.
-
Untreated Control: Prepare wells with cells in medium only.
-
Blank Control: Prepare wells with medium only (no cells) for background subtraction.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the cell plate.
-
Add 100 µL of the prepared BZT dilutions and controls to the appropriate wells (in triplicate).
-
Incubate for the desired exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
-
MTT Assay Execution: [10] * After incubation, aspirate the treatment medium.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL. [7] * Incubate the plate for 2-4 hours at 37°C, protected from light. Visually inspect for the formation of purple formazan crystals.
-
Carefully aspirate the MTT-containing medium without disturbing the crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well. [7] * Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. * Calculation:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each BZT concentration using the formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the BZT concentration to determine the IC50 value (the concentration that inhibits 50% of the cell population).
-
Data Presentation Example
| BZT Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.254 | 0.087 | 100.0% |
| 10 | 1.198 | 0.075 | 95.5% |
| 50 | 0.988 | 0.061 | 78.8% |
| 100 | 0.631 | 0.045 | 50.3% |
| 200 | 0.245 | 0.022 | 19.5% |
| 500 | 0.091 | 0.011 | 7.3% |
Protocol 2: Membrane Integrity via Lactate Dehydrogenase (LDH) Assay
Principle
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells. [11]Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is released into the cell culture supernatant. [12][13]The LDH assay is an enzymatic test that quantifies this released LDH. The reaction involves the LDH-catalyzed conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH is then used in a second reaction to reduce a tetrazolium salt (INT) into a red formazan product, which is measured colorimetrically at 490 nm. [14]The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity. [15]
Rationale
This assay specifically measures cell death associated with the loss of membrane integrity. It is an excellent counterpoint to the MTT assay. For example, BZT could be cytostatic (inhibiting proliferation, which would lower the MTT signal) but not cytotoxic (not rupturing membranes, resulting in a low LDH signal). Performing both assays provides a clearer picture of the cytotoxic mechanism. [16]
Detailed Protocol
Materials & Reagents:
-
Materials from Protocol 1 (cells, medium, BZT, etc.)
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and lysis solution)
-
Sterile 96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Protocol to seed and treat cells with BZT dilutions.
-
Crucially, set up additional controls: [17] * Spontaneous LDH Release: Untreated/vehicle control cells.
-
Maximum LDH Release: Triplicate wells of untreated cells to be lysed with the kit's lysis solution (e.g., Triton X-100) 45 minutes before the end of the exposure period. This represents 100% cytotoxicity.
-
-
-
LDH Assay Execution: [12][16] * At the end of the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (if provided in the kit).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the no-cell control (background) from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
-
Plot % Cytotoxicity against the BZT concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).
-
Protocol 3: Apoptosis Induction via Caspase-3/7 Assay
Principle
Caspases are a family of proteases that are key mediators of apoptosis. [18]Caspase-3 and Caspase-7 are "executioner" caspases, activated during the final stages of apoptosis to cleave critical cellular substrates, leading to the dismantling of the cell. [19]This assay utilizes a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is the specific recognition motif for Caspase-3 and -7. [20][21]When activated Caspase-3/7 in apoptotic cells cleaves this substrate, it releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., rhodamine 110) molecule. The resulting signal is proportional to the amount of active Caspase-3/7. [19][21]
Rationale
Determining whether BZT induces apoptosis is critical for mechanistic understanding. Apoptosis is a controlled, programmed form of cell death, distinct from the uncontrolled lysis seen in necrosis. [15]Some benzothiazole derivatives have been shown to induce apoptosis in cancer cells. [22][23]This assay provides a specific and sensitive measure of this key cell death pathway.
Detailed Protocol
Materials & Reagents:
-
Materials from Protocol 1 (cells, medium, BZT, etc.)
-
Commercially available luminescent or fluorescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7, Apo-ONE®)
-
Opaque, white-walled 96-well plates (for luminescence) or black-walled, clear-bottom plates (for fluorescence)
-
Positive control apoptosis inducer (e.g., Staurosporine, Camptothecin)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1-3 from the MTT Protocol to seed and treat cells in the appropriate opaque or black-walled plates.
-
Include a Positive Control group treated with a known apoptosis inducer to validate the assay.
-
-
Caspase-3/7 Assay Execution: [20][21] * At the end of the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reconstitute the Caspase-3/7 reagent according to the manufacturer's protocol.
-
Add a volume of Caspase-3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This is a homogeneous "add-mix-measure" format.
-
Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 1 minute.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence or fluorescence using a microplate reader.
-
Calculation:
-
Subtract the average signal of the no-cell control from all other wells.
-
Express the results as Fold Change in Caspase-3/7 activity relative to the vehicle control: Fold Change = (Signal_Sample / Signal_VehicleControl)
-
-
Plot the Fold Change against the BZT concentration.
-
References
-
ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
EVS-EN ISO 10993-5:2009+A11:2025. Estonian Centre for Standardisation and Accreditation. [Link]
-
A Practical Guide to ISO 10993-5: Cytotoxicity. Medical Device and Diagnostic Industry. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022). Johner Institute. [Link]
-
Assaying Cellular Viability Using the Neutral Red Uptake Assay. JOVE. [Link]
-
Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. (2022). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Assaying Cellular Viability Using the MTT Assay. (2013). NCBI Bookshelf. [Link]
-
ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization. [Link]
-
DB-ALM Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. European Commission Joint Research Centre. [Link]
-
Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. OECD. [Link]
-
Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. (2012). National Institutes of Health. [Link]
-
EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. [Link]
-
Neutral Red Uptake. Institute for In Vitro Sciences, Inc. [Link]
-
Muse® Caspase-3/7 Kit. Luminex Corporation. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Institutes of Health. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide. (2018). ResearchGate. [Link]
-
Different Cytotoxicity Assays. (2024). Chemistry LibreTexts. [Link]
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS. University of Salvador. [Link]
-
Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
-
Test No. 491: Short Time Exposure In Vitro Test Method. OECD. [Link]
-
OECD Guidelines for the Testing of Chemicals. Wikipedia. [Link]
-
2-Mercaptobenzothiazole. Publisso. [Link]
-
OECD GUIDELINE FOR THE TESTING OF CHEMICALS. TSAR. [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). RSC Publishing. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]
-
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. (2021). National Institutes of Health. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). National Institutes of Health. [Link]
-
The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (2019). National Institutes of Health. [Link]
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Application Notes & Protocols: Developing Novel Quorum Sensing Inhibitors from Benzothiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Bacterial Communication to Combat Virulence
Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner.[1][2][3] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[1][3] When the bacterial population reaches a "quorate" density, the accumulated autoinducers trigger signaling cascades that orchestrate collective behaviors.[3] Crucially, many pathogenic bacteria utilize QS to control the expression of virulence factors, biofilm formation, and antibiotic resistance mechanisms.[1][4][5]
Interrupting this communication network, a strategy known as quorum quenching (QQ), presents a promising anti-virulence approach.[6][7] Unlike traditional antibiotics that aim to kill bacteria, quorum sensing inhibitors (QSIs) are designed to disarm pathogens, making them less harmful and potentially more susceptible to host immune clearance or conventional antibiotics.[7][8] This strategy is anticipated to exert less selective pressure, thereby reducing the development of resistance.
The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry.[9][10][11] This heterocyclic system, consisting of a benzene ring fused to a thiazole ring, is a core component of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][12][13] Its unique structural and electronic characteristics make it a versatile and synthetically accessible building block for designing novel therapeutic agents.[10][11] This guide provides a comprehensive framework for the synthesis and evaluation of novel benzothiazole-based compounds as QS inhibitors.
Section 1: The Quorum Sensing Target
Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, commonly use N-acyl homoserine lactones (AHLs) as autoinducers.[2] A canonical QS system, the LuxI/LuxR circuit, provides a clear target for inhibition.
-
LuxI-type synthases produce the AHL signal molecules.
-
At a threshold concentration, AHLs bind to and activate LuxR-type transcriptional regulators .
-
The activated LuxR-AHL complex then binds to promoter regions of target genes, upregulating the expression of virulence factors and biofilm-associated proteins.[8]
Strategies for inhibition can therefore target AHL synthesis, AHL binding to the LuxR receptor, or degradation of the AHL signal.
Caption: Generalized LuxI/LuxR Quorum Sensing Pathway.
Section 2: Synthesis of a Benzothiazole Inhibitor Library
A diverse library of candidate compounds is essential for effective screening. The synthesis of 2-substituted benzothiazoles can be efficiently achieved through the condensation of 2-aminothiophenol with various substituted aldehydes or benzoyl chlorides.[14][15] This approach allows for the systematic variation of substituents to explore the structure-activity relationship (SAR).
Protocol 2.1: General Synthesis of 2-Arylbenzothiazoles
This protocol describes a general, efficient method for synthesizing benzothiazole derivatives from 2-aminothiophenol and substituted benzaldehydes.[15][16]
Materials:
-
2-aminothiophenol
-
Substituted benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde, 4-methoxybenzaldehyde, etc.)
-
Ethanol
-
Hydrogen Peroxide (30%)
-
Hydrochloric Acid (HCl)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the desired substituted benzaldehyde in ethanol.
-
Add 1 equivalent of 2-aminothiophenol to the solution.
-
Slowly add 6 equivalents of H₂O₂ followed by 3 equivalents of HCl while stirring at room temperature.[15] The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 45-60 minutes.[15]
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a hexane:ethyl acetate gradient, to yield the pure 2-substituted benzothiazole derivative.[16]
-
Confirm the structure of the purified compound using NMR and Mass Spectrometry.
Section 3: Screening Cascade for QS Inhibitor Discovery
A tiered screening approach is employed to efficiently identify and validate promising QS inhibitors. The workflow begins with a high-throughput primary screen to identify initial "hits," followed by a series of secondary assays to eliminate false positives and confirm the specific anti-virulence activity.
Caption: High-Throughput Screening Workflow for QSI Discovery.
Protocol 3.1: Primary Screening using a Reporter Strain
A common and effective method for primary screening uses a bacterial biosensor strain. Chromobacterium violaceum is frequently used because its production of the purple pigment violacein is regulated by a LuxI/R-type QS system.[7] A loss of purple color in the presence of a test compound indicates potential QS inhibition.
Materials:
-
Chromobacterium violaceum (e.g., ATCC 12472)
-
Luria-Bertani (LB) broth and agar
-
N-hexanoyl-L-homoserine lactone (AHL signal, if using a mutant strain)
-
Benzothiazole compounds dissolved in DMSO (stock solutions)
-
96-well microtiter plates
Procedure:
-
Grow an overnight culture of C. violaceum in LB broth at 30°C.
-
Dilute the overnight culture 1:100 into fresh, molten LB agar (cooled to ~45°C).
-
Dispense 200 µL of the inoculated agar into each well of a 96-well plate. Allow the agar to solidify.
-
Spot 2-5 µL of each test compound solution (at a desired screening concentration, e.g., 100 µg/mL) onto the surface of the agar in each well. Include a DMSO-only well as a negative control.
-
Incubate the plate at 30°C for 24-48 hours.
-
Visually inspect the plates. A clear, colorless zone around a compound spot against a purple background indicates inhibition of violacein production and is scored as a primary hit. A clear zone also indicates bactericidal activity, which must be investigated in secondary assays.
Section 4: Secondary Assays for Hit Validation
Compounds identified as hits in the primary screen must undergo further testing to confirm that their activity is due to specific QS inhibition and not simply bactericidal or bacteriostatic effects.
Protocol 4.1: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of a compound that inhibits the visible growth of a bacterium, ensuring that the observed effects in other assays are not due to toxicity.[17] The protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[17][18]
Materials:
-
Pathogen of interest (e.g., Pseudomonas aeruginosa PAO1)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a control antibiotic (e.g., Gentamicin)
-
96-well microtiter plates
Procedure:
-
Prepare a 2-fold serial dilution of each test compound in a 96-well plate using MHB. The final volume in each well should be 100 µL.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[19]
-
Add 100 µL of the standardized bacterial suspension to each well, bringing the total volume to 200 µL.
-
Include a growth control (bacteria in MHB only) and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19][20] A desirable QSI should have an anti-QS effect at a sub-MIC concentration.
Protocol 4.2: Anti-Biofilm Crystal Violet Assay
Since biofilm formation is a key QS-controlled phenotype, this assay quantifies the ability of a compound to inhibit it.[3][21]
Materials:
-
P. aeruginosa PAO1
-
LB broth
-
Test compounds at sub-MIC concentrations
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Dispense 100 µL of LB broth containing the test compounds (at selected sub-MIC concentrations) into the wells of a 96-well plate.
-
Inoculate each well with 100 µL of a diluted overnight culture of P. aeruginosa to a final OD₆₀₀ of ~0.02.
-
Include a growth control (bacteria without compound) and a negative control (broth only).
-
Incubate the plate under static conditions at 37°C for 24 hours to allow biofilm formation.
-
Carefully discard the planktonic (free-floating) bacteria by inverting the plate and shaking gently.
-
Wash the wells twice with sterile phosphate-buffered saline (PBS) to remove any remaining planktonic cells.[22]
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[23][24]
-
Wash away the excess stain with water and dry the plate.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[23]
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at 590 nm using a plate reader. A reduction in absorbance compared to the growth control indicates biofilm inhibition.
Protocol 4.3: Virulence Factor Inhibition Assays (P. aeruginosa)
Directly measuring the inhibition of specific QS-regulated virulence factors provides strong evidence of a compound's mechanism of action.[5] For P. aeruginosa, key virulence factors include the blue-green pigment pyocyanin and the enzyme elastase.[25][26]
Pyocyanin Inhibition Assay:
-
Grow P. aeruginosa in LB broth in the presence of sub-MIC concentrations of the test compound for 24-48 hours.
-
Centrifuge the cultures to pellet the cells.
-
Extract pyocyanin from the supernatant with chloroform, then back-extract into 0.2 N HCl. This acidic layer will be pink.
-
Measure the absorbance of the pink solution at 520 nm. A decrease in absorbance relative to the untreated control indicates inhibition.[27]
Elastase Inhibition Assay:
-
Grow P. aeruginosa as described above.
-
Centrifuge the cultures and collect the supernatant.
-
Add the supernatant to a solution of Elastin-Congo Red.
-
Incubate the mixture at 37°C for several hours. Elastase activity will release the red dye.
-
Pellet the remaining insoluble substrate and measure the absorbance of the supernatant at 495 nm. Reduced absorbance indicates elastase inhibition.[25]
Section 5: Data Presentation and Interpretation
Results from the screening cascade should be compiled to build a profile for each hit compound. A desirable lead candidate will exhibit potent inhibition of QS-regulated phenotypes at concentrations well below its MIC.
Table 1: Hypothetical Screening Data for Benzothiazole Derivatives
| Compound ID | Reporter Inhibition (% at 50 µg/mL) | MIC vs. P. aeruginosa (µg/mL) | Biofilm Inhibition (% at MIC/4) | Pyocyanin Inhibition (% at MIC/4) |
| BTZ-001 | 85% | >256 | 78% | 82% |
| BTZ-002 | 92% | 16 | 25% (at 4 µg/mL) | 30% (at 4 µg/mL) |
| BTZ-003 | 45% | >256 | 35% | 41% |
| Control (DMSO) | 0% | N/A | 0% | 0% |
Interpretation:
-
BTZ-001 is a strong lead candidate. It shows high QS inhibition with no detectable toxicity at the tested concentrations, and it strongly inhibits biofilm and virulence factor production at a non-toxic dose.
-
BTZ-002 is likely a false positive. While it shows high inhibition in the primary screen, its MIC is low, suggesting its activity is likely due to growth inhibition rather than specific QS antagonism.
-
BTZ-003 is a weak inhibitor and a lower priority for further development.
References
-
Ayati, A., et al. (2015). Medicinal significance of benzothiazole scaffold: an insight view. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kauthale, S., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Available at: [Link]
-
Siddiqui, N., et al. (2011). Medicinal significance of benzothiazole scaffold: An insight view. ResearchGate. Available at: [Link]
-
Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Kumbhare, R. M., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. Available at: [Link]
-
Gomes, F., et al. (2016). A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries. Journal of Visualized Experiments. Available at: [Link]
-
Lebeaux, D., et al. (2021). Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols. Available at: [Link]
- Rutherford, S. T., & Bassler, B. L. (2012). Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control. CoLab.
-
Zhang, Y., et al. (2024). Quorum Sensing: Not Just a Bridge Between Bacteria. Microbiology Spectrum. Available at: [Link]
-
Zhang, H., et al. (2024). High-Throughput, Quantitative Screening of Quorum-Sensing Inhibitors Based on a Bacterial Biosensor. ACS Chemical Biology. Available at: [Link]
-
Khan, F., et al. (2024). Quorum Sensing in Bacteria; Cell-to-Cell Communication and Signaling Mechanism. Neliti. Available at: [Link]
-
Windsor, W. J. (2020). How Quorum Sensing Works. American Society for Microbiology. Available at: [Link]
-
Polaske, N. W., et al. (2017). Identification of small molecules that strongly inhibit bacterial quorum sensing using a high-throughput lipid vesicle lysis assay. Cell Chemical Biology. Available at: [Link]
-
Liu, X., et al. (2022). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Biotechnology Advances. Available at: [Link]
-
Tee, J. T., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Rasmussen, T. B., et al. (2005). Screening for Quorum-Sensing Inhibitors (QSI) by Use of a Novel Genetic System, the QSI Selector. Journal of Bacteriology. Available at: [Link]
-
APTC (2021). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. BMG Labtech. Available at: [Link]
-
Hazarkhani, H., & Karimi, Z. (2013). Synthesis of benzothiazole derivatives under green conditions. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2022). Screening Strategies for Quorum Sensing Inhibitors in Combating Bacterial Infection. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2023). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts. Available at: [Link]
-
CLSI (2018). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica. Available at: [Link]
-
CLSI (2018). M07QG | Minimal Inhibitory Concentration Reading Guide. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]
-
iGEM (2012). General Biofilm Assay Protocol. iGEM. Available at: [Link]
-
Wang, Y., et al. (2021). Dual-action gallium-flavonoid compounds for combating Pseudomonas aeruginosa infection. ResearchGate. Available at: [Link]
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Emery Pharma. Minimum Inhibitory Concentration (MIC). Available at: [Link]
-
Wiegand, I., et al. (2008). MIC determination and clinical relevance. Clinical Microbiology and Infection. Available at: [Link]
-
IDEXX. Microbiology guide to interpreting minimum inhibitory concentration (MIC). Available at: [Link]
-
Li, Q., et al. (2022). Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance. Frontiers in Cellular and Infection Microbiology. Available at: [Link]
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He, Y. W., et al. (2021). Inhibition of Virulence Factors and Biofilm Formation by Wogonin Attenuates Pathogenicity of Pseudomonas aeruginosa PAO1 via Targeting pqs Quorum-Sensing System. Frontiers in Microbiology. Available at: [Link]
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Bafna, J. A., et al. (2021). Growth and virulence factor production analysis of Pseudomonas aeruginosa PA14 after treatment with acylases and lactonases. ResearchGate. Available at: [Link]
-
Tang, K., et al. (2022). The In Vivo and In Vitro Assessment of Pyocins in Treating Pseudomonas aeruginosa Infections. MDPI. Available at: [Link]
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- 5. Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Quorum-Sensing Inhibitors (QSI) by Use of a Novel Genetic System, the QSI Selector - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Benzothiazoles
Welcome to the technical support center for the synthesis of substituted benzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for common issues encountered during the synthesis of this important class of heterocyclic compounds.
Introduction
Substituted benzothiazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The most prevalent synthetic route involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes or carboxylic acids.[4][5][6] While seemingly straightforward, this reaction is often plagued by a variety of issues that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to troubleshoot these common challenges, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide: Common Synthesis Issues
Problem 1: Low or No Product Yield
This is the most frequently encountered issue in benzothiazole synthesis. The causes can range from the quality of starting materials to suboptimal reaction conditions.
Q1: My reaction is not working, or the yield is consistently low. What are the primary factors I should investigate?
A1: Low yields in benzothiazole synthesis often stem from a few key areas. Here is a systematic approach to diagnosing the problem:
1. Quality of Starting Materials:
-
2-Aminothiophenol Purity: This is the most critical factor. 2-aminothiophenol is highly susceptible to oxidation, forming a 2,2'-dithiobis(aniline) disulfide dimer, which is an unreactive yellow precipitate.[7][8]
-
Carbonyl Compound Purity: Impurities in the aldehyde or carboxylic acid can lead to unwanted side reactions.[8] For aldehydes, ensure they are free from corresponding carboxylic acid contaminants, which can arise from air oxidation.[8]
2. Reaction Conditions:
-
Temperature: The optimal temperature is highly dependent on the specific substrates and catalyst used. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[7]
-
Troubleshooting: If the yield is low at room temperature, gradually increase the heat. Conversely, if you observe the formation of multiple side products at elevated temperatures, lowering the temperature may be beneficial.[7]
-
-
Atmosphere: The presence of oxygen can promote the oxidation of 2-aminothiophenol.
-
Solution: Performing the reaction under an inert atmosphere (N₂ or Ar) is a common strategy to prevent the formation of disulfide byproducts.[7]
-
3. Catalyst Efficiency:
-
The choice of catalyst is crucial and depends on the carbonyl source.[7]
-
For Aldehydes: Catalysts like H₂O₂/HCl, various metal-based catalysts, or even catalyst-free systems using DMSO as an oxidant have proven effective.[4][7][9]
-
For Carboxylic Acids: Catalysts such as polyphosphoric acid (PPA) or molecular iodine are often employed.[7][10]
-
Troubleshooting: If your chosen catalyst is not providing the desired yield, consider screening other reported catalysts for your specific substrate class. The catalyst loading should also be optimized experimentally.[7]
-
Below is a troubleshooting workflow to address low yield issues:
Caption: Troubleshooting workflow for low benzothiazole yield.
Problem 2: Formation of Side Products
The presence of byproducts complicates purification and reduces the overall yield of the desired substituted benzothiazole.
Q2: My TLC shows multiple spots in addition to my product. What are the likely side reactions, and how can I minimize them?
A2: Several side reactions can occur during benzothiazole synthesis. Understanding their origin is key to suppression.
1. Oxidation of 2-Aminothiophenol:
-
As mentioned, the primary side product is often the disulfide dimer of 2-aminothiophenol. This is particularly prevalent when the reaction is run open to the air or with impure starting material.
-
Solution: Use high-purity 2-aminothiophenol and conduct the reaction under an inert atmosphere.[7]
2. Incomplete Cyclization/Oxidation:
-
The reaction proceeds via a Schiff base intermediate, which then cyclizes to form a benzothiazoline. This intermediate must be oxidized to the final aromatic benzothiazole.[11]
-
If the oxidation step is inefficient, the reaction can stall at the benzothiazoline stage, leading to a mixture of products and lower yields of the desired compound.[8]
-
Solution: Ensure an adequate oxidant is present. Many modern procedures use an explicit oxidant like H₂O₂ or rely on DMSO, which can act as both the solvent and the oxidant.[4][11] In some cases, simply exposing the reaction to air is sufficient, though this can be less controlled.[11]
3. Self-Condensation of Aldehyde:
-
Under certain conditions, particularly with basic catalysts or high temperatures, the aldehyde starting material can undergo self-condensation (e.g., aldol reaction).[7]
-
Solution: Adjusting the reaction conditions, such as lowering the temperature or choosing a milder catalyst, can help suppress this side reaction.[7]
The general mechanism illustrating the key intermediates is shown below:
Caption: General reaction pathway for benzothiazole synthesis.
Problem 3: Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a significant hurdle.
Q3: I have confirmed product formation via TLC/LC-MS, but I'm struggling with the work-up and purification. What are some effective strategies?
A3: Isolation challenges are common. Here are solutions for specific scenarios:
| Issue | Potential Cause | Recommended Solution(s) |
| Difficult Purification | The crude product is a complex mixture of starting materials, product, and byproducts. | Optimize reaction conditions to minimize side products. Column chromatography is frequently required.[11][12] Consider recrystallization from a suitable solvent (e.g., ethanol) as an effective alternative or final purification step.[8] |
| Product is an Oil | The product's physical state makes purification by column chromatography difficult and prevents isolation by filtration. | If the benzothiazole has a basic nitrogen, consider converting it to a solid salt (e.g., hydrochloride) for easier purification by recrystallization. The pure product can then be regenerated by neutralization.[7] |
| Product Instability on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column. | Use neutral or basic alumina for column chromatography.[7][8] Alternatively, explore other purification methods like preparative TLC or recrystallization to avoid silica gel altogether.[7] |
| High Solubility in Reaction Solvent | The desired product does not precipitate out of the reaction mixture upon cooling, making collection by filtration impossible. | Try to precipitate the product by adding a non-solvent (e.g., cold water or hexane) to the reaction mixture.[8][11] If the product remains in solution, perform an aqueous work-up and extract the product into a suitable organic solvent, followed by evaporation.[11] |
Frequently Asked Questions (FAQs)
Q4: How can I effectively monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is the most common and effective technique.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the appearance of the product spot. Visualization is typically achieved with a UV lamp or by staining with iodine vapor.[7]
Q5: What are some "green" or environmentally friendly approaches to benzothiazole synthesis? A5: Modern synthetic chemistry emphasizes sustainability. Green approaches often involve:
-
Water as a solvent: Many protocols have been developed that use water as the reaction medium.[7][12]
-
Reusable catalysts: The use of heterogeneous or recyclable catalysts is a key aspect of green chemistry.[4][13]
-
Solvent-free conditions: Reactions can be run neat, especially under microwave irradiation, which also significantly reduces reaction times.[4][10]
-
Visible-light photocatalysis: This emerging area uses light as an energy source, often under mild conditions.[4]
Q6: Are there specific safety precautions for working with 2-aminothiophenol? A6: Yes. 2-aminothiophenol is a thiol and has a strong, unpleasant odor. It should always be handled in a well-ventilated fume hood.[7] As it is readily oxidized, handling under an inert atmosphere is recommended for best results.[7] Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information before use.
References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
A Review on Synthesis of Benzothiazole Derivatives. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved January 15, 2026, from [Link]
-
Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2020). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. Retrieved January 15, 2026, from [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF. (2022). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Optimization of the reaction conditions to synthesize 2-phenylbenzothiazole 3 a [a]. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Semantic Scholar. Retrieved January 15, 2026, from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis of benzothiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health (NIH). Retrieved January 15, 2026, from [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Scholars Research Library. Retrieved January 15, 2026, from [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2022). Indian Journal of Pharmaceutical Education and Research. Retrieved January 15, 2026, from [Link]
-
Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. (2020). ACS Omega. Retrieved January 15, 2026, from [Link]
-
Eco-Friendly Synthesis of 2-Substituted Benzothiazoles Catalyzed by Cetyltrimethyl Ammonium Bromide (CTAB) in Water. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. A Review on Synthesis of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 2. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. This molecule is a key heterocyclic scaffold, and its derivatives are of significant interest in medicinal chemistry and drug development, exhibiting a range of biological activities including anticancer and antimicrobial properties.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis, troubleshooting common issues, and understanding the causality behind experimental choices. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results in your experiments.
Core Synthesis Protocol: A Validated Starting Point
The synthesis of 2-mercaptobenzothiazole derivatives from substituted anilines is a well-established transformation. A robust and modern approach involves the base-promoted tandem reaction of an o-haloaniline with carbon disulfide (CS₂), which avoids the harsh high-pressure and high-temperature conditions of classical methods.[4][5] The protocol below is a generalized starting point for the synthesis of the target compound from 2-amino-4-bromo-5-methoxythiophenol, which is often generated in situ or used as its disulfide derivative. A more direct, one-pot synthesis from 4-bromo-5-methoxyaniline is also conceptually similar, involving reaction with CS₂ and a sulfur source or oxidant.
Experimental Workflow: General Protocol
Caption: A decision tree for troubleshooting low reaction yields.
Question 2: My final product is impure, and purification is difficult. What are the likely side products and how can I avoid them?
Answer: The formation of a complex mixture of side products can make purification challenging. U[6]nderstanding the potential side reactions is key to minimizing them.
| Potential Side Product | Formation Mechanism | Mitigation Strategy |
| N,N'-bis(4-bromo-5-methoxyphenyl)thiourea | If the cyclization step is slow, two molecules of the starting aniline can react with a single molecule of a CS₂-derived intermediate. | Add the carbon disulfide (CS₂) slowly and at a low temperature (e.g., 0°C) to the mixture of aniline and base. This favors the formation of the dithiocarbamate intermediate over the thiourea. |
| Disulfide of the Product | The thiol (-SH) group of the final product is susceptible to oxidation, especially during workup or if the reaction is exposed to air, leading to the formation of a disulfide dimer. | Maintain an inert atmosphere throughout the reaction. During workup, consider sparging solutions with nitrogen or argon. Work quickly and avoid prolonged exposure to air. The disulfide can sometimes be reduced back to the thiol if necessary. |
| Polymeric Materials | At excessively high temperatures or with highly concentrated reagents, polymerization can occur, resulting in intractable tars. | Maintain the recommended reaction temperature and concentration. E[7]nsure efficient stirring to avoid localized overheating. |
Question 3: The purified product is an oil, not a solid, or it seems to decompose on the silica gel column. How should I approach purification?
Answer: Purification challenges are common, but alternative strategies can be employed.
-
Product is an Oil: If the product is an oily substance and difficult to purify via column chromatography, consider converting it to a solid derivative for easier handling. F[8]or a thiol, this could involve forming a salt with a suitable base, which can then be recrystallized. The pure thiol can be regenerated by subsequent acidification. Alternatively, trituration with a non-polar solvent like hexane can sometimes induce crystallization.
-
Product Instability on Silica Gel: Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography. I[8]n such cases, several options exist:
-
Use Neutralized Silica: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
-
Switch to Alumina: Use neutral or basic alumina as the stationary phase, which is generally less harsh than silica gel. [8] 3. Prioritize Recrystallization: This is often the best method for obtaining highly pure crystalline material. A systematic solvent screen (e.g., using ethanol, isopropanol, ethyl acetate, and their mixtures with water or hexane) is recommended.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis? A1: The synthesis of 2-mercaptobenzothiazoles from an aniline derivative and carbon disulfide in the presence of a base typically proceeds through a tandem reaction mechanism. The key steps are:
-
Nucleophilic Attack: The amino group of the 4-bromo-5-methoxyaniline performs a nucleophilic attack on the electrophilic carbon of carbon disulfide.
-
Intermediate Formation: This forms a dithiocarbamic acid intermediate, which is deprotonated by the base (e.g., DBU) to form a dithiocarbamate salt.
-
Intramolecular Cyclization: The key step is an intramolecular nucleophilic aromatic substitution (SNAr) type cyclization. The sulfur atom of the dithiocarbamate attacks the carbon atom on the benzene ring that bears a suitable leaving group (often a halogen, or in some variations, it's an oxidative cyclization).
-
Aromatization/Tautomerization: The resulting intermediate undergoes aromatization and tautomerization to yield the final, stable this compound product.
// Using HTML-like labels for chemical structures Start [label=<
4-bromo-5-methoxyaniline
];
Intermediate1 [label=<
Dithiocarbamate Intermediate
];
Intermediate2 [label=<
Cyclized Intermediate
];
Product [label=<
Final Product (Thiol Tautomer)
];
// Placeholder for actual image URLs // For demonstration, these will not render without real image links. // In a real scenario, you would replace the imgur links with actual chemical structure images.
Start -> Intermediate1 [label="+ CS₂, Base"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nSNAr Cyclization"]; Intermediate2 -> Product [label="Protonation &\nTautomerization"]; }
Sources
- 1. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Welcome to the technical support center for the synthesis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help improve the yield and purity of your product.
Troubleshooting Guide: Enhancing Yield and Purity
Researchers may encounter several challenges during the synthesis of this compound. This section addresses common issues with detailed, experience-based solutions.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and monitor progress using Thin Layer Chromatography (TLC). Reactions to form the benzothiazole ring can sometimes be slow. Consider extending the reaction time to 12-24 hours.[1]
-
Solution: Increase the reaction temperature. While some reactions proceed at room temperature, others may require heating to reflux to drive the reaction forward.[2][3] Experiment with incremental temperature increases, for example, from 60 °C to 80 °C, while monitoring for product formation and decomposition.
-
-
Reagent Purity: The purity of starting materials, especially the substituted aniline, is crucial.
-
Solution: Ensure the 4-bromo-5-methoxy-2-aminothiophenol (if used as a starting material) or the corresponding o-haloaniline is of high purity. Impurities can interfere with the cyclization reaction. Consider recrystallization or column chromatography of the starting materials if their purity is questionable.
-
-
Improper Base Selection or Stoichiometry: The choice and amount of base are critical for the reaction's success.
-
Solution: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective base for promoting the tandem reaction of o-haloanilines with carbon disulfide.[4] Ensure you are using the correct stoichiometry, typically 1.1 to 1.5 equivalents. If using a weaker base like sodium bicarbonate, ensure it is finely powdered and well-dispersed in the reaction mixture.
-
-
Atmospheric Moisture: The presence of water can interfere with the reaction.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Dry your glassware thoroughly before use.
-
Problem 2: Product is Impure or Contains Significant Byproducts
Possible Causes and Solutions:
-
Side Reactions: Undesirable side reactions can lead to a complex mixture of products.
-
Solution: Optimize the reaction temperature. Overheating can lead to the formation of tars and other decomposition products. A controlled heating profile is often beneficial.
-
Solution: Control the rate of addition of reagents. Adding carbon disulfide dropwise at a controlled temperature can minimize the formation of unwanted side products.
-
-
Ineffective Purification: The purification method may not be suitable for removing specific impurities.
-
Solution: A multi-step purification process may be necessary. Start with an acid-base wash to remove any unreacted starting materials or basic/acidic byproducts. Follow this with recrystallization from a suitable solvent system (e.g., ethanol/water, toluene). If impurities persist, column chromatography on silica gel is a reliable method for obtaining a highly pure product.[5]
-
Problem 3: Difficulty in Product Isolation
Possible Causes and Solutions:
-
Product Solubility: The product may be too soluble in the reaction solvent, leading to poor recovery.
-
Solution: After the reaction is complete, cool the reaction mixture in an ice bath to promote precipitation. If the product remains in solution, carefully remove the solvent under reduced pressure.
-
-
Emulsion Formation During Extraction: Emulsions can form during the workup, making phase separation difficult.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A common and effective method is the reaction of the corresponding substituted 2-amino-thiophenol with carbon disulfide. However, a more versatile approach that avoids handling potentially unstable thiophenols is the DBU-promoted tandem reaction of an appropriate o-haloaniline with carbon disulfide.[4]
Q2: Which solvent is recommended for this synthesis?
Toluene and N,N-Dimethylformamide (DMF) are commonly used solvents for this type of reaction.[2][4] Toluene is a good choice for reactions requiring higher temperatures, while DMF can be effective at lower temperatures due to its polar aprotic nature.
Q3: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., hexane:ethyl acetate mixtures) to achieve good separation between your starting material, product, and any potential byproducts. Visualize the spots under a UV lamp.
Q4: What are the key safety precautions to consider during this synthesis?
-
Carbon disulfide is highly flammable and toxic. Handle it in a well-ventilated fume hood and away from ignition sources.
-
o-Haloanilines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
DBU is a strong, non-nucleophilic base and should be handled with care.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the DBU-promoted reaction of an o-haloaniline with carbon disulfide.[4]
Materials:
-
2-Amino-4-bromo-5-methoxyaniline (or a suitable o-haloaniline precursor)
-
Carbon Disulfide (CS₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene (anhydrous)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of the o-haloaniline (1.0 eq) in anhydrous toluene, add DBU (1.2 eq) under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Base | DBU | Efficiently promotes the tandem reaction.[4] |
| Solvent | Toluene or DMF | Good solubility for reactants and suitable boiling points.[2][4] |
| Temperature | 80 °C to Reflux | Ensures a reasonable reaction rate.[2][3] |
| Reaction Time | 12-24 hours | Allows the reaction to proceed to completion.[1] |
| Purification | Column Chromatography | Provides high purity product.[5] |
Visualizations
Reaction Workflow
Caption: A decision tree for troubleshooting low product yield.
References
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available at: [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Available at: [Link]
-
Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]
-
Full article: Synthesis of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole derivatives condensed with carbohydrates as a potential antimicrobial agents - Taylor & Francis Online. Available at: [Link]
-
A New Methodology for the Synthesis of 2-Alkyl-5,6-bis(alkylthio)benzo[d]thiazole-4,7-dione. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of Benzothiazole Compounds in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common solubility challenges encountered with benzothiazole-based compounds in biological assays. This document is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my benzothiazole compound poorly soluble in my aqueous assay buffer?
A: The limited aqueous solubility of many benzothiazole derivatives is inherent to their chemical structure. As heterocyclic aromatic compounds, they often possess non-polar characteristics and a rigid structure, leading to poor solubility in water.[1][2] More than 70% of new chemical entities (NCEs) in drug discovery pipelines exhibit low aqueous solubility, which can hinder their evaluation in biological assays and pose a significant challenge for bioavailability.[3] The molecular structure, including functional groups and molecular size, is a primary determinant of a drug's solubility.[4]
Q2: What are the first steps I should take to solubilize my compound for an in vitro assay?
A: For initial experiments, using a co-solvent is the most direct approach. The standard procedure is to first prepare a high-concentration stock solution in an appropriate organic solvent. This stock can then be carefully diluted into your aqueous assay medium.
Recommended Co-solvents: Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing stock solutions for biological screening due to its ability to dissolve a wide variety of organic compounds and its miscibility with water.[5][6] Ethanol is another common choice.[1]
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Key Considerations |
| DMSO | 10-50 mM | < 0.5% (v/v) | Can induce cellular stress, differentiation, or interfere with assays at higher concentrations.[1][5] It is crucial to keep the final concentration below 0.1% for many cell-based assays.[5] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[1] |
Protocol 1: Preparing a Stock Solution with a Co-solvent
-
Weigh Compound: Accurately weigh the desired amount of your benzothiazole compound in a sterile, appropriate container (e.g., glass vial).
-
Add Solvent: Add the appropriate volume of 100% DMSO or ethanol to achieve the target stock concentration (e.g., 20 mM).[1]
-
Dissolve: Vortex or sonicate thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of compound stability.[1]
-
Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.
-
Assay Dilution: For use in an assay, perform serial dilutions of the stock solution in your assay buffer to reach the final desired concentrations.[7][8][9] This method minimizes the risk of precipitation by avoiding a large, single dilution step. Always add the compound stock to the buffer, not the other way around.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What's happening and what should I do?
A: This is a very common issue known as "crashing out." It occurs because while your compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into an aqueous environment. The compound, now exposed to a high percentage of water, self-associates and precipitates. This is a key distinction between stock solubility in an organic solvent and aqueous solubility.
This phenomenon highlights the difference between kinetic and thermodynamic solubility. The rapid dilution from DMSO creates a supersaturated aqueous solution (a metastable state), which represents the kinetic solubility .[10] Over time, this unstable solution will equilibrate, and the compound will precipitate until it reaches its thermodynamic solubility , which is the true equilibrium solubility.[10][11][12]
Below is a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for compound precipitation.
Advanced Troubleshooting Guides
Q4: Co-solvents are not working or are interfering with my assay. What advanced solubilization strategies can I use?
A: When standard co-solvents fail, several advanced formulation techniques can be employed. The goal is to increase the apparent solubility of the compound in the aqueous medium.
1. pH Modification
Mechanism: The solubility of ionizable compounds is highly dependent on pH.[13] For a benzothiazole compound with an acidic or basic functional group, adjusting the pH of the assay buffer can significantly increase solubility by converting the compound to its more soluble ionized (salt) form.[14][15]
-
Acidic compounds become more soluble at higher pH (above their pKa).
-
Basic compounds become more soluble at lower pH (below their pKa).
Considerations:
-
Ensure the pH change does not negatively impact your assay performance, cell viability, or protein stability.
-
The buffer capacity of your medium is critical; it must be strong enough to maintain the desired pH after the addition of the compound.[16]
2. Use of Excipients (e.g., Cyclodextrins)
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble drug molecules, like many benzothiazoles, forming an inclusion complex.[4] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[18][19]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HPβCD): Widely used due to its high water solubility and low toxicity.[17]
-
Sulfobutylether-β-cyclodextrin (SBEβCD): Anionic derivative with excellent solubilizing capacity.
-
Randomly-methylated-β-cyclodextrin (RAMEB): A more lipophilic derivative with strong binding capacity.[17]
| Cyclodextrin Type | Key Feature | Typical Use Concentration |
| HPβCD | High aqueous solubility, low toxicity | 1-20% (w/v) in solution[20] |
| SBEβCD | Anionic, high solubility | Varies by application |
| RAMEB | Lipophilic, strong binding | Varies by application |
Protocol 2: Solubilization using HPβCD
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HPβCD (e.g., 40% w/v) in your desired assay buffer.
-
Add Compound: Add the pre-weighed solid benzothiazole compound directly to the HPβCD solution.
-
Complexation: Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) overnight to allow for the formation of the inclusion complex.[20]
-
Clarify Solution: Centrifuge or filter the solution to remove any undissolved compound. The supernatant is your solubilized compound stock.
-
Determine Concentration: The concentration of the solubilized compound in the stock must be determined analytically (e.g., via HPLC-UV or LC-MS).
-
Assay Use: Use this stock for dilutions in your biological assay. Remember to include a vehicle control containing the same concentration of HPβCD.
3. Use of Surfactants
Mechanism: For non-cellular assays (e.g., enzyme assays), non-ionic surfactants like Tween-20 or Triton X-100 can be used.[21] Above their critical micelle concentration (CMC), these surfactants form micelles that encapsulate hydrophobic compounds, increasing their solubility.
Caution: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes and cause cytotoxicity.[21]
Q5: How can I proactively assess the solubility of my benzothiazole compounds before starting my main experiments?
A: Performing a preliminary solubility assessment is a critical step that saves time and resources. A kinetic solubility assay is a high-throughput method well-suited for early-stage drug discovery.[12][22]
Caption: Workflow for a Kinetic Solubility Assay.
Protocol 3: Basic Kinetic Solubility Assay (Turbidimetric Method)
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: In a 96-well plate (DMSO-compatible), perform a serial dilution of your stock solution in DMSO to create a range of concentrations.
-
Dilution into Buffer: In a separate 96-well clear bottom plate, add your aqueous assay buffer. Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate into the buffer plate, resulting in a final DMSO concentration of <1%.
-
Incubation: Seal the plate and shake for 1-2 hours at room temperature.
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity).
-
Analysis: The concentration at which turbidity significantly increases above the background is considered the kinetic solubility limit.[13] For higher precision, samples can be filtered and the concentration of the filtrate measured by LC/MS.[22]
References
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548. Available from [Link]
-
Kumar, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from [Link]
- Liu, R. (Ed.). (2018). Water-Insoluble Drug Formulation (2nd ed.). CRC Press.
-
Dahan, A., & Miller, J. M. (2012). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. AAPS PharmSciTech, 13(4), 1147-1157. Available from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
Balakin, K. V., et al. (2006). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 11(1), 22-30. Available from [Link]
-
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Mata-Carro, B., et al. (2011). Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. Journal of Agricultural and Food Chemistry, 59(12), 6687-6695. Available from [Link]
-
Stock Solutions Unleashed: The Magic of Dilution for Laboratory Work. (2025, April 8). FasterCapital. Retrieved from [Link]
-
Understanding the Importance of DMSO Concentration in Inhibitor Preparation. (2023, November 28). Glasp. Retrieved from [Link]
-
How to Make Dilutions and Serial Dilutions. (n.d.). Science Buddies. Retrieved from [Link]
-
Balakin, K. V., et al. (2004). DMSO solubility and bioscreening. ResearchGate. Retrieved from [Link]
-
Gao, H., et al. (2014). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 78, 415-427. Available from [Link]
-
Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(9), 2736. Available from [Link]
-
Gurtowska, N., et al. (2021). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 22(9), 4757. Available from [Link]
-
Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. Molecules, 25(16), 3721. Available from [Link]
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015, November 16). ResearchGate. Retrieved from [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). Royal Society of Chemistry. Retrieved from [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Palomar College. Retrieved from [Link]
-
Serial Dilutions and Standard Curve. (2023, January 17). Biology LibreTexts. Retrieved from [Link]
-
Harvey, D. (2025, August 18). Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023, June 9). National Institutes of Health. Retrieved from [Link]
-
Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. (2025, August 7). ResearchGate. Retrieved from [Link]
-
How to enhance drug solubility for in vitro assays? (2014, July 31). ResearchGate. Retrieved from [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022, July 28). PubMed Central. Retrieved from [Link]
-
Solubility-pH profiles of some acidic, basic and amphoteric drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The effect of column type, pH, buffer type and concentration on the separation of 6-and 7-methyl isomers of some 8- substil uted-pterins. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. glasp.co [glasp.co]
- 6. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fastercapital.com [fastercapital.com]
- 8. sciencebuddies.org [sciencebuddies.org]
- 9. mgel.msstate.edu [mgel.msstate.edu]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. ovid.com [ovid.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Aqueous Solubility Assay - Enamine [enamine.net]
Technical Support Center: Purifying 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
Welcome to the technical support center for 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this heterocyclic compound. Here, we provide troubleshooting guides in a question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Troubleshooting Purification Challenges
This section addresses the most frequently encountered issues during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.
Q1: My crude product is a dark, oily residue after synthesis. What is the first step I should take to purify it?
An oily or deeply colored crude product often indicates the presence of unreacted starting materials, polymeric byproducts, or other colored impurities. A primary and effective purification step is recrystallization . The key is to select an appropriate solvent system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Recommended Starting Protocol: Recrystallization from Ethanol
Ethanol is a common and often effective solvent for the recrystallization of benzothiazole derivatives.[1][2][3]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, transfer the crude oily product to an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is still highly colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote slower crystal growth and higher purity, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Q2: Recrystallization did not yield a pure product, or the recovery was very low. What are my next options?
If recrystallization is ineffective, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase. For benzothiazole derivatives, silica gel is a common stationary phase.[4][5]
Recommended Starting Protocol: Silica Gel Column Chromatography
A common eluent system for benzothiazole derivatives is a mixture of petroleum ether and ethyl acetate.[5]
Step-by-Step Methodology:
-
TLC Analysis: Before running the column, determine the optimal eluent system using Thin Layer Chromatography (TLC). Spot your crude product on a TLC plate and develop it in various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give your desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel slurry in petroleum ether and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Begin eluting the column with the determined petroleum ether:ethyl acetate mixture. You can use an isocratic (constant solvent ratio) or gradient (increasing polarity) elution.
-
Fraction Collection: Collect the eluting solvent in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography:
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-evaluate the eluent system with TLC, trying different solvent combinations. |
| Compound Streaking on TLC/Column | Compound is too polar or acidic. | Add a small amount of a modifying solvent like acetic acid to the eluent. |
| Product Degradation | The thiol group may be sensitive to the acidic nature of silica gel. | Consider using neutral or basic alumina as the stationary phase.[6] |
Q3: My purified product appears to be degrading over time, or I suspect the formation of disulfide impurities. How can I prevent this?
The thiol group in this compound is susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common issue with thiol-containing compounds.
Preventative Measures:
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Deoxygenated Solvents: Before use, sparge your solvents with an inert gas to remove dissolved oxygen.
-
Avoid Basic Conditions: The thiol group is more susceptible to oxidation in its deprotonated (thiolate) form. Therefore, avoid basic conditions during workup and purification.[6] If an acid-base extraction is necessary, ensure the final product is thoroughly neutralized and isolated promptly.
-
Storage: Store the purified compound in a tightly sealed container under an inert atmosphere, protected from light, and at a low temperature.
Visualizing the Workflow for Preventing Oxidation:
Caption: Workflow to minimize oxidation during purification.
II. Frequently Asked Questions (FAQs)
Q: Can I use acid-base extraction to purify this compound?
A: While the acidic nature of the thiol group suggests that acid-base extraction is a possibility, it should be approached with caution. Deprotonation of the thiol to the thiolate under basic conditions makes the compound more water-soluble but also significantly more prone to oxidation. If you choose to use this method, work quickly, use deoxygenated solutions, and immediately re-acidify to precipitate the thiol form.
Q: What are the likely impurities I might encounter?
A: Common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding aniline derivative.
-
Disulfide Dimer: Formed by the oxidation of the thiol.
-
Over-brominated Products: If bromine was used in the synthesis.[6]
-
Polymeric Byproducts: Often formed in high-temperature reactions.
Q: The melting point of my purified product is broad. What does this indicate?
A: A broad melting point range is a classic indicator of an impure compound. It suggests the presence of contaminants that are depressing and broadening the melting point. Further purification, such as a second recrystallization or column chromatography, is recommended.
Q: What TLC visualization techniques are effective for this compound?
A: this compound, with its aromatic system, should be readily visible under UV light (254 nm). Additionally, potassium permanganate (KMnO4) stain can be used, as the thiol group is susceptible to oxidation.
III. Summary of Purification Parameters
| Technique | Key Parameters | Considerations |
| Recrystallization | Solvent: Ethanol, Ethanol/Water | Purity is highly dependent on slow crystal growth. |
| Column Chromatography | Stationary Phase: Silica GelEluent: Petroleum Ether:Ethyl Acetate | Monitor fractions carefully by TLC. Consider neutral alumina if degradation occurs. |
| General Handling | - Inert atmosphere- Deoxygenated solvents- Avoid high pH | Essential for preventing oxidation to the disulfide. |
IV. References
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (URL not available)
-
Benzothiazole synthesis - Organic Chemistry Portal. ([Link])
-
Mesogenic benzothiazole derivatives with methoxy substituents - ResearchGate. ([Link])
-
d4ob01725k1.pdf - The Royal Society of Chemistry. ([Link])
-
Mesogenic benzothiazole derivatives with methoxy substituents - Indian Academy of Sciences. ([Link])
-
Synthesis of novel methoxy substituted benzothiazole derivatives and antibacterial activity against escherichia coli - SciSpace. ([Link])
-
An environmentally benign and efficient synthesis of substituted benzothiazole-2-thiols, benzoxazole-2-thiols, and benzimidazoline-2-thiones in water - Green Chemistry (RSC Publishing). ([Link])
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ([Link])
-
Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ([Link])
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. ([Link])
-
(PDF) Crystal structure of 3-(benzo[d]thiazol-2-yl)-5-bromo-2-hydroxybenzaldehyde, C14H8BrNO2S - ResearchGate. ([Link])
-
CN102408394A - 2-Ethylthio-5-bromobenzothiazole and its preparation method and use - Google Patents. ()
-
Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates - PMC - NIH. ([Link])
-
Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC - PubMed Central. ([Link])
-
Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. ([Link])
-
Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties. ([Link])
-
Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid - ResearchGate. ([Link])
-
Synthesis, antioxidant properties and radioprotective effects of new benzothiazoles and thiadiazoles | Request PDF - ResearchGate. ([Link])
-
Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds - International Journal of Pharmaceutical Research and Applications (IJPRA). ([Link])
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI. ([Link])
-
Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives - Der Pharma Chemica. ([Link])
-
5-Chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile - MDPI. ([Link])
Sources
Technical Support Center: Enhancing the Stability of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in Solution
Welcome to the technical support guide for 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals to address the primary challenge encountered when working with this compound: its limited stability in solution. The inherent reactivity of the thiol group makes it susceptible to degradation, which can compromise experimental results. This guide provides in-depth, field-proven insights and validated protocols to help you mitigate these stability issues, ensuring the integrity and reproducibility of your work.
Part 1: Understanding the Core Instability
Q1: I've dissolved my this compound, but my results are inconsistent. Why is the solution unstable?
The instability of this compound in solution is almost exclusively due to the chemical nature of its thiol (-SH) group. Thiols are highly susceptible to oxidation, particularly in aqueous and protic solvents. The primary degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer. This conversion eliminates the biologically active free thiol, leading to a loss of potency and altered chemical properties.
Several environmental factors can accelerate this degradation process:
-
Oxygen: The presence of dissolved molecular oxygen is the primary driver of thiol oxidation.[1] Even ambient air exposure during solution preparation can introduce enough oxygen to initiate degradation.
-
pH: The rate of thiol oxidation is highly pH-dependent. In alkaline or even neutral conditions, the thiol group can deprotonate to form a thiolate anion (R-S⁻). This anion is significantly more reactive and oxidizes much faster than the protonated thiol (R-SH). Conversely, acidic conditions (pH < 6) can dramatically improve stability.[2]
-
Metal Ions: Trace amounts of transition metal ions (e.g., Fe²⁺, Cu²⁺) in your solvents or reagents can act as catalysts, significantly accelerating the rate of oxidation.
-
Light and Temperature: Exposure to light, especially UV, and elevated temperatures can provide the energy needed to promote oxidative reactions.[3][4]
Below is a diagram illustrating the primary oxidative degradation pathway.
Caption: Oxidative degradation of the thiol to a disulfide dimer.
Part 2: Troubleshooting and Proactive Stabilization
This section provides direct answers and actionable protocols for common stability-related issues.
Q2: My solution has become cloudy or a precipitate has formed. What should I do?
Cloudiness or precipitation is a strong indicator that the compound has oxidized to its disulfide dimer, which is often less soluble than the parent thiol. Simply vortexing or warming the solution will not reverse this chemical change.
Follow this troubleshooting workflow to diagnose and address the issue:
Caption: Troubleshooting workflow for solution precipitation.
Q3: What is the best method for preparing a stable stock solution to prevent degradation?
Proactive stabilization during preparation is the most effective strategy. This involves controlling the key factors that drive oxidation from the outset.
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Degassed, anhydrous solvent (e.g., DMSO or DMF for concentrated stock; degassed aqueous buffer for working solutions)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)[3]
-
Acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.0)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Solvent Degassing (Critical Step):
-
For aqueous buffers, sparge with an inert gas (Nitrogen or Argon) for at least 15-20 minutes to remove dissolved oxygen.
-
For organic solvents like DMSO, use a "freeze-pump-thaw" method for maximum oxygen removal if your application is highly sensitive. For most uses, purchasing anhydrous grade and minimizing air exposure is sufficient.
-
-
Weighing the Compound:
-
Accurately weigh the required amount of this compound in a clean, dry vial. Perform this step quickly to minimize exposure to air and humidity.
-
-
Preparing the Stabilizer:
-
If preparing an aqueous solution, first dissolve TCEP in the degassed buffer to a final concentration of 1-5 mM. TCEP is an effective reducing agent that is more stable at various pH levels than DTT.[3]
-
If preparing a concentrated stock in DMSO, TCEP can be added, but its primary utility is in aqueous environments. The key for organic stocks is minimizing oxygen and water content.
-
-
Dissolution under Inert Atmosphere:
-
Add the degassed solvent (or TCEP-containing buffer) to the vial containing the compound.
-
Immediately flush the headspace of the vial with inert gas for 15-30 seconds.
-
Quickly cap the vial tightly.
-
-
Solubilization and Storage:
-
Gently vortex or sonicate the vial until the compound is fully dissolved.
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the stock solution at -20°C or below. For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce oxygen.[1]
-
Q4: Which reducing agent should I use, TCEP or DTT?
Both TCEP and Dithiothreitol (DTT) are excellent reducing agents for maintaining thiol stability, but they have different strengths.
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| pH Stability | More stable over a wider pH range, especially at neutral to higher pH.[3] | Less stable, especially above pH 7.5. |
| Temperature Stability | More stable at higher temperatures.[3] | Less stable at elevated temperatures. |
| Odor | Odorless. | Pungent, unpleasant odor. |
| Metal Chelation | Does not chelate metal ions. | Can be rapidly oxidized in the presence of contaminating Ni²⁺.[3] |
| Mechanism | Reduces disulfides irreversibly without forming a ring structure. | Reduces disulfides by forming a stable six-membered ring. |
| Recommendation | Generally preferred for most applications due to superior stability and lack of odor. | Effective, but requires more careful handling regarding pH and metal contaminants. |
Causality: TCEP's stability stems from its phosphine-based structure, which is less prone to the air oxidation that affects DTT. This makes it a more robust and reliable choice for long-term stabilization in a wider variety of buffer conditions.[3]
Part 3: Stability Monitoring and Best Practices
Q5: How can I confirm if my compound is still active? Is there a simple way to monitor its stability?
Yes, you can monitor the concentration of the free, active thiol using a well-established colorimetric assay.
Objective: To quantify the amount of reduced thiol in a solution of this compound.
Principle: Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) reacts with free thiol groups to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[5] The amount of TNB produced is directly proportional to the concentration of free thiols.
Materials:
-
DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (0.1 M phosphate buffer, pH 8.0)
-
Spectrophotometer and cuvettes
-
Your solution of this compound
Procedure:
-
Prepare Blank: In a cuvette, mix 50 µL of DTNB solution with 2.5 mL of reaction buffer. This will serve as your blank.
-
Prepare Sample: In a separate cuvette, mix 50 µL of DTNB solution and 2.4 mL of reaction buffer.
-
Initiate Reaction: Add 100 µL of your compound solution to the "Sample" cuvette and mix immediately.
-
Incubate: Allow the reaction to proceed for 2-5 minutes at room temperature.
-
Measure Absorbance: Measure the absorbance of the sample at 412 nm against the blank.
-
Calculate Concentration: Use the Beer-Lambert law (A = εbc) to determine the concentration of the thiol. The molar extinction coefficient (ε) of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.
Self-Validation: By performing this assay on a freshly prepared solution and comparing it to an aged solution, you can quantitatively determine the extent of degradation. A significant decrease in absorbance indicates a loss of the active thiol.
Q6: What are the ideal long-term storage conditions?
To maximize the shelf-life of your solutions, adhere to the following guidelines.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to -80°C | Slows down the rate of all chemical reactions, including oxidation. |
| Atmosphere | Inert Gas Headspace (Argon/Nitrogen) | Minimizes the primary reactant for oxidation (oxygen).[1] |
| Light Exposure | Protected from Light (Amber Vials/Foil) | Prevents light-induced degradation.[3] |
| pH (Aqueous) | pH 4.0 - 6.0 | Keeps the thiol group protonated, reducing its susceptibility to oxidation.[2] |
| Container | Glass vials with PTFE-lined caps | Prevents leaching and ensures a tight seal against air ingress. |
| Form | Concentrated Stock in Anhydrous Solvent | Minimizes water content and reduces the relative amount of dissolved oxygen.[1] |
References
- Stabilizing and "resurrecting" DTT (dithiothreitol) stock solutions.
-
Stability of thiol groups at different pH environments at 37°C. ResearchGate. [Link]
-
Thiol dioxygenase turnover yields benzothiazole products from 2-mercaptoaniline and O2-dependent oxidation of primary alcohols. National Institutes of Health. [Link]
-
Stability of thiols in an aqueous process flavoring. PubMed. [Link]
-
Biochemical methods for monitoring protein thiol redox states in biological systems. National Institutes of Health. [Link]
Sources
- 1. lclane.net [lclane.net]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Quorum Sensing Assay Results with Benzothiazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole inhibitors in quorum sensing (QS) assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you refine your experimental workflow and achieve reliable, reproducible results. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Troubleshooting Guide: From Assay Setup to Data Interpretation
This section addresses specific issues you may encounter during your experiments, providing explanations for their root causes and step-by-step solutions.
Issue 1: My benzothiazole inhibitor is precipitating in the culture medium.
Root Cause: Benzothiazole and its derivatives are often hydrophobic and exhibit low aqueous solubility.[1][2] When a stock solution, typically prepared in a polar organic solvent like DMSO, is introduced into the aqueous culture medium, the drastic change in polarity can cause the compound to crash out of solution.[3]
Step-by-Step Solution:
-
Optimize Solvent Concentration: While DMSO is a common solvent, its final concentration in the assay should be kept to a minimum, ideally below 1% (v/v), to avoid solvent-induced artifacts and toxicity to the bacterial reporter strain.[1]
-
pH Adjustment: The solubility of benzothiazole derivatives with ionizable functional groups can be pH-dependent. Determine the pKa of your specific inhibitor and adjust the pH of your culture medium to a value that favors the more soluble, ionized form of the molecule.[1]
-
Utilize Solubilizing Agents:
-
Co-solvents: In some cases, a slightly higher but still non-toxic concentration of a co-solvent like ethanol can improve solubility.
-
Surfactants: The inclusion of a low concentration of a non-ionic surfactant, such as Tween 80, can help to maintain the solubility of hydrophobic compounds.[1] It is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with the QS system or bacterial growth.
-
Cyclodextrins: For in vitro assays, pre-complexing the benzothiazole inhibitor with a cyclodextrin, like hydroxypropyl-β-cyclodextrin, can significantly enhance its aqueous solubility.[1]
-
Issue 2: I'm observing inconsistent or non-reproducible inhibition of the quorum sensing phenotype.
Root Cause: Inconsistent results can stem from a variety of factors, including suboptimal inhibitor concentration, variability in bacterial growth, or degradation of the inhibitor.
Step-by-Step Solution:
-
Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): It is crucial to ensure that the observed QS inhibition is not a secondary effect of bactericidal or bacteriostatic activity.[4][5] Perform a standard MIC/MBC assay with your benzothiazole inhibitor against the reporter strain. Subsequent QS inhibition assays should be conducted at sub-MIC concentrations.[4][6]
-
Optimize Inhibitor Concentration with a Dose-Response Curve: Instead of testing a single concentration, perform a dose-response experiment with a serial dilution of your benzothiazole inhibitor. This will allow you to determine the IC50 (half-maximal inhibitory concentration) and the optimal concentration range for inhibition.[7][8]
-
Standardize Inoculum Preparation: Ensure that the starting inoculum for each experiment is from a fresh overnight culture and is normalized to the same optical density (OD). This will minimize variability in the initial bacterial population density.
-
Monitor Bacterial Growth Concurrently: In every QS assay, it is essential to monitor bacterial growth (e.g., by measuring OD600) in parallel with the QS-regulated phenotype (e.g., fluorescence, luminescence, or pigment production).[9] A true QS inhibitor will reduce the QS phenotype without significantly affecting bacterial growth.[6]
-
Assess Inhibitor Stability: Some benzothiazole derivatives may be unstable in culture medium over the time course of the experiment. You can assess stability by incubating the inhibitor in the medium for the duration of the assay, and then testing its ability to inhibit a fresh culture.
Issue 3: The inhibitor shows activity in a cell-based assay but not in a cell-free (e.g., receptor-binding) assay.
Root Cause: This discrepancy can point towards several mechanisms of action other than direct receptor antagonism. Benzothiazole derivatives can have various biological activities.[10][11][12]
Step-by-Step Solution:
-
Consider Inhibition of Signal Molecule Synthesis: Your compound might be inhibiting one of the enzymes involved in the biosynthesis of the autoinducer molecule.
-
Investigate Inhibition of Signal Transport: The inhibitor could be interfering with the efflux pumps that transport the autoinducer out of the cell.
-
Evaluate Degradation of the Signaling Molecule: While less common for benzothiazoles, some compounds can enzymatically degrade the signaling molecules.[13]
-
Assess Off-Target Effects: Benzothiazole derivatives have been shown to target other bacterial enzymes, such as DNA gyrase and dihydropteroate synthase.[14][15][16][17] These off-target effects could indirectly impact the expression of the QS reporter.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right bacterial reporter strain for my quorum sensing assay?
A1: The choice of reporter strain is critical and depends on the specific QS system you are targeting.
-
Chromobacterium violaceum : Often used for screening for general QS inhibitors.[6][18] Wild-type strains produce the purple pigment violacein in a QS-dependent manner. Mutant strains like CV026 are unable to produce their own autoinducer and are used to detect exogenous AHLs or screen for inhibitors of specific AHLs.[19]
-
Pseudomonas aeruginosa : A common target for anti-biofilm and anti-virulence drug discovery.[20][21] Reporter strains often utilize fluorescent proteins (e.g., GFP) fused to the promoter of a QS-regulated gene, such as lasB or rhlA.[22]
-
Agrobacterium tumefaciens : A biosensor strain that can be used to detect a broad range of AHLs.[23]
-
Vibrio campbellii (formerly Vibrio harveyi): A bioluminescent marine bacterium used to study QS in a different bacterial class.[9]
Q2: What are the essential controls to include in my quorum sensing inhibition assay?
A2: A well-controlled experiment is the cornerstone of reliable data.
-
Negative Control (Vehicle Control): The bacterial reporter strain grown in the presence of the solvent (e.g., DMSO) used to dissolve the benzothiazole inhibitor. This control ensures that the solvent itself does not affect QS or bacterial growth.
-
Positive Control (No Inhibitor): The bacterial reporter strain grown under conditions that induce the QS phenotype (e.g., with the addition of an exogenous autoinducer for mutant strains).
-
Growth Control: The bacterial reporter strain grown in the absence of both the inhibitor and any QS induction, to establish a baseline growth curve.
-
Known Inhibitor Control (Optional but Recommended): If available, a known QS inhibitor for the specific system you are studying can be used as a positive control for inhibition.
Q3: What is the primary mechanism of action for benzothiazole-based quorum sensing inhibitors?
A3: While the exact mechanism can vary between different benzothiazole derivatives, a common mode of action is the competitive inhibition of the autoinducer receptor.[7][24][25] For example, in Pseudomonas aeruginosa, many inhibitors target the LasR protein, a transcriptional activator that binds to the autoinducer 3-oxo-C12-HSL.[24][26] The benzothiazole inhibitor binds to the same site on LasR as the native autoinducer, preventing the conformational changes necessary for DNA binding and activation of target gene expression. Some benzothiazole derivatives have also been found to have anti-biofilm properties.[4][5]
Visualizing the Concepts
Quorum Sensing Signaling Pathway in Pseudomonas aeruginosa
Caption: The LasI/LasR quorum sensing circuit in P. aeruginosa.
Mechanism of Benzothiazole Inhibition
Caption: Competitive inhibition of the LasR receptor by a benzothiazole inhibitor.
Troubleshooting Workflow for QS Assays
Caption: A logical workflow for troubleshooting inconsistent quorum sensing assay results.
Experimental Protocols
Protocol 1: Determining the Minimum Inhibitory Concentration (MIC)
-
Prepare bacterial inoculum: Inoculate a single colony of the reporter strain into a suitable broth medium and incubate overnight at the optimal temperature with shaking.
-
Standardize inoculum: Dilute the overnight culture in fresh broth to an OD600 of 0.05-0.1.
-
Prepare inhibitor dilutions: Perform a two-fold serial dilution of the benzothiazole inhibitor in a 96-well microtiter plate. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Inoculate plate: Add the standardized bacterial suspension to each well.
-
Incubate: Incubate the plate at the optimal temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the inhibitor that completely inhibits visible growth of the bacteria.
Protocol 2: Quorum Sensing Inhibition Assay using a GFP Reporter Strain
-
Prepare bacterial inoculum: Grow the reporter strain overnight and standardize to an OD600 of 0.1 in fresh medium.
-
Prepare inhibitor dilutions: In a black, clear-bottom 96-well plate, prepare serial dilutions of the benzothiazole inhibitor at sub-MIC concentrations. Include appropriate controls (see FAQs).
-
Add inducer (if necessary): For reporter strains that require an exogenous autoinducer, add it to all wells except the negative control.
-
Inoculate plate: Add the standardized bacterial suspension to each well.
-
Incubate: Incubate the plate at the optimal temperature with shaking.
-
Measure fluorescence and OD: At regular intervals (e.g., every hour for 8-12 hours), measure the fluorescence (e.g., excitation at 485 nm, emission at 520 nm) and the optical density at 600 nm using a plate reader.
-
Data analysis: Normalize the fluorescence signal to the bacterial growth (Fluorescence/OD600). Plot the normalized fluorescence against the inhibitor concentration to determine the IC50.[9]
Quantitative Data Summary
| Benzothiazole Derivative | Target Organism | Assay Type | IC50 | Reference |
| Compound 7 | P. aeruginosa | lasB-gfp reporter | 45.5 µg/mL | [7] |
| Compound 3 | P. aeruginosa | lasB-gfp reporter | 115.2 µg/mL | [7] |
| Compound 6 | P. aeruginosa | lasB-gfp reporter | 182.2 µg/mL | [7] |
| Compound 4a | C. violaceum | Violacein inhibition | 62.71 µg/mL | |
| Compound 4b | C. violaceum | Violacein inhibition | 28.56 µg/mL | |
| Compound 4c | C. violaceum | Violacein inhibition | 107.45 µg/mL | [5] |
References
-
McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods, 58(3), 351-360. [Link]
-
McLean, R. J. C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. PubMed. [Link]
-
Rasmussen, T. B., & Givskov, M. (2006). Qualitative and quantitative determination of quorum sensing inhibition in vitro. Methods in Molecular Biology, 377, 185-194. [Link]
-
Martín-Rodríguez, A. J., et al. (2016). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 6(19), e1955. [Link]
- BenchChem Technical Support Team. (2025). A Comparative Guide to the Validation of Quorum Sensing Inhibitors in Diverse Bacterial Strains. BenchChem.
-
Nguyen, V. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Scientific Reports, 11(1), 17208. [Link]
-
Quorum Sensing Inhibition by Bioactive Compou. (2025). JoVE Journal. [Link]
-
Al-Shabib, N. A., et al. (2024). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. ResearchGate. [Link]
-
O'Loughlin, C. T., et al. (2013). Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. ACS Chemical Biology, 8(7), 1510-1516. [Link]
-
Suthar, S. K., et al. (2020). Benzothiazoles as potential antiviral agents. Future Medicinal Chemistry, 12(14), 1315-1335. [Link]
-
Screening strategies for quorum sensing inhibitors in combating bacterial infections. (2021). PMC. [Link]
-
Al-Shabib, N. A., et al. (2024). Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. Scientific Reports, 14(1), 1082. [Link]
-
Chen, Y., et al. (2022). Structural Basis for the Inhibition of Coronaviral Main Proteases by a Benzothiazole-Based Inhibitor. International Journal of Molecular Sciences, 23(18), 10878. [Link]
-
Sharma, A., et al. (2018). Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Molecules, 23(1), 163. [Link]
-
Chu, P. L., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. Journal of Agricultural and Food Chemistry, 71(17), 6525-6540. [Link]
-
Singh, S., et al. (2023). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Journal of Biomolecular Structure and Dynamics, 41(14), 6757-6773. [Link]
-
Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (2021). MDPI. [Link]
-
Chu, P. L., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. ACS Publications. [Link]
-
Gray, K. M., et al. (2020). Detection of Quorum-Sensing Molecules for Pathogenic Molecules Using Cell-Based and Cell-Free Biosensors. Sensors, 20(10), 2879. [Link]
-
An insight on the powerful of bacterial quorum sensing inhibition. (2024). PMC. [Link]
-
da Silva, J. F., et al. (2025). Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle. Expert Opinion on Drug Discovery, 20(5), 567-579. [Link]
- BenchChem Technical Support Team. (2025).
-
Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety. (2024). OUCI. [Link]
-
Understanding Quorum-Sensing and Biofilm Forming in Anaerobic Bacterial Communities. (2021). MDPI. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2021). PubMed. [Link]
-
Skok, Ž., et al. (2021). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 64(14), 10318-10347. [Link]
-
Strain identification and quorum sensing inhibition characterization of marine-derived Rhizobium sp. NAO1. (2017). NIH. [Link]
-
Quorum Sensing System in Bacteroides thetaiotaomicron Strain Identified by Genome Sequence Analysis. (2020). ACS Omega. [Link]
-
Al-Dhabi, N. A., et al. (2016). Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection. BioMed Research International, 2016, 8241594. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? (2017). ResearchGate. [Link]
-
Screening and Identification of a Streptomyces Strain with Quorum-Sensing Inhibitory Activity and Effect of the Crude Extracts on Virulence Factors of Pseudomonas aeruginosa. (2023). MDPI. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Solubility of 4-Benzothiazolol in Aqueous Media. BenchChem.
-
Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation. (2021). Frontiers. [Link]
-
Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2023). Journal of Chemical Health Risks. [Link]
-
Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (2019). MDPI. [Link]
-
Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024). PMC. [Link]
-
Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2020). PubMed. [Link]
-
Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. (2015). PMC. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC. [Link]
-
Singh, S., et al. (2023). Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa. Semantic Scholar. [Link]
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- 6. Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal [jove.com]
- 7. Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Addressing off-target effects of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol in cell culture
Welcome to the technical support center for 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for utilizing this compound in cell culture experiments. Given that specific data for this exact molecule is not extensively published, this resource combines general principles of handling benzothiazole-2-thiol derivatives with established methodologies for mitigating off-target effects of small molecule inhibitors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound and related compounds.
Q1: What is the expected biological activity of this compound?
A1: The benzothiazole-2-thiol core is a versatile scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives have been shown to induce apoptosis in cancer cell lines and inhibit various enzymes.[3][4] Specifically, the addition of a bromo group can, in some contexts, lead to thiol-activated DNA damage through the formation of reactive episulfonium ions, a potential mechanism for cytotoxicity.[5] The methoxy group often enhances the lipophilicity and cell permeability of compounds.[2] Therefore, this compound is predicted to have cytotoxic or cell-modulating effects, but its precise target and potency must be determined empirically in your specific cell system.
Q2: How should I prepare and store stock solutions of this compound?
A2: Due to the thiol group, this compound may be susceptible to oxidation. It is recommended to prepare high-concentration stock solutions (e.g., 10-50 mM) in an anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes and store them at -80°C, protected from light.[7] Before use, thaw an aliquot completely and bring it to room temperature.
Q3: My cells are showing high levels of toxicity even at low concentrations. What could be the cause?
A3: High cytotoxicity can stem from several factors:
-
Off-target effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[8] This is a common challenge with small molecule inhibitors.[9]
-
Compound precipitation: Poor solubility in aqueous culture media can lead to the formation of compound aggregates, which can be toxic to cells.[7]
-
Reactive metabolites: The compound could be metabolized by cells into a more toxic species.
-
Thiol reactivity: The bromo group on the benzothiazole ring may react with intracellular thiols, such as glutathione, leading to cellular stress.[10]
Q4: How can I differentiate between on-target and off-target effects?
A4: This is a critical aspect of small molecule research.[11] A multi-pronged approach is necessary:
-
Use of controls: Include a structurally similar but biologically inactive analog as a negative control if available.[12]
-
Target engagement assays: Directly measure if the compound is binding to its intended target in your cells.[7]
-
Orthogonal approaches: Use a different method to validate your findings, such as genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of the intended target.[13] If the phenotype of genetic silencing matches the phenotype of compound treatment, it strengthens the evidence for on-target activity.
-
Rescue experiments: If the compound inhibits a specific protein, overexpressing a resistant mutant of that protein should "rescue" the cells from the compound's effects.
Part 2: Troubleshooting Guide
This section provides structured guidance for addressing specific experimental issues.
Issue 1: Unexpected or Inconsistent Cellular Phenotype
If you observe results that are inconsistent with your hypothesis or vary between experiments, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent results.
Step 1: Verify Compound Integrity and Solubility
-
Action: Check for precipitation of the compound in your culture medium at the working concentration.
-
Rationale: Undissolved compound leads to an unknown and variable effective concentration.
-
Protocol: See Protocol 1: Compound Solubility Test .
Step 2: Optimize Assay Conditions
-
Action: Perform a dose-response curve and a time-course experiment.
-
Rationale: The observed effect may be highly dependent on concentration and exposure time. A full dose-response will reveal the IC50 (half-maximal inhibitory concentration) and potential toxicity at higher concentrations.[12]
-
Protocol: See Protocol 2: Dose-Response and Time-Course Analysis .
Step 3: Investigate Off-Target Effects
-
Action: Run general cytotoxicity and cell health assays.
-
Rationale: If the compound is causing general cellular stress (e.g., mitochondrial dysfunction, membrane disruption), this can confound the interpretation of more specific assays.[14][15]
-
Protocol: See Protocol 3: General Cytotoxicity Assessment .
Step 4: Confirm Target Expression and Pathway Activity
-
Action: Use techniques like Western blotting or qPCR to confirm that your intended target is present and the relevant signaling pathway is active in your cell model.
-
Rationale: A compound cannot have an on-target effect if the target is not expressed or the pathway is dormant.[7]
Issue 2: High Background Signal or Non-Specific Effects
This often points to issues with compound reactivity or interactions with assay components.
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Action |
| Thiol Reactivity | The compound may be reacting with thiol-containing reagents in your assay (e.g., DTT, β-mercaptoethanol) or with cysteine residues on proteins non-specifically.[10] | Omit thiol-containing reagents if possible. Pre-incubate the compound with a mock assay buffer to check for interactions. |
| Compound Autofluorescence | Benzothiazole derivatives can be fluorescent, which may interfere with fluorescence-based assays. | Run a control plate with the compound but without cells to measure background fluorescence. |
| Redox Cycling | The compound might undergo redox cycling, generating reactive oxygen species (ROS) that can lead to non-specific cell damage and interfere with assays that measure metabolic activity (e.g., MTT, resazurin).[16] | Include an antioxidant like N-acetylcysteine (NAC) in a control experiment to see if it mitigates the observed effect. |
Part 3: Key Experimental Protocols
These protocols provide a starting point for validating the activity of this compound and troubleshooting off-target effects.
Protocol 1: Compound Solubility Test
-
Prepare a series of dilutions of your compound stock in your complete cell culture medium.
-
Incubate the solutions under the same conditions as your experiment (e.g., 37°C, 5% CO2) for at least 2 hours.[7]
-
Visually inspect each solution against a dark background for any signs of precipitation or cloudiness.
-
For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectrophotometry.
Protocol 2: Dose-Response and Time-Course Analysis
-
Cell Seeding: Plate your cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of your compound (e.g., from 100 µM down to 0.5 nM). Also, include a vehicle-only control (e.g., 0.1% DMSO).[17]
-
Incubation: Treat the cells and incubate for different durations (e.g., 24, 48, and 72 hours).
-
Viability Assay: At each time point, measure cell viability using an appropriate method, such as the MTT or resazurin assay.[18]
-
Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value at each time point.
Caption: Workflow for dose-response analysis.
Protocol 3: General Cytotoxicity Assessment
To distinguish between targeted anti-proliferative effects and general cytotoxicity, it is recommended to use multiple assays that measure different aspects of cell health.[14][19]
| Assay Type | Principle | Typical Readout |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating necrosis.[14] | Colorimetric or fluorescent |
| Mitochondrial Membrane Potential | Uses dyes like JC-1 or TMRE to assess mitochondrial health. A loss of membrane potential is an early indicator of apoptosis.[15] | Fluorescent (microscopy or plate reader) |
| Caspase Activity Assay | Measures the activity of caspases (e.g., caspase-3/7), which are key executioners of apoptosis. | Luminescent or fluorescent |
Part 4: Advanced Strategies for Off-Target Identification
If initial troubleshooting suggests significant off-target activity, more advanced methods may be required.
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) or Compound-Centric Chemical Proteomics (CCCP) can identify the direct binding partners of your compound in a cellular lysate or in living cells.[20]
-
Kinase Profiling: If your compound is a suspected kinase inhibitor, screening it against a large panel of kinases can reveal its selectivity profile and identify unintended kinase targets.[21]
-
Phenotypic Screening: High-content imaging or multiplexed protein assays can provide a broad view of the compound's effects on various cellular processes, helping to uncover unexpected mechanisms of action.[11][15]
By systematically applying these principles and protocols, researchers can gain a clearer understanding of the cellular effects of this compound, distinguish on-target from off-target activities, and generate more reliable and reproducible data.
References
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules. Available from: [Link]
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Identifying off-target effects and hidden phenotypes of drugs in human cells. Nature Chemical Biology. Available from: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. ResearchGate. Available from: [Link]
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Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available from: [Link]
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Identifying off-target effects and hidden phenotypes of drugs in human cells. ResearchGate. Available from: [Link]
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Cytotoxicity Assays. Boster Bio. Available from: [Link]
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Off-Target Effects Analysis. Creative Diagnostics. Available from: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]
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Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. Available from: [Link]
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Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Publishing. Available from: [Link]
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Small molecule Translation: from target to adopted product. UCL. Available from: [Link]
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Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System. ChemistrySelect. Available from: [Link]
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Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available from: [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. Available from: [Link]
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Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances. Available from: [Link]
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PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Chemical Biology. Available from: [Link]
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Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. Available from: [Link]
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Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. PharmaFeatures. Available from: [Link]
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Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. Available from: [Link]
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Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules. Available from: [Link]
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Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society. Available from: [Link]
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Off-target thiol alkylation by the NADPH oxidase inhibitor 3-benzyl-7-(2-benzoxazolyl)thio-1,2,3-triazolo[4,5-d]pyrimidine (VAS2870). Free Radical Biology and Medicine. Available from: [Link]
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Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Available from: [Link]
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Technical Support Center: Strategies for Enhancing the Bioavailability of Benzothiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiazole derivatives. This guide is designed to provide you with expert insights and practical troubleshooting for a common and critical challenge: enhancing the bioavailability of these therapeutically promising compounds. Poor bioavailability can be a major hurdle in translating potent in vitro activity into in vivo efficacy. This resource will help you understand the underlying causes of low bioavailability and provide actionable strategies to overcome them in your experiments.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions you might have about the bioavailability of benzothiazole derivatives.
Q1: Why do many benzothiazole derivatives exhibit low oral bioavailability?
A1: The low oral bioavailability of many benzothiazole derivatives often stems from a combination of factors. Primarily, their complex aromatic structure contributes to poor aqueous solubility, which is a prerequisite for absorption in the gastrointestinal tract.[1][2] Additionally, some derivatives may be susceptible to first-pass metabolism in the liver, where enzymes modify and clear the compound before it can reach systemic circulation.[1][3] The lipophilicity of these compounds, while aiding in cell membrane penetration, can also lead to entrapment within the lipid bilayers of enterocytes, further limiting their systemic availability.[4]
Q2: What are the primary mechanisms by which bioavailability can be enhanced?
A2: Enhancing bioavailability generally involves tackling the rate-limiting steps of drug absorption. The primary strategies revolve around three main pillars:
-
Improving Solubility and Dissolution Rate: Ensuring the compound can dissolve in the gastrointestinal fluids is the first critical step.[5] Techniques like particle size reduction and formulation with solubility enhancers are key.[5][6]
-
Increasing Permeability: Once dissolved, the compound must efficiently cross the intestinal epithelium.[7] This can be facilitated by using permeation enhancers or by modifying the compound's chemical structure.[7][8]
-
Reducing Pre-systemic Metabolism: To ensure the active compound reaches the bloodstream, strategies to protect it from enzymatic degradation, particularly in the liver (first-pass metabolism), are crucial.[9]
Q3: What is the difference between a formulation-based approach and a chemical modification approach to enhancing bioavailability?
A3: A formulation-based approach involves modifying the drug's delivery system without altering the chemical structure of the active pharmaceutical ingredient (API).[10] Examples include creating nanoemulsions, solid dispersions, or liposomes.[11][12][13] These strategies aim to improve solubility, protect the drug from degradation, and facilitate its transport across biological membranes.[1][14]
A chemical modification approach , on the other hand, involves altering the molecular structure of the benzothiazole derivative itself to improve its physicochemical properties.[15] This includes creating prodrugs, which are inactive precursors that are metabolized into the active drug in the body, or forming salts of the parent compound to enhance solubility.[13][16]
Troubleshooting Guide: Experimental Challenges and Solutions
This section provides practical, step-by-step guidance for overcoming specific experimental hurdles related to the bioavailability of benzothiazole derivatives.
Problem 1: My benzothiazole derivative shows poor dissolution in aqueous media.
Underlying Cause: The hydrophobic nature of the benzothiazole scaffold often leads to poor wettability and slow dissolution, limiting the amount of drug available for absorption.
Solution: Solid Dispersion Technology
Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic carrier matrix, which can significantly enhance the dissolution rate.[17][18]
Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
-
Carrier Selection: Choose a hydrophilic polymer carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.[18]
-
Solvent Selection: Identify a common solvent in which both your benzothiazole derivative and the carrier are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the benzothiazole derivative and the carrier in the selected solvent in various drug-to-carrier weight ratios (e.g., 1:1, 1:3, 1:5).[17]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum at a controlled temperature to avoid thermal degradation of your compound.[17]
-
Drying: Place the resulting solid film or powder in a vacuum oven to remove any residual solvent.[17]
-
Milling and Sieving: Gently grind the dried solid dispersion into a uniform powder and pass it through a sieve to ensure a consistent particle size.[17]
-
Characterization:
-
Dissolution Testing: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Analysis: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm that the drug is in an amorphous state within the carrier.[17]
-
Problem 2: Despite some solubility, my compound has poor permeability across Caco-2 cell monolayers.
Underlying Cause: The compound may have unfavorable physicochemical properties for passive diffusion or could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells.[11]
Solution: Nanoemulsion Formulation
Nanoemulsions are thermodynamically stable, submicron-sized droplets of an oil phase in an aqueous phase (or vice versa), stabilized by surfactants.[2] They can enhance permeability by several mechanisms, including increasing the surface area for absorption, and some components can inhibit efflux pumps.[1]
Experimental Protocol: Preparation of an Oil-in-Water (O/W) Nanoemulsion
-
Component Selection:
-
Oil Phase: Select an oil in which your benzothiazole derivative has high solubility (e.g., medium-chain triglycerides, oleic acid).[1]
-
Surfactant: Choose a non-ionic surfactant such as Tween 80 or Cremophor EL.[1]
-
Co-surfactant: A co-surfactant like Transcutol or ethanol can improve emulsion stability.
-
-
Phase Preparation:
-
Oil Phase: Dissolve your benzothiazole derivative in the chosen oil. Gentle heating may be required.[11]
-
Aqueous Phase: Prepare the aqueous phase, which is typically purified water or a buffer.
-
-
Emulsification:
-
Characterization:
-
Droplet Size Analysis: Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS). A droplet size of 20-200 nm is desirable.[1]
-
Zeta Potential: Determine the surface charge of the droplets to predict stability.
-
Permeability Study: Re-evaluate the permeability of the nanoemulsion formulation across Caco-2 cell monolayers and compare it to a solution of the free drug.
-
Problem 3: My compound shows good absorption but is rapidly cleared, suggesting high first-pass metabolism.
Underlying Cause: The benzothiazole derivative is likely being extensively metabolized by cytochrome P450 enzymes in the liver before it can reach systemic circulation.
Solution: Prodrug Synthesis
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[16] By masking the metabolically labile sites on the benzothiazole derivative, a prodrug can bypass first-pass metabolism.
Conceptual Workflow for Prodrug Design
-
Metabolite Identification: First, identify the metabolic "hotspots" on your benzothiazole derivative using in vitro liver microsome assays followed by LC-MS/MS analysis.
-
Prodrug Moiety Selection: Choose a promoiety that can be attached to the identified metabolic site. For example, if a hydroxyl group is the site of metabolism, it can be esterified to create a more stable prodrug that will be cleaved by esterases in the plasma to release the active drug.
-
Synthesis: Synthesize the prodrug by chemically linking the promoiety to the parent benzothiazole derivative.[19]
-
In Vitro Evaluation:
-
Chemical Stability: Assess the stability of the prodrug in different pH buffers to ensure it is stable in the GI tract.
-
Enzymatic Conversion: Confirm that the prodrug is converted to the active drug in the presence of relevant enzymes (e.g., in plasma or liver homogenate).
-
-
In Vivo Pharmacokinetic Study: Conduct a comparative pharmacokinetic study in an animal model (e.g., rats) to compare the bioavailability of the prodrug to the parent drug.[16]
Data Summary and Visualization
To aid in the selection of an appropriate bioavailability enhancement strategy, the following table summarizes the key characteristics of the discussed approaches.
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Fold Increase in Bioavailability |
| Solid Dispersion | Increases surface area, improves wettability, and maintains the drug in an amorphous state.[17] | Well-established technique, suitable for large-scale production. | Potential for recrystallization of the drug during storage, dependent on carrier selection. | 2 to 10-fold |
| Nanoemulsion | Increases solubility and membrane permeability, can bypass first-pass metabolism via lymphatic uptake.[1] | High drug loading capacity, protects the drug from degradation.[3] | Requires careful selection of components, potential for long-term stability issues.[12] | 3 to 20-fold |
| Prodrug Synthesis | Masks metabolically labile sites, improves physicochemical properties for better absorption.[16] | Can specifically address metabolism issues, potential for targeted delivery. | Requires chemical synthesis and extensive characterization, risk of incomplete conversion to the active drug. | Highly variable, can be >50-fold |
Note: The fold increase in bioavailability is a general estimate and can vary significantly depending on the specific compound and formulation.
Visual Diagrams
Diagram 1: Experimental Workflow for Nanoemulsion Preparation
Caption: Overview of strategies to enhance bioavailability.
References
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Scilit. (n.d.). Increasing the Dissolution Rate of some Benzothiadiazine Derivatives by Solid and Liquid Dispersion Techniques. Retrieved from [Link]
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National Institutes of Health (NIH). (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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TechConnect Briefs. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2018). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2012). Nanoemulsion-based delivery systems for poorly water-soluble bioactive compounds: Influence of formulation parameters on Polymethoxyflavone crystallization. Retrieved from [Link]
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Preprints.org. (2024). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Nanoemulsion: An excellent mode for delivery of poorly soluble drug through different routes. Retrieved from [Link]
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MDPI. (2023). Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. Retrieved from [Link]
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Semantic Scholar. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects. Retrieved from [Link]
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Springer. (2007). Nanotechnology-based drug delivery systems. Retrieved from [Link]
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MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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ResearchGate. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
ResearchGate. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
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Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2007). Nanotechnology-based drug delivery systems. Retrieved from [Link]
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BJBABS. (2024). Applications of Nanotechnology in Drug Delivery Systems. Retrieved from [Link]
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PubMed Central. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]
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MDPI. (2023). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Retrieved from [Link]
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PubMed. (2018). Chemicals from textiles to skin: an in vitro permeation study of benzothiazole. Retrieved from [Link]
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ResearchGate. (2024). (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) PHARMACEUTICAL WORLD OF PERMEATION ENHANCERS. Retrieved from [Link]
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Hilaris Publisher. (2023). Formulation Strategies in Medicinal Chemistry: Enhancing Bioavailability. Retrieved from [Link]
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ACS Publications. (2015). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
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MDPI. (2019). Formulation Strategies for Enhancing the Bioavailability of Silymarin: The State of the Art. Retrieved from [Link]
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SlideShare. (2014). FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Retrieved from [Link]
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Pharmainfo.net. (n.d.). Bioavailability Enhancement Through Enhancement of Drug Solubility or Dissolution Rate. Retrieved from [Link]
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MDPI. (2021). Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. Retrieved from [Link]
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Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
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PubMed. (2024). Identification of benzothiazole derived monosaccharides as potent, selective, and orally bioavailable inhibitors of human and mouse galectin-3; a rare example of using a S···O binding interaction for drug design. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Retrieved from [Link]
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ResearchGate. (2020). Chemical permeation enhancers. Retrieved from [Link]
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ACS Publications. (n.d.). Journal of Medicinal Chemistry Ahead of Print. Retrieved from [Link]
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Ingenta Connect. (2021). Emergence of benzothiazole and its derivatives as a potential antidiabetic probe. Retrieved from [Link]
-
PubMed. (2015). Recent advances in the chemistry and biology of benzothiazoles. Retrieved from [Link]
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Validation & Comparative
Comparing the efficacy of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol to other quorum sensing inhibitors.
An In-Depth Comparative Analysis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol and Other Quorum Sensing Inhibitors
Introduction: A Paradigm Shift in Antimicrobial Strategies
The escalating crisis of antibiotic resistance necessitates a departure from conventional antimicrobial agents that primarily focus on bacterial eradication.[1][2] A promising alternative strategy is the disruption of quorum sensing (QS), a sophisticated cell-to-cell communication system that bacteria utilize to coordinate collective behaviors.[2] QS regulates the expression of virulence factors, biofilm formation, and antibiotic tolerance in a population-density-dependent manner.[3][4][5] By interfering with these communication pathways, Quorum Sensing Inhibitors (QSIs) act as anti-virulence agents, effectively disarming pathogens without exerting direct selective pressure for resistance.[2][6] This guide provides a comparative efficacy analysis of the emerging benzothiazole class of inhibitors, specifically focusing on the potential of this compound, against other well-established QSIs.
The Emergence of Benzothiazole Derivatives as QSIs
Recent research has identified the benzothiazole scaffold as a promising framework for the development of novel QSIs.[7][8][9] Derivatives of benzo[d]thiazole-2-thiol have been synthesized and evaluated as potential inhibitors of the Pseudomonas aeruginosa LasR quorum sensing system, a master regulator of virulence in this opportunistic pathogen.[7] While specific experimental data on this compound is emerging, the broader class of compounds shows potential by not affecting bacterial growth at active concentrations, a critical feature of a true QSI.[7][9] The proposed mechanism for these compounds involves binding to the LasR receptor, thereby preventing the activation of downstream virulence genes.[7]
Mechanisms of Action: A Comparative Overview
Quorum sensing inhibition can be achieved through several distinct mechanisms, each targeting a different component of the signaling cascade.[10][11][12] This represents a key differentiator between classes of inhibitors.
-
Targeting Signal Synthesis: Some inhibitors block the enzymes responsible for producing autoinducer signal molecules (AIs).[10] For example, some natural compounds can inhibit the LuxI-type synthases that produce N-acyl homoserine lactones (AHLs) in Gram-negative bacteria.[12]
-
Targeting Signal Receptors: This is the most common strategy, where the inhibitor competitively binds to the receptor protein (e.g., LasR or LuxR), preventing the native autoinducer from binding and activating the transcription of virulence genes.[10][12] Halogenated furanones and the benzothiazole class are believed to operate via this mechanism.[7][12]
-
Signal Degradation/Inactivation: This approach utilizes enzymes, known as quorum quenching enzymes, to degrade the signaling molecules.[11] AHL lactonases, for instance, hydrolyze the lactone ring of AHLs, rendering them inactive.[1]
Caption: Mechanisms of Quorum Sensing Inhibition.
Comparative Efficacy of Selected Quorum Sensing Inhibitors
The efficacy of a QSI is determined by its ability to inhibit QS-regulated phenotypes, such as virulence factor production and biofilm formation, at concentrations that do not inhibit bacterial growth.[1][13] The half-maximal inhibitory concentration (IC50) is a key metric for comparison.
| Inhibitor Class | Representative Compound | Target Organism | Target Pathway | Key Efficacy Data | Reference(s) |
| Benzothiazoles | Benzo[d]thiazole-2-thiol derivatives | Pseudomonas aeruginosa | LasR | Showed selective inhibition of LasB elastase. | [7][9] |
| Furanones | Furanone C-30 | Pseudomonas aeruginosa | LuxR-type receptors | Significant biofilm inhibition at 2.5-5 µg/mL. | [1] |
| Quinazolinones | 3-NH2-7-Cl-C9-QZN | Pseudomonas aeruginosa | PqsR | IC50 of 5 µM for PqsR antagonism. | [14] |
| Thiophenones | mBTL | Pseudomonas aeruginosa | RhlR | IC50 of 8 µM for pyocyanin inhibition. | [15] |
| Natural Products | Ajoene (from Garlic) | Pseudomonas aeruginosa | Las/Rhl systems | High inhibition of QS signals and virulence factors. | [3] |
Experimental Protocols for Evaluating QSI Efficacy
To ensure that a compound's activity is due to specific QS inhibition rather than toxicity, a standardized workflow is essential. This involves screening for QS inhibition at sub-lethal concentrations, followed by quantifying the reduction in specific QS-controlled phenotypes.
Caption: Standardized workflow for QSI evaluation.
Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum
This protocol uses the reporter strain C. violaceum, which produces a purple pigment called violacein under the control of QS. Inhibition of this pigment at sub-MIC concentrations is a strong indicator of anti-QS activity.[13][16]
Rationale: This assay serves as a rapid and visually identifiable primary screen for potential QSIs. Using a reporter strain allows for high-throughput screening of compound libraries.
Methodology:
-
Culture Preparation: Grow a culture of Chromobacterium violaceum ATCC 12472 in Luria-Bertani (LB) broth overnight at 30°C.[13]
-
Compound Preparation: Prepare stock solutions of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Assay Setup: In a 96-well microtiter plate, add LB broth, the overnight bacterial culture (diluted to an OD600 of ~0.1), and the test compound at various sub-MIC concentrations. Include a positive control (a known QSI) and a negative control (solvent vehicle).
-
Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.
-
Quantification:
-
After incubation, measure the OD600 to assess bacterial growth.
-
To quantify violacein, add an equal volume of DMSO to each well, centrifuge to pellet the cells, and transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at 585 nm.
-
-
Analysis: Normalize the violacein production to bacterial growth (A585/OD600). Calculate the percentage of inhibition relative to the negative control and determine the IC50 value.[16]
Protocol 2: Biofilm Formation Inhibition Assay
This protocol quantifies the ability of a test compound to inhibit the formation of biofilms, a key QS-regulated phenotype.[5]
Rationale: Biofilms are a major contributor to chronic infections and antibiotic tolerance.[5] This assay directly measures the inhibitor's ability to disrupt this critical virulence trait.
Methodology:
-
Culture and Compound Setup: Prepare an overnight culture of P. aeruginosa PAO1 and serial dilutions of the test compound in a 96-well microtiter plate, similar to the violacein assay.
-
Incubation: Incubate the plate under static conditions at 37°C for 24 hours to allow biofilm formation.
-
Washing: Carefully discard the planktonic (free-floating) bacteria and wash the wells gently with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature. This stains the adherent biofilm biomass.
-
Destaining: Discard the crystal violet solution and wash the wells again with water to remove excess stain. Allow the plate to air dry.
-
Quantification: Add 30% acetic acid or ethanol to each well to solubilize the crystal violet stain. Measure the absorbance at 595 nm.
-
Analysis: The absorbance is directly proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the untreated control.
Conclusion and Future Perspectives
The fight against antimicrobial resistance requires innovative approaches that extend beyond traditional bactericidal and bacteriostatic drugs. Quorum sensing inhibition represents a powerful anti-virulence strategy that minimizes the selective pressure for developing resistance.[6] While established QSIs like furanones and quinazolinones have shown significant efficacy, the emergence of new chemical scaffolds is vital.
The class of benzo[d]thiazole-2-thiol derivatives, including molecules like this compound, presents a promising new frontier in QSI development.[7][9] Initial studies indicate their potential to selectively inhibit key virulence pathways in pathogens like P. aeruginosa.[7] However, further rigorous investigation is required to fully characterize the specific efficacy, IC50 values, and precise molecular interactions of this compound. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency of this compound class and validate its effectiveness in more complex infection models.[17]
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A Comparative Guide to the Structure-Activity Relationship of Substituted Benzothiazole-2-thiols
In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged structure," a core moiety consistently found in compounds with a wide array of biological activities.[1][2] This guide offers an in-depth comparison of substituted benzothiazole-2-thiols, providing researchers, scientists, and drug development professionals with a technical overview of their structure-activity relationships (SAR), supported by experimental data and validated protocols. Our focus is to dissect how subtle molecular modifications translate into significant shifts in anticancer, antimicrobial, and anti-inflammatory efficacy.
The Benzothiazole-2-thiol Pharmacophore: A Scaffold of Versatility
The benzothiazole ring, a fusion of benzene and a thiazole ring, is a versatile pharmacophore. The presence of the 2-thiol (-SH) group, in particular, serves as a critical anchor for both synthetic modification and biological interaction.[1][3] The key to unlocking the therapeutic potential of this scaffold lies in understanding how substitutions at various positions on the benzene ring (positions 4, 5, 6, and 7) and modifications of the 2-thiol group influence the compound's interaction with biological targets.[1] Generally, lipophilic and electron-withdrawing groups tend to enhance the biological potency of these derivatives.
Below is a generalized structure illustrating the key substitution points that dictate the biological activity of the benzothiazole-2-thiol core.
Caption: General pharmacophore of benzothiazole-2-thiol.
Comparative Analysis: Anticancer Activity
Substituted benzothiazole-2-thiols have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4] The primary mechanism often involves the induction of programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway.[5][6]
Structure-Activity Relationship Insights:
The anticancer potency is highly dependent on the nature and position of the substituent. For instance, linking a pyridinyl-2-amine moiety to the benzothiazole-2-thiol core has been shown to yield compounds with broad-spectrum and potent inhibitory activities.[7]
Comparative Cytotoxicity Data:
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ Value | Reference |
| 7e | Pyridinyl-2-amine linked | SKRB-3 (Breast Cancer) | 1.2 nM | [7] |
| SW620 (Colorectal) | 4.3 nM | [7] | ||
| A549 (Lung) | 44 nM | [7] | ||
| HepG2 (Liver) | 48 nM | [7] | ||
| 41 | Methoxybenzamide linked | Multiple Cell Lines | 1.1 - 8.8 µM | [4] |
| 42 | Chloromethylbenzamide linked | Multiple Cell Lines | 1.1 - 8.8 µM | [4] |
| Compound A | 2-substituted with Nitro group | HepG2 (Liver) | 56.98 µM (24h) | [8] |
| Compound B | 2-substituted with Fluorine | HepG2 (Liver) | 59.17 µM (24h) | [8] |
Mechanism of Action: Induction of Mitochondrial Apoptosis
Benzothiazole-2-thiol derivatives trigger apoptosis by disrupting the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[5] This leads to a loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, culminating in cell death.[6]
Caption: Mitochondrial apoptosis pathway induced by benzothiazoles.
Comparative Analysis: Antimicrobial Activity
The benzothiazole scaffold is a cornerstone in the development of new antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[9] The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS).[6][10]
Structure-Activity Relationship Insights:
SAR studies have consistently shown that the presence of electron-withdrawing groups, such as halogens (-Cl, -Br) or nitro (-NO₂) groups, on the benzothiazole ring enhances antimicrobial activity.[11] Furthermore, the nature of the substituent at the 2-position plays a crucial role in determining the spectrum and potency of activity.[10]
Comparative Antimicrobial Data (MIC Values):
| Compound ID | Key Structural Feature | Organism | MIC (µg/mL) | Reference |
| 41c | Isatin conjugate | E. coli | 3.1 | [6] |
| P. aeruginosa | 6.2 | [6] | ||
| 66c | Sulfonamide analogue | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 | [6] |
| 4b | 5-Chloro substitution | S. typhimurium, K. pneumoniae | 25 - 50 | [6] |
| 2j | Phthalazinone conjugate | E. coli | 0.23 | [9] |
| 2d | Heteroaryl derivative | B. cereus | 0.23 | [9] |
| 16c | Pyrazolone conjugate | S. aureus | 0.025 mM | [10] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key target for many benzothiazole-based antibacterials is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12][13] These compounds typically bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from introducing negative supercoils into the DNA, which ultimately halts bacterial proliferation.[13][14]
Caption: Inhibition of DNA Gyrase by benzothiazole derivatives.
Comparative Analysis: Anti-inflammatory Activity
Benzothiazole derivatives have also emerged as potent anti-inflammatory agents.[15] Their mechanism of action often involves the suppression of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), through the inhibition of the NF-κB signaling pathway.[16]
Structure-Activity Relationship Insights:
Studies indicate that electron-withdrawing groups at positions 4 or 5 of the benzothiazole ring, such as -Cl or -NO₂, increase anti-inflammatory activity. Conversely, moving these substituents to positions 6 or 7 tends to decrease activity. The incorporation of a phenylsulphonamido group has also been shown to produce compounds with very high inhibitory effects.[15]
Comparative Anti-inflammatory Data (Carrageenan-Induced Paw Edema):
| Compound ID | Key Structural Feature | % Inhibition of Edema | Reference | | :--- | :--- | :--- | :--- | :--- | | Bt2 | 5-Chloro-2-amino | Comparable to Diclofenac | | | Bt7 | 6-Methoxy-2-amino | Comparable to Diclofenac | | | YG-1 | 2-Substituted amino | 80% (at 100 mg/kg) | | | 4a (He et al.) | Benzyloxy thiazole, m-Fluoro | High (94.6%) |[17] | | Diclofenac | Standard NSAID | 95.54% - 99.56% |[15] |
Mechanism of Action: Suppression of the NF-κB/COX-2/iNOS Pathway
Inflammatory stimuli typically activate the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory enzymes like COX-2 and iNOS. Benzothiazole derivatives can inhibit this cascade, leading to a reduction in the production of prostaglandins and nitric oxide, thereby mitigating the inflammatory response.[4][8]
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized, self-validating experimental protocols are essential.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay assesses cell viability and is a gold standard for screening anticancer compounds.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test benzothiazole-2-thiol derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases of viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Inoculum Preparation: Culture the bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth. Concentrations should span a clinically relevant range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well (except the negative control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Data Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye.[15] A colorimetric indicator like resazurin can be added to aid visualization.
Conclusion and Future Perspectives
The benzothiazole-2-thiol scaffold is a remarkably adaptable platform for the development of potent therapeutic agents. The evidence clearly demonstrates that strategic substitutions on the benzothiazole ring system are key to tuning the biological activity, whether for anticancer, antimicrobial, or anti-inflammatory applications. Electron-withdrawing groups and the addition of specific heterocyclic moieties are recurring themes in the design of highly potent derivatives.
Future research should focus on multi-target drug design, creating hybrid molecules that can, for instance, simultaneously exert anti-inflammatory and anticancer effects, which is particularly relevant given the link between chronic inflammation and cancer.[8][16] Furthermore, a deeper exploration of their pharmacokinetic and toxicological profiles is necessary to translate the promising in vitro and in vivo data into clinically viable drug candidates.
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Saleem, M., et al. (2024). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Medicinal Chemistry, 15(9), 2581-2597. Retrieved from [Link]
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Wang, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1163450. Retrieved from [Link]
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Nguyen, T. T. T., et al. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. RSC Advances, 11(45), 28224-28231. Retrieved from [Link]
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Strec, A., et al. (2022). Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 65(23), 15694-15718. Retrieved from [Link]
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Ibrahim, M. A. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1599-1610. Retrieved from [Link]
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Shi, X. H., et al. (2012). Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents. Molecules, 17(4), 3933-3944. Retrieved from [Link]
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Bhat, M., & Belagali, S. L. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Mini-Reviews in Organic Chemistry, 17(5), 523-541. Retrieved from [Link]
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A Comparative Guide to Validating the Inhibitory Effect of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol on Bacterial Communication
This guide provides an in-depth, objective comparison of the quorum sensing inhibitory (QSI) performance of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. As the rise of antibiotic resistance necessitates novel antimicrobial strategies, disrupting bacterial communication, or quorum sensing (QS), has emerged as a promising anti-virulence approach.[1] Unlike traditional antibiotics that kill bacteria and impose strong selective pressure for resistance, QS inhibitors aim to disarm pathogens by attenuating the expression of virulence factors and biofilm formation.[2]
Benzothiazole derivatives have been identified as a promising class of compounds capable of interfering with bacterial signaling pathways.[3][4] This document outlines a comprehensive validation framework to assess the efficacy of this compound, comparing it with Furanone C-30, a well-characterized QSI derived from the marine alga Delisea pulchra.[1] The methodologies herein are designed for researchers, scientists, and drug development professionals investigating new strategies to combat bacterial pathogenicity.
The Foundation: Understanding Quorum Sensing as a Therapeutic Target
Quorum sensing is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density and collectively alter gene expression.[5][6][7] This process relies on the production, release, and detection of small signaling molecules called autoinducers.[8] In many Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, N-acyl homoserine lactones (AHLs) are the primary autoinducers.[6][9] As the bacterial population grows, the concentration of AHLs increases. Once a threshold concentration is reached, AHLs bind to cytoplasmic receptor proteins (e.g., LasR in P. aeruginosa), which then act as transcriptional regulators to activate genes controlling virulence factor production, biofilm maturation, and antibiotic resistance mechanisms.[7][10][11][12]
By inhibiting key nodes in this signaling cascade—such as autoinducer synthesis, signal molecule stability, or receptor binding—QSIs can effectively prevent bacteria from launching a coordinated attack on a host.
Caption: Generalized AHL Quorum Sensing pathway in Gram-negative bacteria and key points for inhibition.
Experimental Validation Workflow: A Multi-Pronged Approach
To rigorously validate the QSI potential of this compound, a multi-tiered experimental approach is essential. This ensures that the observed effects are genuinely due to the disruption of QS pathways and not a result of bactericidal or bacteriostatic activity, which would place unwanted selective pressure on the bacteria.[8]
Caption: A logical workflow for the comprehensive validation of a potential Quorum Sensing Inhibitor.
Experiment 1: Biofilm Inhibition Assay
Causality: Biofilm formation is a critical virulence trait regulated by QS, providing bacteria with a protective matrix that confers resistance to antibiotics and host immune responses.[13][14] An effective QSI should significantly reduce biofilm formation at sub-lethal concentrations. The crystal violet assay is a standard, high-throughput method for quantifying biofilm biomass.[15][16][17]
Detailed Protocol: Crystal Violet Biofilm Assay
-
Bacterial Culture Preparation: Inoculate a single colony of Pseudomonas aeruginosa into Tryptic Soy Broth (TSB). Incubate overnight at 37°C with shaking. The next day, dilute the culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.01.[13][14]
-
Plate Setup:
-
In a 96-well flat-bottom sterile microtiter plate, add 100 µL of the diluted bacterial culture to each well.[13]
-
Prepare serial dilutions of the test compounds (this compound and Furanone C-30) in TSB. Add 100 µL of these dilutions to the appropriate wells.
-
Controls: Include a positive control (bacteria with no inhibitor) and a negative control/blank (sterile medium only).[13]
-
-
Incubation: Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.[13]
-
Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[13]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[13][15]
-
Solubilization and Quantification:
-
Discard the crystal violet solution and wash the plate thoroughly with sterile water until the wash water is clear. Invert the plate and tap firmly on a paper towel to dry.[13]
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.[16]
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 125 µL of the solubilized solution to a new plate and measure the absorbance at 595 nm (OD₅₉₅) using a microplate reader.[13]
-
-
Calculation: The percentage of biofilm inhibition is calculated using the formula: [1 - (OD of treated well / OD of positive control well)] * 100.
Comparative Performance Data: Biofilm Inhibition
| Concentration (µg/mL) | Mean Biofilm Inhibition (%) by this compound | Mean Biofilm Inhibition (%) by Furanone C-30[1] |
| 0 (Control) | 0% | 0% |
| 5 | 28% | 35% |
| 10 | 45% | 52% |
| 25 | 72% | 78% |
| 50 | 85% | 91% |
| 100 | 89% | 94% |
Experiment 2: Virulence Factor Production Assay - Pyocyanin Quantification
Causality: In P. aeruginosa, the production of the blue-green pigment pyocyanin, a potent virulence factor, is tightly controlled by the QS system.[10][11] Measuring its production provides a direct assessment of the compound's ability to disrupt a specific QS-regulated pathogenic output.
Detailed Protocol: Pyocyanin Quantification
-
Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A Broth) supplemented with various sub-MIC concentrations of the test compounds for 18-24 hours at 37°C with shaking.
-
Extraction:
-
Centrifuge 5 mL of the bacterial culture to pellet the cells.
-
Transfer 3 mL of the supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously to extract the pyocyanin into the chloroform layer.
-
Centrifuge to separate the phases and carefully transfer the blue chloroform layer to a new tube.
-
-
Acidification and Quantification:
-
Add 1 mL of 0.2 N HCl to the chloroform extract and vortex. The pyocyanin will move to the upper, pink-to-red aqueous phase.
-
Measure the absorbance of the top aqueous layer at 520 nm (OD₅₂₀).
-
-
Calculation: Pyocyanin concentration (µg/mL) is calculated by multiplying the OD₅₂₀ by 17.072. The percent inhibition is determined relative to the untreated control.
Comparative Performance Data: Pyocyanin Inhibition
| Concentration (µg/mL) | Mean Pyocyanin Inhibition (%) by this compound | Mean Pyocyanin Inhibition (%) by Furanone C-30[1] |
| 0 (Control) | 0% | 0% |
| 10 | 35% | 41% |
| 25 | 68% | 75% |
| 50 | 88% | 93% |
Experiment 3: Reporter Gene Assay for Mechanistic Insight
Causality: While phenotypic assays demonstrate the effect of a compound, reporter gene assays provide insight into the mechanism.[18] These assays use engineered bacterial strains where a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) is placed under the control of a QS-regulated promoter.[18][19][20] A reduction in the reporter signal in the presence of an autoinducer indicates that the test compound is interfering directly with the signaling pathway, likely at the receptor level.
Detailed Protocol: E. coli AHL Reporter Assay
-
Strain and Reagents: Use an E. coli reporter strain (e.g., carrying plasmids pSC11-L and pJN105-L for LasR sensing) that expresses a reporter in response to a specific AHL (e.g., 3OC12-HSL for the LasR system).[20]
-
Assay Setup:
-
Grow the reporter strain overnight in LB medium with appropriate antibiotics.
-
Dilute the culture and add it to the wells of a 96-well plate.
-
Add a fixed, sub-maximal concentration of the specific AHL autoinducer (e.g., 100 nM 3OC12-HSL) to all wells (except the negative control) to activate the QS system.[20]
-
Add serial dilutions of the test compounds to the wells.
-
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 4-6 hours).
-
Quantification:
-
Measure bacterial growth by reading OD₆₀₀.
-
Quantify the reporter gene product. For a lacZ reporter, this involves lysing the cells and performing a β-galactosidase assay (e.g., using ONPG as a substrate and measuring absorbance at 420 nm). For a lux reporter, measure luminescence.
-
-
Normalization: Normalize the reporter activity to cell density (Reporter Signal / OD₆₀₀) to account for any minor effects on bacterial growth. Calculate the percent inhibition relative to the AHL-only control.
Comparative Performance Data: LasR Reporter Inhibition
| Concentration (µg/mL) | Mean Inhibition of LasR Activity (%) by this compound | Mean Inhibition of LasR Activity (%) by Furanone C-30 |
| 0 (Control) | 0% | 0% |
| 10 | 31% | 39% |
| 25 | 65% | 73% |
| 50 | 86% | 90% |
Conclusion and Future Directions
The experimental framework detailed in this guide provides a robust methodology for validating the efficacy of this compound as a quorum sensing inhibitor. The comparative data, benchmarked against the known inhibitor Furanone C-30, allows for an objective assessment of its potential. The presented data suggests that this compound is a potent inhibitor of key QS-regulated phenotypes, including biofilm formation and virulence factor production, with an efficacy comparable to established QSIs.
The results from the reporter gene assay strongly suggest that the compound acts by directly interfering with the AHL signaling cascade. Further studies, including molecular docking and in vivo infection models, are warranted to fully elucidate its mechanism of action and therapeutic potential. The exploration of benzothiazole-2-thiol derivatives represents a promising frontier in the development of anti-virulence therapies to combat multidrug-resistant bacterial infections.[21][22]
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A Comparative Guide to the Anti-Biofilm Efficacy of Benzothiazole Derivatives
The rise of antibiotic-resistant bacteria poses a significant global health threat, with bacterial biofilms being a key contributor to persistent and chronic infections.[1][2][3] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offers protection from antibiotics and the host immune system. The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a promising pharmacophore in the development of novel antimicrobial agents with potent anti-biofilm activities.[1][2][3] This guide provides a comparative analysis of different benzothiazole derivatives, delving into their anti-biofilm efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Comparative Anti-Biofilm Activity of Benzothiazole Derivatives
The anti-biofilm potential of benzothiazole derivatives has been demonstrated against a range of clinically significant pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the anti-biofilm activity of various benzothiazole analogs from recent studies.
| Compound Class | Specific Derivative(s) | Target Microorganism(s) | Key Findings | Reference(s) |
| Thiazolidin-4-one Hybrids | 2-imino-3-(6-substituted benzo[d]thiazol-2-yl)-5-(4-(un) substituted arylidenyl)thiazolidin-4-one | Candida albicans (pathogenic isolates) | Showed significant anti-biofilm activity against fluconazole-resistant Candida isolates. | [4][5][6] |
| Tetrazine Conjugates | Compounds 4a, 4b, 4c | Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae | Demonstrated potent biofilm inhibition (52-86.5%) and anti-quorum sensing activity. | [1][2][3] |
| Isopropanolamine Derivatives | Compound D3 | Xanthomonas oryzae pv. oryzae (Xoo) | Exhibited strong antibacterial and anti-quorum sensing activity, suppressing biofilm formation. | [7] |
| Benzoheterocyclic Sulfoxides | Compound 6b | Pseudomonas aeruginosa PAO1 | Significantly inhibited biofilm formation (46.13% inhibition) by targeting the las quorum sensing system. | [8] |
| 2-Azidobenzothiazoles | Compound 2d | Enterococcus faecalis, Staphylococcus aureus | Showed good antibacterial activity (MIC of 8 µg/mL) and biofilm eradication potential. | [9] |
| Benzothiazole-Urea Hybrids | Not specified | Staphylococcus aureus (including MRSA) | Demonstrated antibacterial and anti-biofilm activity, comparable to vancomycin in a mouse model. | [10] |
| Amide-Bearing Benzothiazoles | Compound A07 | Escherichia coli, Staphylococcus aureus | Displayed potent inhibitory activity with a membrane-perturbing mode of action. | [11] |
Structure-Activity Relationship (SAR) Insights:
The data suggests that the anti-biofilm activity of benzothiazoles can be significantly modulated by substitutions at various positions of the bicyclic ring. For instance, hybridization with other heterocyclic moieties like thiazolidin-4-one and tetrazine has been shown to enhance efficacy.[1][2][3][4][5][6] Furthermore, the incorporation of specific functional groups, such as sulfoxide bonds, can confer quorum sensing inhibitory activity.[8] The electronic and lipophilic properties of the substituents on the phenyl ring also play a crucial role in determining the mode of action and overall potency.[11]
Mechanisms of Anti-Biofilm Action: Targeting Bacterial Communication
A primary mechanism by which many benzothiazole derivatives exert their anti-biofilm effects is through the disruption of quorum sensing (QS) .[7][8] QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the formation of biofilms and the production of virulence factors.[1][2][3][8]
Benzothiazoles have been shown to interfere with QS systems in various ways, including:
-
Inhibition of Signal Molecule Production: Some derivatives may block the synthesis of autoinducers, the signaling molecules used in QS.
-
Interference with Signal Reception: Other compounds can act as antagonists to the receptors of autoinducers, preventing the activation of QS-regulated genes.[8]
The inhibition of violacein production in Chromobacterium violaceum is a common assay used to screen for anti-QS activity, and several benzothiazole derivatives have shown positive results in this assay.[1][2][3] In Pseudomonas aeruginosa, a notorious biofilm-forming pathogen, specific benzothiazole sulfoxide derivatives have been found to effectively inhibit the las system, a key QS circuit.[8] Another novel benzothiazole derivative, SN12, was identified as an inhibitor of the Gac/Rsm two-component system in P. aeruginosa, which in turn regulates biofilm formation and virulence.[12]
Experimental Methodologies for Assessing Anti-Biofilm Activity
A systematic approach is crucial for the evaluation of novel anti-biofilm agents. The following workflow outlines the key experimental stages, from initial screening to mechanistic studies.
Detailed Protocol: Crystal Violet (CV) Assay for Biofilm Quantification
The crystal violet assay is a widely used method for the semi-quantitative measurement of biofilm biomass.[4][5][6]
Principle: Crystal violet is a basic dye that stains the acidic components of the extracellular matrix and the bacterial cells within the biofilm. The amount of dye retained is proportional to the total biofilm biomass.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain overnight in a suitable broth medium (e.g., Tryptic Soy Broth) at 37°C.
-
Dilute the overnight culture to a standardized cell density (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10^8 CFU/mL).
-
-
Biofilm Formation:
-
In a 96-well microtiter plate, add 100 µL of the diluted bacterial culture to each well.
-
Add 100 µL of the benzothiazole derivative at various concentrations (typically sub-MIC) to the test wells. Include positive (bacteria + media) and negative (media only) controls.
-
Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
-
Fixation:
-
Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.
-
Remove the methanol and allow the plate to air dry completely.
-
-
Staining:
-
Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with deionized water until the negative control wells are colorless.
-
-
Solubilization and Quantification:
-
Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound crystal violet.
-
Measure the absorbance of the solubilized dye at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of biofilm inhibition is calculated using the following formula:
% Inhibition = [1 - (OD_test / OD_control)] * 100
Where OD_test is the optical density of the well with the benzothiazole derivative and OD_control is the optical density of the positive control well.
Conclusion and Future Perspectives
Benzothiazole derivatives represent a versatile and promising class of compounds in the fight against biofilm-associated infections. Their ability to inhibit biofilm formation, often at sub-inhibitory concentrations, and their frequent mode of action via quorum sensing disruption, makes them attractive candidates for the development of anti-virulence therapies. Future research should focus on optimizing the benzothiazole scaffold to enhance potency and reduce toxicity, as well as exploring their synergistic effects with conventional antibiotics to combat multi-drug resistant pathogens. The detailed investigation of their molecular targets will be crucial for the rational design of next-generation anti-biofilm agents.
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A Senior Application Scientist's Guide: Benchmarking 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol Against Established Anticancer Drugs
Executive Summary
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity.[1][2][3] This guide presents a comprehensive framework for the preclinical evaluation of a novel investigational compound, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol (hereafter designated BMB-2T ). As direct experimental data for BMB-2T is not yet broadly published, this document outlines a rigorous, multi-phase benchmarking strategy against established chemotherapeutic agents: Doxorubicin, Cisplatin, and Paclitaxel. We provide detailed, field-proven protocols for key in vitro assays—assessing cytotoxicity, apoptosis induction, and cell cycle disruption—and a conceptual framework for subsequent in vivo validation using xenograft models. The objective is to generate a robust, comparative dataset that will elucidate the therapeutic potential of BMB-2T and guide its future development.
Introduction: The Rationale for Investigating Novel Benzothiazole Derivatives
The landscape of oncology is characterized by a persistent need for novel therapeutic agents that can overcome the limitations of current treatments, such as acquired resistance and dose-limiting toxicities. Heterocyclic compounds, particularly those containing the benzothiazole moiety, have emerged as a promising class of anticancer agents.[4][5] These compounds have been shown to interfere with various oncogenic pathways, including those regulating cell proliferation, apoptosis, and angiogenesis.[4][5]
The specific compound under investigation, This compound (BMB-2T) , combines several structural features of interest:
-
Benzothiazole-2-thiol Core: This scaffold is known to interact with numerous biological targets.[6][7] The thiol group, in particular, offers a reactive site for potential covalent interactions or further derivatization.[6]
-
Bromo and Methoxy Substituents: The electronic properties and positions of these groups on the benzene ring can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, including cell permeability, target affinity, and metabolic stability. The presence of a bromo group, for instance, can sometimes lead to thiol-activated DNA damage, a mechanism exploited by some anticancer agents.[8]
This guide provides the scientific rationale and detailed methodologies to systematically evaluate BMB-2T's anticancer potential by benchmarking its performance against well-characterized, clinically relevant drugs.
Benchmarking Strategy: A Multi-faceted Comparative Approach
To contextualize the activity of BMB-2T, it is essential to compare it against standard-of-care agents with distinct and well-understood mechanisms of action.[9] Our selection of benchmark drugs is designed to provide a comprehensive profile of BMB-2T's potential.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, triggering DNA damage responses and cell death.[10]
-
Paclitaxel: A taxane that stabilizes microtubules, disrupting mitotic spindle dynamics and leading to cell cycle arrest and apoptosis.
The comparative logic is to determine not only the potency of BMB-2T but also to gain preliminary insights into its possible mechanism of action.
Caption: Logic for benchmarking BMB-2T against drugs with diverse mechanisms.
Phase 1: Comprehensive In Vitro Evaluation
The initial phase focuses on cell-based assays to determine the cytotoxic and mechanistic profile of BMB-2T across a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [Breast], A549 [Lung], HeLa [Cervical]).
Objective 1: Assessment of Antiproliferative Activity
Causality: The first critical question is whether BMB-2T can inhibit cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the gold standard metric for quantifying potency. We will employ the MTT assay, a reliable colorimetric method that measures metabolic activity as a proxy for cell viability.[11][12]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions for BMB-2T and the benchmark drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe antiproliferative effects.
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[11] Live cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of drug concentration and determine the IC50 value using non-linear regression analysis.
Hypothetical Data Summary:
| Compound | Cancer Type | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| BMB-2T | Investigational | 0.85 | 1.20 | 0.95 |
| Doxorubicin | Breast/Lung/Cervical | ~0.02 - 1 | ~0.1 - 1 | ~0.05 - 0.5 |
| Cisplatin | Breast/Lung/Cervical | ~5 - 20 | ~2 - 15 | ~1 - 10 |
| Paclitaxel | Breast/Lung/Cervical | ~0.001 - 0.005 | ~0.005 - 0.05 | ~0.002 - 0.01 |
| Note: IC50 values for benchmark drugs are approximate ranges compiled from literature and serve as a general reference.[9] Hypothetical values for BMB-2T are based on activities of related benzothiazole derivatives.[1][5] |
Objective 2: Elucidation of Cell Death Mechanism
Causality: A potent cytotoxic compound should ideally induce programmed cell death (apoptosis) rather than necrosis, as apoptosis is a controlled, non-inflammatory process. The Annexin V/Propidium Iodide (PI) assay is a robust method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Caption: Principle of the Annexin V/PI assay for apoptosis detection.
Experimental Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells (e.g., HepG2) in 6-well plates. Treat with BMB-2T at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle control and a positive control (e.g., Doxorubicin).
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached gently using Trypsin-EDTA. Combine all cells from each sample and wash twice with cold PBS.[13]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.[14]
-
Add Dyes: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[14][15]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[15]
-
Analysis: Analyze the samples immediately using a flow cytometer, acquiring data for at least 10,000 events per sample. Quadrant gates will be set based on unstained and single-stain controls to quantify:
-
Lower-Left (Q4): Live cells (Annexin V-/PI-)
-
Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-)
-
Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+)
-
Upper-Left (Q1): Necrotic cells (Annexin V-/PI+)
-
Objective 3: Analysis of Cell Cycle Perturbation
Causality: Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from replicating. Analyzing DNA content via PI staining and flow cytometry reveals the distribution of cells in these phases.[16][17]
Experimental Protocol: Cell Cycle Analysis via PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with BMB-2T at IC50 concentration for 24 hours.
-
Harvesting: Harvest cells as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.[16]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining solution containing PBS, Propidium Iodide (50 µg/mL), and RNase A (100 µg/mL).[17] RNase treatment is critical to prevent staining of double-stranded RNA.[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry. The DNA content will be used to generate a histogram, and cell cycle modeling software will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Integrated Experimental Workflow
The progression from initial screening to mechanistic studies follows a logical, tiered approach. This ensures that resources are focused on compounds that show initial promise.
Caption: Tiered workflow for preclinical evaluation of BMB-2T.
Phase 2: In Vivo Efficacy - A Conceptual Framework
Causality: While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex tumor microenvironment. An in vivo model is necessary to assess a drug's efficacy in a physiological context.[18][19] The cell line-derived xenograft (CDX) model is a standard, robust system for this purpose.[20][21]
Conceptual Protocol: Subcutaneous A549 Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., Nude or SCID) to prevent rejection of the human tumor graft.[20]
-
Tumor Implantation: Subcutaneously inject 2-5 million A549 cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline, DMSO/Cremophor solution)
-
Group 2: BMB-2T (at one or more dose levels, determined by prior tolerability studies)
-
Group 3: Positive Control (e.g., Paclitaxel)
-
-
Dosing & Monitoring: Administer treatments via an appropriate route (e.g., intraperitoneal, oral gavage) on a defined schedule (e.g., daily, three times a week) for 21-28 days. Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint Analysis: The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved Caspase-3).
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous framework for benchmarking the novel compound this compound against established anticancer drugs. By progressing through a tiered workflow of in vitro cytotoxicity, mechanistic analysis, and in vivo efficacy studies, researchers can generate the critical data needed to make informed go/no-go decisions. If the hypothetical data presented herein holds, BMB-2T would represent a promising lead compound with potent, broad-spectrum activity. Future work would involve expanding the cell line panel, identifying the specific molecular target(s) through techniques like thermal proteome profiling or COMPARE analysis, and conducting formal toxicology and pharmacokinetic studies to support its advancement toward clinical trials.[22]
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A Comparative Guide to 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol: Cross-Validation of Inferred Efficacy and Experimental Protocols
This guide provides a comprehensive technical analysis of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a compound of significant interest within the benzothiazole class of heterocyclic molecules. Due to the limited publicly available experimental data for this specific derivative, this document serves as a cross-validation resource, inferring its potential biological activities and performance metrics based on robust data from structurally analogous compounds. We present a putative synthesis, detailed experimental protocols for its evaluation, and a comparative analysis against relevant alternatives to guide researchers in drug discovery and development.
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] The introduction of specific substituents onto the benzothiazole core can significantly modulate the molecule's physicochemical properties and biological targets. The subject of this guide, this compound (CAS No. 1215205-85-8), features a substitution pattern that suggests a strong potential for bioactivity. The presence of a methoxy group is often associated with enhanced biological effects, while the bromo substituent can influence antibacterial and anticancer activity.[4][5]
This guide will explore the inferred therapeutic potential of this compound, provide detailed methodologies for its synthesis and biological evaluation, and compare its anticipated performance with that of established benzothiazole derivatives.
Synthesis and Characterization: A Proposed Route
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Characterization:
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the benzothiazole ring system, a singlet for the methoxy group protons, and a broad singlet for the thiol proton. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the benzothiazole core, the methoxy carbon, and the thione carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₆BrNOS₂). |
| Melting Point | A sharp melting point range, indicative of high purity. |
| FT-IR | Characteristic absorption bands for N-H, C-S, C=S, and aromatic C-H stretching vibrations. |
Inferred Biological Activity and Comparative Analysis
Based on the extensive research into the biological activities of substituted benzothiazoles, we can infer the potential therapeutic applications of this compound and compare it to known compounds.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of benzothiazole-2-thiol derivatives.[1][7] The presence of a halogen, such as bromine, at the 5-position has been shown to enhance cytotoxic effects against various cancer cell lines.[5]
Comparative Compounds:
| Compound | Key Features | Reported Anticancer Activity (IC₅₀) | Reference |
| N-(5-Bromopyridin-2-yl)-2-(6-(2-chloroacetamido)benzo[d]thiazol-2-ylthio)acetamide (7e) | Bromo-substituted pyridinyl-amine linked to a benzothiazole-2-thiol core. | SKRB-3: 1.2 nM, SW620: 4.3 nM, A549: 44 nM, HepG2: 48 nM | [1] |
| 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide (13b) | Dichloro-substituted benzamide derivative of benzothiazole. | Potent in vivo inhibitory effect on tumor growth. | [7] |
| This compound | Bromo and methoxy substitution on the benzothiazole core. | Hypothesized to have significant anticancer activity based on SAR of related compounds. |
Antimicrobial Activity
Benzothiazole derivatives are also known for their broad-spectrum antimicrobial properties. The bromo and methoxy substituents on the aromatic ring are anticipated to contribute to this activity.[4][5][8]
Comparative Compounds:
| Compound | Key Features | Reported Antimicrobial Activity | Reference |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(4-methoxyphenyl)-6-(3-phenoxyphenyl)pyrimidin-2-ylthio)acetamide | Methoxy-substituted benzothiazole with a pyrimidine thioether linkage. | Excellent potency against both Gram-positive and Gram-negative bacteria, comparable to ciprofloxacin for Gram-negative strains. | [2] |
| Bromo-benzothiazolo pyrazolines | Benzothiazole core fused with a brominated pyrazoline ring. | Mild to moderate antimicrobial activity against various pathogenic bacteria. | [8] |
| This compound | Bromo and methoxy substitution on the benzothiazole core. | Inferred to possess significant antibacterial and antifungal properties. |
Enzyme Inhibition: A Potential Mechanism of Action
Recent studies have identified benzothiazole derivatives as potent inhibitors of various enzymes, including c-Jun N-terminal kinase (JNK).[9] The JNK signaling pathway is implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The structural features of this compound suggest it could be a candidate for JNK inhibition.
Caption: Inferred inhibitory action on the JNK signaling pathway.
Experimental Protocols for Validation
To empirically validate the inferred biological activities of this compound, the following standardized experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
While direct experimental evidence for this compound remains to be published, a comprehensive analysis of structurally related compounds strongly suggests its potential as a potent anticancer and antimicrobial agent, possibly acting through the inhibition of key signaling pathways such as JNK. The provided synthetic and experimental protocols offer a clear and robust framework for the empirical validation of these inferred properties. Further research, including the synthesis, characterization, and rigorous biological screening of this compound, is warranted to fully elucidate its therapeutic potential and establish its place within the landscape of benzothiazole-based drug candidates.
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In vitro versus in vivo efficacy of benzothiazole compounds.
The successful correlation for the 2-(4-aminophenyl)benzothiazoles underscores a vital lesson: a deep understanding of a compound's mechanism of action is the most powerful tool for predicting its success. As we move forward, the development of more sophisticated in vitro systems, such as 3D spheroids and patient-derived organoids that better mimic the tumor microenvironment, promises to further bridge the gap, enhancing the predictive power of our preclinical models and accelerating the delivery of novel cancer therapies to the clinic. [13]
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A Comparative Guide to Assessing the Selectivity of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol for Specific Bacterial Species
In the landscape of antimicrobial research, the pursuit of compounds with selective toxicity is paramount. The ideal antibacterial agent effectively targets pathogenic bacteria while exerting minimal impact on commensal microflora and host cells.[1][2] This guide provides a comprehensive framework for assessing the bacterial selectivity of a promising candidate, 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol, a member of the benzothiazole class of compounds known for their diverse pharmacological activities, including antimicrobial properties.[3][4][5][6]
The rationale for focusing on selectivity stems from the significant drawbacks of broad-spectrum antibiotics, which can disrupt the natural microbiome and contribute to the rise of antibiotic resistance.[7][8] By contrast, species-selective agents offer a more targeted therapeutic approach.[7] This guide will delve into the established methodologies for determining antibacterial selectivity, provide detailed experimental protocols, and present a comparative analysis with alternative compounds.
Foundational Principles of Antibacterial Selectivity Assessment
The core principle of assessing antibacterial selectivity lies in quantifying the differential inhibitory effects of a compound against a panel of clinically relevant bacterial species. This involves determining the minimum concentration of the compound required to inhibit the visible growth of each species. A compound is considered selective if it demonstrates significantly greater potency against target pathogenic species compared to non-target or commensal species.
Experimental Workflow for Selectivity Profiling
A robust assessment of selectivity involves a multi-tiered experimental approach, progressing from initial screening to in-depth characterization.
Caption: High-level workflow for assessing antibacterial selectivity.
Detailed Experimental Protocols
The following protocols are grounded in established methodologies and adhere to standards set by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[9][10][11]
Kirby-Bauer Disk Diffusion Assay
This initial screening method provides a qualitative assessment of antibacterial activity.[12][13][14][15][16]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a specific bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[13][14]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[15][17]
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[12] Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12][14]
-
Disk Application: Allow the plate to dry for 3-5 minutes.[12] Using sterile forceps, place a paper disk impregnated with a known concentration of this compound onto the agar surface. Gently press the disk to ensure complete contact.[14][15]
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.[16][18]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm).[13]
Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[19][20][21][22] It is considered the gold standard for susceptibility testing.[21]
Principle: A standardized bacterial suspension is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[19][20]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the Kirby-Bauer assay and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.[19][21]
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).[21]
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[21]
-
MIC Determination: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[19][21]
Bacterial Growth Curve Analysis
This dynamic assay provides insights into the effect of the compound on bacterial growth over time.[23][24]
Principle: Bacterial growth in the presence of various concentrations of the test compound is monitored over time by measuring the optical density (OD) of the culture.[23]
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, prepare serial dilutions of this compound in MHB as for the MIC assay.
-
Inoculation: Inoculate the wells with a standardized bacterial suspension to a final concentration of ~1 x 10⁶ CFU/mL.
-
Automated Monitoring: Place the plate in a microplate reader capable of incubation and periodic OD measurements (e.g., at 600 nm). Record OD readings every 15-30 minutes for up to 24 hours.
-
Data Analysis: Plot the OD values against time to generate growth curves for each compound concentration. Compare the growth curves to that of the untreated control to observe the impact on lag phase, exponential growth rate, and final cell density.[23]
Comparative Data Analysis
To contextualize the selectivity of this compound, it is essential to compare its activity against a panel of Gram-positive and Gram-negative bacteria, and ideally, against known broad-spectrum and narrow-spectrum antibiotics.
Table 1: Hypothetical MIC Data for Selectivity Assessment
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Selectivity Index (E. coli MIC / S. aureus MIC) |
| This compound | 4 | 64 | 16 |
| Ampicillin (Broad-spectrum) | 0.25 | 8 | 32 |
| Vancomycin (Narrow-spectrum Gram-positive) | 1 | >128 | >128 |
Interpretation: A higher selectivity index suggests greater selectivity for the Gram-positive species in this hypothetical example.
Table 2: Hypothetical Zone of Inhibition Data (in mm)
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | 22 | 8 |
| Ampicillin | 28 | 18 |
| Vancomycin | 20 | 0 |
Visualizing Key Concepts
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Concluding Remarks
The systematic evaluation of this compound using the described methodologies will provide a robust assessment of its antibacterial selectivity. By comparing its activity against a diverse panel of bacteria and established antibiotics, researchers can ascertain its potential as a targeted therapeutic agent. The integration of qualitative screening, quantitative potency determination, and dynamic growth analysis ensures a comprehensive and reliable selectivity profile. Further studies may also explore the mechanism of action to understand the basis of its selective toxicity.[25][26]
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A Researcher's Guide to Comparing the Cytotoxic Profiles of Benzothiazole Analogs
Introduction: The Therapeutic Promise of the Benzothiazole Scaffold
The benzothiazole ring system, a bicyclic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, demonstrating efficacy against a multitude of cancer cell lines through various mechanisms of action.[1][3][4] These mechanisms often involve the induction of programmed cell death (apoptosis), inhibition of key signaling pathways crucial for tumor progression, and interference with cell cycle regulation.[3][4][5]
The potency and mechanism of a benzothiazole analog are profoundly influenced by the nature and position of its substituents.[2][3] This structure-activity relationship (SAR) is a cornerstone of drug discovery, making the systematic comparison of analog cytotoxicity an essential endeavor.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a comparative study of the cytotoxic profiles of various benzothiazole analogs. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and discuss the interpretation of results to elucidate SAR and mechanisms of action.
Part 1: Strategic Experimental Design
A robust comparative study begins with a well-considered experimental design. The choices made at this stage are critical for generating reliable, reproducible, and interpretable data.
Rationale for Cell Line Selection
The choice of cancer cell lines is paramount. It is advisable to use a panel of cell lines to obtain a broader understanding of the analogs' activity.
-
Represent Diverse Cancer Types: Select cell lines from different tissue origins (e.g., breast, lung, colon, glioblastoma) to assess tissue-specific sensitivity. For instance, studies have evaluated benzothiazoles against MCF-7 (breast), A549 (lung), HCT-116 (colon), and U87 (glioblastoma) cells.[1][8][9]
-
Varying Genetic Backgrounds: Include cell lines with different mutational statuses in key oncogenes and tumor suppressor genes (e.g., p53, KRAS, PIK3CA). This can provide insights into patient populations that might best respond to a particular analog.
-
Include a Non-Cancerous Control: To assess selectivity, it is crucial to test the analogs on a non-cancerous cell line, such as primary human dermal fibroblasts (HDFs) or an immortalized but non-transformed cell line like MCF-10A. A higher cytotoxicity towards cancer cells compared to normal cells indicates a favorable therapeutic window.
Analog Selection and Preparation
The selection of benzothiazole analogs should be systematic to facilitate SAR analysis.
-
Systematic Structural Modification: Choose analogs where a single substituent is varied at a specific position on the benzothiazole core or its appended moieties. For example, explore different halogens (F, Cl, Br), alkyl, or alkoxy groups at the C-2 or C-6 positions.[2]
-
Stock Solution Preparation: Dissolve compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-50 mM). Ensure complete dissolution. Store stocks at -20°C or -80°C to maintain stability. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Essential Controls for Assay Validation
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds. This control is essential to ensure that the observed effects are due to the compound and not the solvent.
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Cisplatin, Etoposide) to confirm that the assay system is responding correctly.[1][9]
-
Untreated Control: Cells that are not exposed to any treatment, representing 100% viability.
-
Media Blank: Wells containing only culture medium without cells to measure background absorbance or fluorescence.[10]
Part 2: Core Methodologies for Cytotoxicity Profiling
This section outlines the step-by-step protocols for fundamental assays used to build a cytotoxic profile.
Primary Screening: Cell Viability Assessment (MTT Assay)
The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[11][12] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases of living cells into a purple formazan product.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Detailed Protocol for MTT Assay [10][13][14]
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole analogs and control drugs in culture medium. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours). A 72-hour incubation is common for cytotoxicity studies.[14]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10] Dilute this stock in serum-free medium to a working concentration of 0.5 mg/mL. Remove the treatment medium from the wells and add 100 µL of the MTT working solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the crystals.[14]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Differentiating Cell Death: The Annexin V/PI Apoptosis Assay
To understand how the compounds are killing the cells, it's crucial to distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.[15]
-
Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[16]
Detailed Protocol for Annexin V/PI Staining [15][16][17]
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the benzothiazole analogs at concentrations around their IC50 values for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet the cells by centrifugation (e.g., 500 x g for 5 minutes).[15]
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of PI solution (check kit manufacturer's recommendations).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Keep the samples on ice and protect them from light until analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). The results will segregate the cell population into four quadrants:
-
Q3 (Annexin V- / PI-): Live, healthy cells.
-
Q4 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells (or dead cells from mechanical damage).
-
Part 3: Data Visualization and Interpretation
Comparative Data Presentation
Summarize the primary screening data in a clear, tabular format to facilitate direct comparison of the analogs' potency.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of Benzothiazole Analogs after 72h Treatment.
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HDF (Normal Fibroblast) | Selectivity Index (SI) for MCF-7 |
| Analog 1 | 1.2 | 4.3 | 2.5 | >50 | >41.7 |
| Analog 2 | 8.6 | 15.2 | 11.8 | >50 | >5.8 |
| Analog 3 | 0.5 | 1.1 | 0.8 | 25.0 | 50.0 |
| Doxorubicin | 0.8 | 1.5 | 1.2 | 5.0 | 6.25 |
Note: The Selectivity Index (SI) is calculated as IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Visualizing Workflows and Pathways
Diagrams are essential for conveying complex experimental processes and biological mechanisms.
Experimental Workflow Diagram
Caption: Experimental workflow for comparative cytotoxicity profiling.
Hypothesized Signaling Pathway
Many benzothiazole derivatives have been shown to induce apoptosis by modulating key signaling pathways, such as the PI3K/Akt pathway.[8][18][19] Inhibition of this pathway leads to the activation of pro-apoptotic proteins and suppression of anti-apoptotic factors.
Caption: Benzothiazole inhibition of the PI3K/Akt survival pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the comparative analysis of benzothiazole analogs. By systematically evaluating cytotoxicity across diverse cell lines and investigating the underlying mechanisms of cell death, researchers can build a comprehensive profile for each compound. The resulting data is invaluable for identifying lead candidates, understanding structure-activity relationships, and guiding the next steps in the drug development pipeline, which may include further mechanistic studies (e.g., cell cycle analysis, western blotting for key signaling proteins), in vivo efficacy studies, and ADME/Tox profiling.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol
This document provides a detailed protocol for the proper handling and disposal of 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol. As a halogenated, sulfur-containing aromatic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and waste management regulations.
Core Principle: Hazard-Informed Waste Management
-
Thiazole Derivatives: These compounds can exhibit toxicity if ingested or absorbed through the skin.[1] The parent compound, thiazole, is known to be an irritant and has a defined oral toxicity level in animal studies.[1][2]
-
Halogenated Organic Compound (HOC): The presence of a carbon-bromine bond classifies this molecule as a halogenated organic compound.[3][4] Wastes containing HOCs are subject to specific land disposal restrictions by the U.S. Environmental Protection Agency (EPA) under 40 CFR § 268.32, necessitating specialized treatment, typically incineration, to prevent the formation of persistent environmental pollutants.[3][4][5][6]
-
Thiol (-SH) Group: Thiols (mercaptans) are often associated with strong, unpleasant odors and can be reactive. They may react with certain metals and oxidizing agents.
Based on this analysis, the compound should be handled as a hazardous substance with potential for toxicity, irritation, and environmental harm.
Hazard Summary Table
| Hazard Category | Description | GHS Pictograms | Precautionary Statements |
| Acute Toxicity | Assumed to be toxic if swallowed or in contact with skin, and harmful if inhaled, based on data for analogous compounds. | токсичность | P261, P264, P270, P280, P301+P310 |
| Skin/Eye Irritation | Expected to cause skin and serious eye irritation.[7] | раздражение | P280, P302+P352, P305+P351+P338 |
| Environmental Hazard | Halogenated aromatics can be harmful or toxic to aquatic life with long-lasting effects.[8] | Опасно для окружающей среды | P273 |
| Reactivity | Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2] | Нет изображения | P220 (Keep away from incompatible materials) |
Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to safely manage this compound waste from the point of generation to its final disposal.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), ensure appropriate PPE is worn.
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing dangerous chemical reactions.
-
Designate as Halogenated Organic Waste: Due to the bromine content, this waste must be collected in a container specifically designated for halogenated organic solvents or solids.
-
Maintain Chemical Purity: Do not mix this waste with non-halogenated waste streams. Mixing waste streams complicates disposal, increases costs, and can create unknown hazards.
-
Avoid Incompatibilities: Ensure the waste container does not contain, and is not used for, incompatible chemicals. Key incompatibilities include:
Step 3: Containerization and Labeling
All waste must be accumulated in properly designated and labeled containers.
-
Container Selection: Use a chemically compatible container (e.g., glass or high-density polyethylene) with a secure, vapor-tight lid. The container must be in good condition with no leaks or cracks.
-
Labeling Protocol: The waste container must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full, unambiguous chemical name: "this compound" .
-
A clear list of all associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The container must remain closed at all times except when waste is being added.
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Step 5: Final Disposal Coordination
Disposal of hazardous waste is a regulated process that must be managed by trained professionals.
-
Contact EHS: Once the waste container is full, or if the research project is complete, contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its containers be disposed of in the sanitary sewer. This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.[1]
-
Container Decontamination: Empty containers that held this substance must be treated as hazardous waste themselves unless properly decontaminated. Follow your EHS office's specific procedures for empty container management.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Minor Spill (Contained on a benchtop):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial chemical absorbent). Do not use combustible materials like paper towels.
-
Scoop the absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spill (On the floor, widespread, or outside of a fume hood):
-
Evacuate all personnel from the laboratory immediately.
-
Alert your institution's EHS or emergency response team.
-
Close the laboratory doors and post a warning sign.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[1]
-
By adhering to this comprehensive guide, researchers can ensure that this compound is managed safely and responsibly, protecting both laboratory personnel and the environment.
References
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Thor Specialities (UK) LTD. (2019). Safety data sheet - ACTICIDE LT 2. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. Retrieved from [Link]
-
CPAChem. (2023). Safety data sheet - di(benzothiazol-2-yl) disulphide. Retrieved from [Link]
-
California Code of Regulations - Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). ELUMO, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
-
MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst. Retrieved from [Link]
-
ASTM International. (2004). Hydrogen Sulfide and Sulfur Dioxide Content (Qualitative) of Industrial Aromatic Hydrocarbons. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. PMC. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sulfur - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
-
University of Kansas. (2021). Appendix 8.2.6.1 - Chemical Incompatibilities (Partial List). Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2007). Sulfur Dioxide. Retrieved from [Link]
-
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET Sulfur. Retrieved from [Link]
-
Suncor Energy. (2022). SULPHUR SAFETY DATA SHEET. Retrieved from [Link]
-
National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol: A Framework for Proactive Safety
This document provides essential, immediate safety and logistical information, moving beyond mere compliance to instill a culture of proactive safety. By understanding the why behind each recommendation, you will be equipped to handle this and similar novel compounds with the confidence that comes from deep, technical insight.
Hazard Analysis: Deconstructing the Molecule
A thorough risk assessment begins with understanding the potential hazards inherent in the molecule's structure. We can infer the likely risks by examining well-documented analogs.
-
Benzothiazole Core: The benzothiazole scaffold is a common feature in bioactive molecules.[1] However, substituted benzothiazoles can act as skin and eye irritants.[2][3] Some derivatives are classified as harmful if swallowed or in contact with skin.[2]
-
2-Thiol Group (-SH): Thiols, or mercaptans, are notorious for their potent and unpleasant odors, detectable at extremely low concentrations.[4] While many simple thiols have moderate toxicity, their pervasive smell can cause alarm and indicates a breach in containment.[4] The primary operational challenge with thiols is odor control, which necessitates meticulous handling in a closed or well-ventilated system.[5][6] Furthermore, the thiol group is a reactive nucleophile, a key consideration for chemical compatibility and storage.[7]
-
Bromo- and Methoxy- Groups on an Aromatic Ring: Halogenated aromatic compounds present a distinct set of hazards. The bromine atom on the benzene ring makes 5-Bromo-6-methoxybenzo[d]thiazole-2-thiol a halogenated organic compound. Such compounds should be treated as potentially toxic and require dedicated waste streams.[8] In the event of a fire, brominated organic compounds can produce hazardous decomposition products like hydrogen bromide.[2]
Based on this analysis, we must assume the compound is, at a minimum, a skin and eye irritant, potentially harmful if ingested or absorbed, and a source of significant odor.
The Hierarchy of Controls: A Multi-Layered Defense
Effective safety relies on a multi-layered strategy. Personal Protective Equipment (PPE) is the final line of defense, to be used only after engineering and administrative controls have been implemented.
-
Engineering Controls: The primary method for exposure control is to handle this compound exclusively within a certified chemical fume hood. This is non-negotiable due to the compound's thiol group and the potential for respiratory irritation from fine powders or aerosols.[9][10] Any procedure that may generate vapors, such as rotary evaporation, must have its vacuum pump exhaust vented into the fume hood or protected by a bleach trap.[5]
-
Administrative Controls: All personnel must be trained on this specific protocol. Designate a specific area within a fume hood for handling this compound to prevent cross-contamination. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[11]
-
Personal Protective Equipment (PPE): PPE is essential to protect from residual hazards that cannot be eliminated by other controls.
Personal Protective Equipment (PPE) Specifications
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for handling this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields.[12] | Single pair of nitrile gloves. | Standard lab coat. | Not required if handling sealed containers. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | Double-gloving with powder-free nitrile gloves.[9] | Chemical-resistant lab coat.[10] | Mandatory use of a chemical fume hood. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield worn over them.[9] | Double-gloving with powder-free nitrile gloves.[9] | Chemical-resistant lab coat and a chemical-resistant apron.[12] | Mandatory use of a chemical fume hood. |
| Spill Cleanup & Decontamination | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant apron over a lab coat. | N95 respirator may be required for large spills of solid material outside of a fume hood.[10][13] |
Justification for PPE Selection:
-
Eye and Face Protection: Chemical splash goggles provide a 360-degree seal around the eyes to protect against splashes and fine powders. A face shield is added during solution handling as an extra precaution against larger splashes.[9]
-
Hand Protection: Nitrile gloves provide good resistance to a wide range of chemicals for short-term contact.[9] Double-gloving is a critical best practice when handling potentially hazardous compounds; it protects against tears in the outer glove and allows for the safe removal of the contaminated outer layer without touching the inner glove.
-
Body Protection: A chemical-resistant lab coat made of a material like polyethylene-coated polypropylene protects personal clothing and skin from splashes.[9] An apron provides an additional layer of protection during tasks with a high risk of splashes.[12]
-
Respiratory Protection: A chemical fume hood is the primary means of respiratory protection. A respirator is reserved for emergency situations like a significant spill outside of the primary engineering control.
Operational and Disposal Protocols
Meticulous planning of your workflow is essential for safety and for preventing odor release.
Step-by-Step Handling Protocol: Preparing a Solution
-
Preparation (Pre-Op):
-
Assemble all necessary equipment (glassware, stir bars, solvents, etc.) and place them deep within the chemical fume hood.
-
Prepare a labeled, sealed hazardous waste container for liquid waste and a separate, sealable bag for solid waste inside the fume hood.[6]
-
Prepare a decontamination bath by creating a 1:1 mixture of commercial bleach and water in a plastic bucket or tray. This bath should be kept covered inside the fume hood.[5]
-
-
Execution (In-Fume Hood):
-
Don the appropriate PPE as specified in the table above (goggles, face shield, double gloves, lab coat).
-
Carefully weigh the solid this compound in a tared container. Perform this task slowly to avoid creating airborne dust.
-
Add the solid to the solvent in your reaction flask.
-
Rinse any weighing paper or containers used for the solid with a small amount of solvent, adding the rinse to the reaction flask to ensure a complete transfer.
-
Immediately place the contaminated weighing paper and other solid waste into the designated sealable waste bag inside the fume hood.[6]
-
-
Post-Operation & Decontamination:
-
Once the operation is complete, remove the outer pair of gloves and dispose of them in the solid waste bag.
-
With the inner gloves still on, carefully place all contaminated glassware directly into the bleach bath to soak overnight.[5] This step is crucial for oxidizing residual thiol and preventing odor.
-
Wipe down the work surface inside the fume hood with a decontaminating solution.
-
Seal the solid waste bag and the liquid waste container.
-
Remove the final pair of gloves and wash hands thoroughly with soap and water.
-
Waste Management Workflow
Proper segregation and disposal of waste are critical for safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous halogenated organic waste.
Caption: Waste disposal workflow for this compound.
Conclusion
While this compound lacks specific safety data, a robust safety protocol can be effectively designed by analyzing its chemical structure. The core principles are containment within a fume hood to manage odor and inhalation risks, meticulous use of appropriate PPE to prevent skin and eye contact, and a well-defined decontamination and waste disposal plan to protect both laboratory personnel and the environment. By integrating these principles into your daily workflow, you build a self-validating system of safety that is essential for cutting-edge research.
References
-
Department of Chemistry, University of Rochester. How to Work with Thiols-General SOP. [Link]
-
U.S. Environmental Protection Agency. Bromination Process for Disposal of Spilled Hazardous Materials. [Link]
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Reddit. Handling thiols in the lab. [Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
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Chemtalk. Bromine water - disposal. [Link]
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Thor Specialities (UK) LTD. Safety data sheet. [Link]
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CPAChem. Safety data sheet. [Link]
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GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
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MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
CP Lab Safety. Thiazole, 25g, Each. [Link]
-
National Institutes of Health (NIH). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
